molecular formula C16H31NO9 B8104426 Boc-aminoxy-PEG4-acid CAS No. 2062663-68-5

Boc-aminoxy-PEG4-acid

Cat. No.: B8104426
CAS No.: 2062663-68-5
M. Wt: 381.42 g/mol
InChI Key: BIEZFNFAJFPHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-aminoxy-PEG4-acid is a useful research compound. Its molecular formula is C16H31NO9 and its molecular weight is 381.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZFNFAJFPHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143758
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-68-5
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-aminoxy-PEG4-acid: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminoxy-PEG4-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers researchers a versatile tool for covalently linking different molecules with a high degree of control. The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate, a critical feature for in vivo applications. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in advanced bioconjugation strategies.

Core Properties and Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing successful conjugation experiments.

PropertyValueSource(s)
Chemical Formula C₁₆H₃₁NO₉[1][2]
Molecular Weight 381.42 g/mol [1][2][3]
Appearance Viscous oil or waxy solid
Purity Typically ≥95% or ≥97%
Solubility Soluble in water, DMSO, DMF, DCM[3]
Storage Conditions -20°C under an inert atmosphere[3]

Mechanism of Action: A Two-Step Orthogonal Conjugation Strategy

This compound is designed for a sequential, two-step conjugation process, which minimizes the formation of undesirable homodimers. This orthogonal reactivity is a key advantage in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The logical workflow for a typical bioconjugation experiment using this compound is depicted below.

G A Molecule A (with primary amine, e.g., Protein) D Amide Bond Formation A->D B This compound C EDC/NHS Activation B->C C->D E Molecule A-PEG4-aminoxy-Boc Conjugate D->E F Purification E->F G Acidic Deprotection (e.g., TFA) F->G H Molecule A-PEG4-aminoxy Conjugate G->H J Oxime Ligation H->J I Molecule B (with aldehyde/ketone) I->J K Final Conjugate (Molecule A-PEG4-Molecule B) J->K G cluster_0 PROTAC Molecule A Target Protein Ligand B This compound derived linker A->B F Ternary Complex Formation A->F C E3 Ligase Ligand B->C C->F D Target Protein D->F E E3 Ubiquitin Ligase E->F G Ubiquitination of Target Protein F->G H Proteasomal Degradation G->H

References

Boc-aminoxy-PEG4-acid structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Boc-aminoxy-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

This compound is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of features provides orthogonal reactivity, enhanced solubility, and precise spacing, making it a versatile tool in chemical biology and pharmaceutical sciences. The Boc group offers a stable protecting group for the highly reactive aminoxy functionality, which can be selectively removed under acidic conditions. The hydrophilic PEG4 spacer improves the aqueous solubility of the molecule and any conjugate it is a part of, while also reducing potential immunogenicity. The terminal carboxylic acid allows for straightforward conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C₁₆H₃₁NO₉[1]
Molecular Weight 381.42 g/mol [1]
CAS Number 2062663-68-5[1]
Purity Typically >95% - >97%[2]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents
Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound.

G cluster_boc Boc Group cluster_aminoxy Aminoxy cluster_peg4 PEG4 Spacer cluster_acid Carboxylic Acid Boc Boc NH N-O Boc->NH - PEG4 (CH₂CH₂O)₄ NH->PEG4 - Acid COOH PEG4->Acid -

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound lies in its sequential reactivity. The following protocols outline the key experimental steps for its use in bioconjugation.

Boc Deprotection

The removal of the Boc protecting group is necessary to liberate the reactive aminoxy group. This is typically achieved under acidic conditions.

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) or Dioxane

    • Nitrogen or Argon gas supply

    • Rotary evaporator

  • Procedure:

    • Dissolve the this compound in a minimal amount of anhydrous DCM or dioxane.

    • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution of TFA in DCM).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

    • Upon completion, remove the TFA and solvent by evaporation under a stream of nitrogen, followed by drying under high vacuum or using a rotary evaporator.

    • The resulting deprotected aminoxy-PEG4-acid is often used immediately in the next step without further purification.

Oxime Ligation

The deprotected aminoxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.

  • Reagents and Materials:

    • Deprotected aminoxy-PEG4-acid

    • Aldehyde or ketone-containing molecule (e.g., a modified protein or small molecule)

    • Anhydrous buffer, pH 4.5-5.5 (e.g., sodium acetate (B1210297) buffer) or an organic solvent like DMSO or DMF

    • (Optional) Aniline (B41778) or other nucleophilic catalyst

  • Procedure:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer or solvent.

    • Add the deprotected aminoxy-PEG4-acid to the solution. A molar excess of the PEG linker may be used to drive the reaction to completion.

    • If the reaction is slow, a catalyst such as aniline can be added to accelerate the formation of the oxime bond.

    • Allow the reaction to proceed at room temperature for 2 to 24 hours. The progress can be monitored by techniques such as HPLC or mass spectrometry.

    • Once the reaction is complete, the resulting conjugate can be purified using standard methods like size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove any unreacted starting materials and byproducts.

Logical Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound in a bioconjugation application, such as labeling a protein.

G cluster_reaction Conjugation Reaction start Start with this compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection deprotected_linker Aminoxy-PEG4-acid deprotection->deprotected_linker conjugation Oxime Ligation (pH 4.5-5.5) deprotected_linker->conjugation target_molecule Aldehyde/Ketone-containing Target Molecule target_molecule->conjugation purification Purification (e.g., SEC, HPLC) conjugation->purification final_product Final Conjugate purification->final_product

Caption: Experimental workflow for bioconjugation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of Boc-aminoxy-PEG4-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the chemical properties, a generalized synthetic protocol, purification strategies, and its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique architecture allows for a sequential and controlled conjugation of different molecules. The Boc group provides a stable protecting group for the aminoxy functionality, which can be readily removed under acidic conditions. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, while the terminal carboxylic acid allows for covalent linkage to primary amine groups through amide bond formation. These properties make it an invaluable linker for developing complex biomolecules with therapeutic and diagnostic applications.

Physicochemical Properties and Variants

It is crucial for researchers to recognize that the term "this compound" can refer to several structurally similar molecules. The precise molecular structure and weight are critical for accurate experimental design and data interpretation. The most common variant is detailed below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
t-Boc-Aminooxy-PEG4-acid2062663-68-5C16H31NO9381.42≥95%

Table 1: Physicochemical Properties of a Common this compound Variant. Data compiled from commercial suppliers.[1][2]

Derivatives of Boc-PEG4-acid are typically viscous oils or waxy solids at room temperature and are soluble in a variety of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The PEG spacer also confers a degree of aqueous solubility. For long-term storage, it is recommended to keep the reagent at -20°C under an inert atmosphere.[3]

Synthesis of this compound: A Generalized Protocol

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found, a general synthetic strategy can be inferred from related patent literature and general organic chemistry principles. The synthesis would likely involve a multi-step process starting from tetraethylene glycol.

A plausible synthetic route would begin with the mono-alkylation of tetraethylene glycol with a protected bromoacetic acid derivative, followed by the introduction of the Boc-protected aminoxy group.

Step 1: Mono-alkylation of Tetraethylene Glycol

Tetraethylene glycol is reacted with a suitable bromoacetic acid derivative, such as tert-butyl bromoacetate, in the presence of a base like sodium hydride to form the mono-ether.

Step 2: Introduction of the Boc-aminoxy Group

The remaining terminal hydroxyl group of the PEG chain is then converted to a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride. Subsequently, this is followed by nucleophilic substitution with N-Boc-hydroxylamine to yield the Boc-aminoxy-PEG4-tert-butyl ester.

Step 3: Hydrolysis of the Ester

Finally, the tert-butyl ester is selectively hydrolyzed under mild acidic conditions to yield the desired this compound.

Purification of this compound

The purification of PEGylated compounds can be challenging due to their polar nature and tendency to streak on silica (B1680970) gel.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of PEGylated molecules.

A General RP-HPLC Protocol:

  • Column: A C18 column is typically used for the separation of polar compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution.

  • Detection: Detection is usually performed using a UV detector, if the molecule has a chromophore, or an evaporative light scattering detector (ELSD) for compounds without a strong UV absorbance.

The retention time of PEGylated compounds in RP-HPLC is influenced by the length of the PEG chain, with longer chains generally leading to longer retention times.

Applications in Bioconjugation

The orthogonal reactivity of the Boc-protected aminoxy group and the carboxylic acid makes this compound an ideal linker for the construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The synthesis of an ADC using this compound typically involves the following steps:[3]

  • Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.[3]

  • Conjugation to the Antibody: The activated linker is then reacted with the primary amine groups of lysine (B10760008) residues on the antibody to form a stable amide bond.

  • Purification: The antibody-linker conjugate is purified to remove excess reagents, typically using size-exclusion chromatography (SEC).

  • Boc Deprotection: The Boc protecting group is removed from the aminoxy group under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM.[3]

  • Drug Conjugation: The cytotoxic drug, which has been modified to contain an aldehyde or ketone functionality, is then reacted with the deprotected aminoxy group on the antibody-linker conjugate to form a stable oxime linkage.

  • Final Purification: The final ADC is purified using techniques like SEC to remove any unconjugated drug.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Drug Conjugation Boc_PEG_Acid This compound Activated_Linker Boc-aminoxy-PEG4-NHS ester Boc_PEG_Acid->Activated_Linker Activation EDC_NHS EDC, NHS Antibody_Linker Antibody-PEG4-NH-O-Boc Activated_Linker->Antibody_Linker Amide Bond Formation Antibody Antibody (-NH2) Antibody->Antibody_Linker Deprotected_Antibody Antibody-PEG4-ONH2 Antibody_Linker->Deprotected_Antibody Boc Removal TFA TFA ADC Antibody-Drug Conjugate (ADC) Deprotected_Antibody->ADC Oxime Formation Drug Drug (-CHO or -C(O)R) Drug->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The PEG linker in a PROTAC connects a ligand that binds to the target protein to another ligand that binds to the E3 ligase. The synthesis of a PROTAC using this compound can be achieved through several strategies, including:[5]

  • Amide Bond Formation: The carboxylic acid of the linker can be coupled to an amine-functionalized ligand (either for the target protein or the E3 ligase). After deprotection of the aminoxy group, the other ligand, functionalized with an aldehyde or ketone, can be attached.

  • Click Chemistry: For a more efficient and modular approach, the linker and ligands can be functionalized with azide (B81097) and alkyne groups, respectively, and then joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly valuable and versatile linker for the construction of complex bioconjugates. Its well-defined structure, with a protected aminoxy group, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for controlled and sequential conjugation strategies. This technical guide has provided an overview of its properties, a generalized synthesis and purification approach, and its application in the development of ADCs and PROTACs, which are at the forefront of modern therapeutic research. For researchers and drug development professionals, a thorough understanding of the chemistry and application of such linkers is essential for the successful design and synthesis of next-generation targeted therapies.

References

Mechanism of oxime ligation with aminoxy compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxime Ligation with Aminoxy Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of oxime ligation, a robust and versatile bioconjugation technique. The information presented is intended to equip researchers with the knowledge to effectively implement this chemistry in their work, from small molecule synthesis to complex protein modifications and material design.

The Core Mechanism of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminoxy (-ONH₂) group and an aldehyde or ketone to form a stable oxime bond (-O-N=C-). This reaction is highly valued in chemical biology and drug development for its bioorthogonality; the reacting functional groups are generally absent in biological systems, thus avoiding side reactions with native biomolecules.[1][2][3] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminoxy compound performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the final oxime product and a molecule of water.

The overall reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product.[4]

pH Dependence

The rate of oxime ligation is highly dependent on the pH of the reaction medium. The reaction is generally fastest under slightly acidic conditions, typically between pH 4 and 5.[5][6] This is because the dehydration step of the carbinolamine intermediate is acid-catalyzed. At lower pH, the rate of dehydration increases. However, at very low pH, the aminoxy nucleophile becomes protonated and thus non-nucleophilic, which slows down the initial attack on the carbonyl group. At neutral or physiological pH (around 7.4), the reaction is significantly slower, which can be a limitation for certain biological applications.[5][7]

Reactivity: Aldehydes vs. Ketones

Aldehydes are generally more reactive towards oxime ligation than ketones.[8][9] This is due to both steric and electronic factors. The single substituent on an aldehyde carbonyl carbon presents less steric hindrance to the incoming aminoxy nucleophile compared to the two substituents on a ketone. Electronically, the aldehyde carbonyl is more polarized and thus more electrophilic. The difference in reactivity can be substantial, with ketones reacting orders of magnitude slower than aldehydes under similar conditions.[9][10]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, various nucleophilic catalysts have been developed. These catalysts accelerate the reaction by forming a more reactive intermediate.

Aniline (B41778) and its Derivatives

Aniline was one of the first and is still a commonly used catalyst for oxime ligation.[11] It functions by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic and susceptible to attack by the aminoxy nucleophile in a transimination reaction, leading to the formation of the oxime product. Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[1]

Phenylenediamine Catalysts

More recently, substituted anilines, particularly m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have been identified as significantly more efficient catalysts than aniline.[12][13] These catalysts can accelerate the reaction by up to 15 times more than aniline.[9][12][14] The enhanced catalytic activity of phenylenediamines is attributed to their increased nucleophilicity and, in the case of mPDA, its higher aqueous solubility, which allows for the use of higher catalyst concentrations.[9][12]

Quantitative Data on Oxime Ligation

The following tables summarize key quantitative data for oxime ligation reactions under various conditions, providing a basis for comparison and experimental design.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptide and BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[15]
Aldehyde-functionalized GFP and Dansyl-aminooxyAniline (100 mM)7.0~0.1 (estimated from data)[9]
Aldehyde-functionalized GFP and Dansyl-aminooxymPDA (100 mM)7.0~0.25 (estimated from data)[9]
Aldehyde-functionalized GFP and Dansyl-aminooxymPDA (750 mM)7.0~1.5 (estimated from data)[9]
Citral and Dansyl-aminooxyAniline (50 mM)7.348.9[12]
Citral and Dansyl-aminooxymPDA (50 mM)7.378.2[12]
2-Pentanone and Dansyl-aminooxyAniline (100 mM)7.50.082[9]
2-Pentanone and Dansyl-aminooxymPDA (100 mM)7.50.20[12]

Table 1: Comparison of Second-Order Rate Constants for Oxime Ligation.

CatalystRelative Efficiency (vs. Aniline)Typical ConcentrationKey AdvantagesReference(s)
Aniline1x (Baseline)10-100 mMWell-established, effective at acidic and neutral pH[8]
m-Phenylenediamine~2-15x25-750 mMHigh aqueous solubility, highly efficient at high concentrations[9][12]
p-Phenylenediamine~19x (vs. aniline at pH 7)2-10 mMHighly effective at low concentrations, superior catalyst at pH 7[5]

Table 2: Comparison of Common Catalysts for Oxime Ligation.

ReactantsEquilibrium Constant (K_eq, M⁻¹)NotesReference(s)
9-Formylfluorene and Hydroxylamine3.0 x 10⁸For the formation of the oxime from the carbinolamine intermediate.[16]
Aminooxyacetyl-peptide and Benzaldehyde> 10⁵K_eq is at least two orders of magnitude larger than for the corresponding hydrazone.[15]

Table 3: Equilibrium Constants for Oxime Formation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of oxime ligation. Below are representative protocols for the ligation of a small molecule and a protein.

General Protocol for Small Molecule Oxime Ligation

This protocol is adapted for the reaction between an aminooxy-containing compound and an aldehyde in solution.

  • Reagent Preparation:

    • Prepare a stock solution of the aminooxy-containing compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the aldehyde (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in a suitable buffer).

    • Prepare the reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, the aminooxy compound, and the aldehyde to the desired final concentrations (e.g., 100 µM aminooxy, 120 µM aldehyde).

    • Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 50 mM mPDA).

  • Reaction Monitoring:

    • The reaction progress can be monitored by techniques such as HPLC, LC-MS, or NMR spectroscopy by taking aliquots at different time points.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

Protocol for Oxime Ligation on a Protein

This protocol outlines the general steps for labeling an aldehyde-functionalized protein with an aminooxy-containing probe.[13]

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde-functionalized protein (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the aminooxy-probe (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the catalyst (e.g., 0.5 M pPDA or mPDA in 0.3 M phosphate buffer, pH 7.0).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution and the aminooxy-probe to achieve the desired final concentrations (e.g., 50 µM protein, 150 µM aminooxy-probe) in 0.1 M phosphate buffer, pH 7.0.

    • Initiate the ligation by adding the catalyst to a final concentration of 25-100 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for a duration determined by the reactivity of the substrates and the efficiency of the catalyst (can range from minutes to hours).

  • Purification:

    • The labeled protein can be purified from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or affinity chromatography if a tag is present.

    • The extent of labeling can be analyzed by SDS-PAGE, mass spectrometry (LC-MS), or UV-Vis spectroscopy if the probe is chromophoric.

Visualizing the Process: Diagrams

Reaction Mechanism

Reaction_Mechanism Reactants Aldehyde/Ketone + Aminoxy Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Products Oxime + Water Intermediate->Products Dehydration (-H2O)

Caption: General mechanism of oxime ligation.

Aniline Catalysis

Aniline_Catalysis Carbonyl Aldehyde/Ketone SchiffBase Protonated Schiff Base Carbonyl->SchiffBase + Aniline, -H2O Aniline Aniline Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Aminoxy Aminoxy Aminoxy Compound Oxime Oxime Product Tetrahedral->Oxime - Aniline Aniline_Regen Aniline (regenerated)

Caption: Catalytic cycle of aniline in oxime ligation.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start: Aldehyde-Protein Mix Mix Protein, Aminoxy-Probe, and Catalyst in Buffer Start->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Purify Purify (e.g., SEC) Incubate->Purify Analyze Analyze (SDS-PAGE, LC-MS) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: A typical workflow for protein labeling via oxime ligation.

Applications in Research and Drug Development

The robustness and chemoselectivity of oxime ligation have led to its widespread adoption in various scientific disciplines.

  • Bioconjugation: This is a primary application, enabling the site-specific labeling of proteins, peptides, and nucleic acids with fluorescent probes, affinity tags, or polyethylene (B3416737) glycol (PEG) to enhance their therapeutic properties.[13][17]

  • Drug Delivery: Oxime ligation is employed in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This strategy enhances drug delivery to the tumor site while minimizing systemic toxicity.

  • Materials Science: In materials science, oxime ligation is used to create hydrogels with tunable mechanical properties for applications in tissue engineering and controlled drug release.[4][18][19] The formation of oxime crosslinks allows for the creation of biocompatible and biodegradable scaffolds.

  • Surface Modification: The reaction can be used to immobilize biomolecules onto surfaces for the development of biosensors and microarrays.

References

Understanding the reactivity of the aminoxy functional group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aminoxy Functional Group

Introduction

The aminoxy functional group (R-O-NH₂), also known as an alkoxyamine, is a powerful tool in modern chemistry, particularly in the fields of bioconjugation, drug development, and materials science. Its utility stems from its unique reactivity with carbonyl compounds (aldehydes and ketones) to form a highly stable oxime linkage (C=N-O-R). This reaction, termed oxime ligation, is characterized by its high chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting conjugate, making it a cornerstone of "click chemistry".

The enhanced nucleophilicity of the aminoxy group, a phenomenon known as the "alpha effect," is due to the presence of a lone pair of electrons on the adjacent oxygen atom, which destabilizes the ground state of the nucleophile, thereby increasing its reactivity compared to a simple amine.[1] This guide provides a comprehensive overview of the core reactivity of the aminoxy group, including its reaction mechanisms, kinetics, and practical applications, tailored for researchers and professionals in the chemical and biomedical sciences.

Core Reactivity: The Oxime Ligation

The hallmark reaction of the aminoxy group is its condensation with an aldehyde or ketone to form an oxime.[2][3] This ligation is highly specific and proceeds efficiently in aqueous environments, a critical feature for biological applications.[4]

Mechanism of Oxime Formation

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The aminoxy group attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the final oxime product and water.[5]

The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[5] The rate-determining step is dependent on the pH of the solution. At neutral to basic pH, the nucleophilic attack is rate-limiting, whereas under acidic conditions, the dehydration step becomes rate-limiting.[5]

Caption: General mechanism of uncatalyzed oxime ligation.
Effect of pH

The pH of the reaction medium is a critical parameter. The reaction rate is typically maximal at a slightly acidic pH of approximately 4.5.[5][6] Under these conditions, there is a sufficient concentration of protonated carbonyl to accelerate the dehydration step without significantly protonating and deactivating the aminoxy nucleophile.[5] At neutral pH (around 7.0), the reaction is often very slow, which can be a limitation in biological systems sensitive to acidic conditions.[6][7]

Nucleophilic Catalysis

To overcome the slow reaction rates at physiological pH, nucleophilic catalysts are employed. Aniline (B41778) is the classic catalyst for this purpose, capable of increasing reaction rates by up to 40-fold at neutral pH.[5][8] The catalytic mechanism involves the rapid formation of a protonated Schiff base (anilinium imine) between aniline and the carbonyl compound. This intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the aminoxy group in a transimination reaction, thereby accelerating the overall rate of oxime formation.[8]

More recently, substituted anilines such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been identified as superior catalysts, exhibiting efficiencies up to 15-19 times greater than aniline.[9][10] The enhanced activity of mPDA is also attributed to its higher aqueous solubility, which allows for its use at greater concentrations.[11]

Aniline_Catalyzed_Oxime_Ligation Carbonyl Carbonyl (R-C(=O)-R'') SchiffBase Protonated Schiff Base Intermediate Carbonyl->SchiffBase Fast + H⁺ Aniline Aniline Catalyst Aniline->SchiffBase Intermediate Tetrahedral Intermediate SchiffBase->Intermediate Transimination Aminoxy Aminoxy (R''-O-NH₂) Aminoxy->Intermediate Oxime Oxime Product Intermediate->Oxime Dehydration - H₂O CatalystRegen Aniline Catalyst (Regenerated) Intermediate->CatalystRegen Catalyst Regeneration

Caption: Aniline-catalyzed mechanism for oxime ligation.

Quantitative Data on Reactivity

The stability and reaction kinetics of oxime ligation have been extensively studied. The quantitative data underscores the robustness of this chemistry for creating stable conjugates.

Reaction Kinetics

The rate of oxime formation is highly dependent on pH and the presence of a catalyst. Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[6]

ConditionReactantspHCatalyst (Concentration)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
UncatalyzedPeptide + Aldehyde7.0None~0.01 or below[5]
CatalyzedPeptide + Benzaldehyde7.0Aniline (100 mM)8.2 ± 1.0[12]
CatalyzedAldehyde + Aminooxy-dansyl7.0Aniline (100 mM)~10.3 (k_obs)[7]
CatalyzedAldehyde + Aminooxy-dansyl7.0mPDA (100 mM)~27.0 (k_obs)[7]
CatalyzedProtein PEGylation7.0p-Phenylenediamine (10 mM)19-fold faster than aniline catalysis[10]
UncatalyzedPeptide + Aldehyde4.5None-[6]
CatalyzedPeptide + Aldehyde4.5Aniline (100 mM)Up to 400-fold rate enhancement[5][8]

Note: k_obs values are observed rate constants which may depend on catalyst concentration.

Hydrolytic Stability

A key advantage of the aminoxy group is the exceptional hydrolytic stability of the resulting oxime bond compared to other imine-based linkages. This stability is crucial for applications in biological systems where the conjugate is exposed to aqueous environments for extended periods.

Linkage TypeRelative Hydrolytic StabilityKey CharacteristicsReference(s)
Oxime (C=N-O) Very High Highly stable at physiological pH. Hydrolysis is acid-catalyzed but significantly slower than for hydrazones.[4][8][13]
Hydrazone (C=N-NH) ModerateLess stable than oximes; susceptible to hydrolysis, especially under acidic conditions.[4][13]
Imine / Schiff Base (C=N-C) LowReadily hydrolyzes in aqueous environments. Often requires reduction to a stable secondary amine for stable conjugation.[14][15]

Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for isostructural simple hydrazones.[4][13]

Experimental Protocols

Precise and optimized protocols are essential for successful oxime ligation. Below are detailed methodologies for a general bioconjugation reaction and a kinetic analysis assay.

General Protocol for Aniline-Catalyzed Protein Labeling

This protocol describes the labeling of a protein containing an aldehyde group with an aminoxy-functionalized fluorescent dye at physiological pH.

1. Reagent Preparation:

  • Protein Stock Solution: Prepare a stock solution of the aldehyde-containing protein (e.g., 1-10 mg/mL, which corresponds to a specific molar concentration) in a suitable buffer, such as 100 mM phosphate (B84403) buffer, pH 7.0.

  • Aminoxy-Dye Stock Solution: Dissolve the aminoxy-functionalized dye in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Aniline Catalyst Stock Solution: Prepare a fresh 1 M stock solution of aniline in a compatible organic solvent or directly in the reaction buffer. Caution: Aniline is toxic and should be handled in a fume hood.

2. Oxime Ligation Reaction:

  • In a microcentrifuge tube, add the protein solution to the desired final concentration (e.g., 10-50 µM).

  • Add the aniline catalyst stock solution to a final concentration of 50-100 mM. Mix gently by pipetting.

  • Initiate the reaction by adding the aminoxy-dye stock solution to a final concentration of 5-10 molar equivalents relative to the protein.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.

3. Purification of the Conjugate:

  • Remove the excess unreacted dye and catalyst from the labeled protein using a desalting column (e.g., PD-10), spin filtration, or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

4. Analysis and Storage:

  • Confirm the successful conjugation and purity of the labeled protein using SDS-PAGE (visualizing the fluorescent label) and mass spectrometry (to confirm the mass shift).

  • Determine the final protein concentration and store the conjugate at 4°C or -20°C as appropriate for the protein's stability.

Experimental_Workflow_Bioconjugation PrepProtein Prepare Aldehyde-Protein in Buffer (pH 7.0) Mix Combine Protein, Aniline, and Aminoxy-Probe PrepProtein->Mix PrepReagents Prepare Aminoxy-Probe & Aniline Stocks PrepReagents->Mix Incubate Incubate Reaction (RT or 37°C, 2-12h) Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Analyze Product (SDS-PAGE, Mass Spec) Purify->Analyze Store Store Purified Conjugate Analyze->Store

Caption: Experimental workflow for protein bioconjugation via oxime ligation.
Protocol for Kinetic Analysis using a Fluorescence Assay

This protocol is adapted from methods used to screen for new oxime ligation catalysts.[9] It uses a non-fluorescent aminoxy-dansyl probe that becomes fluorescent upon ligation to an aldehyde.

1. Reagent and Instrument Setup:

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0.

  • Reactants: Prepare stock solutions of an aldehyde (e.g., 50 mM citral (B94496) in ethanol), an aminoxy probe (e.g., 10 mM aminooxy-dansyl in DMSO), and a catalyst (e.g., 1 M aniline or mPDA).

  • Fluorometer: Set the excitation and emission wavelengths appropriate for the probe (e.g., λex=340 nm, λem=505 nm for dansyl).

2. Kinetic Measurement:

  • In a quartz cuvette, prepare a 250 µL reaction mixture containing the reaction buffer, the aminoxy-dansyl probe (final concentration 100 µM), and the catalyst at the desired concentration (e.g., 25 mM).

  • Equilibrate the mixture in the fluorometer at room temperature for 1 minute.

  • Initiate the reaction by adding the aldehyde (final concentration 50 µM) and immediately start monitoring the increase in fluorescence over time (e.g., for 60-100 minutes).

  • Record the fluorescence intensity at regular intervals.

3. Data Analysis:

  • Plot the fluorescence intensity versus time.

  • Fit the resulting curve to a suitable kinetic model (e.g., a single exponential fit) to obtain the observed rate constant (k_obs).

  • Repeat the experiment with different catalyst concentrations or types to compare their efficiencies.

Applications in Drug Development and Research

The reliability and specificity of the aminoxy group's reactivity have led to its widespread adoption in various high-stakes applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Oxime ligation is a key technology for this conjugation.[16] An aldehyde or ketone handle can be introduced into the antibody, either through enzymatic modification of the glycan portion or by incorporating an unnatural amino acid (like p-acetylphenylalanine) using genetic engineering.[16] An aminoxy-derivatized drug can then be selectively and stably attached to the antibody.[16]

ADC_Synthesis_Workflow Antibody Targeting Antibody (mAb) Modification Introduce Carbonyl (e.g., p-AcF) Antibody->Modification ModifiedAb Carbonyl-Modified mAb Modification->ModifiedAb Ligation Oxime Ligation ModifiedAb->Ligation Drug Aminoxy-Drug (R-O-NH₂) Drug->Ligation ADC Antibody-Drug Conjugate (ADC) Ligation->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Radiolabeling for PET Imaging

The speed of catalyzed oxime ligation is a significant advantage in radiochemistry, especially for labeling with short-lived positron-emitting isotopes like Fluorine-18 (¹⁸F, half-life ≈ 110 minutes). Rapid, high-yield conjugation is essential to maximize the radioactivity of the final imaging probe. Protocols have been developed that achieve complete ligation of ¹⁸F-containing prosthetic groups to aminoxy-modified peptides within minutes, enabling the on-demand preparation of tracers for Positron Emission Tomography (PET).[17][18]

Biomaterials and Hydrogels

The aminoxy-carbonyl reaction is used to cross-link polymers to form hydrogels. For example, multi-arm polyethylene (B3416737) glycol (PEG) functionalized with aminoxy groups can be cross-linked with aldehyde-containing polymers.[8] The formation of the stable oxime bond creates the hydrogel network. The kinetics of gelation can be controlled by adjusting the pH or catalyst concentration, allowing for the creation of injectable hydrogels that form in situ for applications in tissue engineering and drug delivery.[8]

Conclusion

The aminoxy functional group offers a unique combination of high nucleophilicity, reaction specificity, and product stability that makes it an invaluable asset for chemical biology and drug development. The formation of the robust oxime linkage provides a reliable method for covalently connecting molecules under mild, biologically compatible conditions. With the development of highly efficient catalysts that enable rapid ligation at physiological pH, the applications of aminoxy chemistry continue to expand, from the precise construction of complex bioconjugates and ADCs to the rapid synthesis of radiopharmaceuticals and the fabrication of advanced biomaterials. A thorough understanding of its reactivity, kinetics, and the factors influencing the ligation reaction is paramount for leveraging its full potential in research and therapeutic innovation.

References

A Comprehensive Technical Guide to Carboxylic Acid Activation for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the amide bond is a cornerstone of organic chemistry, central to the synthesis of peptides, pharmaceuticals, and a vast array of other biologically and industrially significant molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive carboxylate-ammonium salt. Consequently, the activation of the carboxylic acid is a critical step to facilitate this transformation. This in-depth technical guide provides a comprehensive overview of the core methods for carboxylic acid activation for amide bond formation, with a focus on the reagents, mechanisms, and experimental protocols most relevant to researchers in drug development and related fields. We will explore the major classes of coupling reagents, including carbodiimides, phosphonium (B103445) and uronium/aminium salts, and the use of activated esters. This guide emphasizes quantitative comparisons of reagent performance, detailed experimental procedures, and the mechanistic understanding necessary to optimize reaction conditions and minimize common side reactions such as racemization.

Introduction to Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is a thermodynamically controlled process that favors the formation of an ammonium (B1175870) carboxylate salt, which is unreactive towards nucleophilic attack. To overcome this, the carboxylic acid must be converted into a more electrophilic species, an "activated" intermediate, which can then readily react with the amine nucleophile to form the desired amide bond.[1]

The ideal carboxylic acid activation method should offer:

  • High yields: Efficient conversion of starting materials to the amide product.

  • Fast reaction rates: Minimizing reaction times for improved throughput.

  • Minimal side reactions: Avoiding the formation of unwanted byproducts that complicate purification.

  • Suppression of racemization: Preserving the stereochemical integrity of chiral starting materials, which is particularly crucial in peptide synthesis.[2]

  • Broad functional group tolerance: Compatibility with a wide range of substrates and protecting groups.

  • Mild reaction conditions: Avoiding harsh conditions that could degrade sensitive molecules.

This guide will delve into the most prevalent and effective methods for achieving these goals.

Major Classes of Activating Agents

The landscape of amide bond formation is dominated by several classes of coupling reagents, each with its own mechanism of action, advantages, and disadvantages.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their effectiveness and relatively low cost.[3][4] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then attacked by the amine to form the amide bond, releasing a urea (B33335) byproduct.[5]

A significant drawback of carbodiimide-mediated coupling is the potential for racemization of the activated amino acid.[6][7] The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive and represents a loss of starting material.[5] To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often employed.[2] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards racemization and still highly reactive towards the amine.[8] More recently, oxime-based additives like OxymaPure have been developed as non-explosive and highly effective alternatives to benzotriazoles.[9]

carbodiimide_mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide (B86325) Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_acylisourea Amide Amide (R-CO-NH-R'') O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine Amine (R''-NH2) Amine->Amide HOBt Additive (e.g., HOBt) HOBt->Active_Ester Active_Ester->Amide + Amine

Caption: Carbodiimide activation of a carboxylic acid.

Phosphonium and Uronium/Aminium Salts

Phosphonium salts (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HATU, HBTU, HCTU, COMU) are highly efficient coupling reagents that have become staples in modern peptide synthesis.[10] These reagents react with the carboxylate anion to form a highly reactive activated ester in situ, which then rapidly reacts with the amine.

  • Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a classic example. It activates the carboxylic acid to form a benzotriazolyl ester intermediate.[11] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium salts.[7]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiencies and rapid reaction kinetics.[12] The presence of the HOAt moiety in HATU is particularly effective at accelerating the coupling reaction and minimizing racemization.[12] COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on Oxyma, offering high reactivity and a better safety profile compared to benzotriazole-based reagents.[13]

onium_salt_mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester Active Ester Intermediate Carboxylate->Active_Ester + Onium Salt Onium_Salt Onium Salt (e.g., HATU, PyBOP) Onium_Salt->Active_Ester Amide Amide (R-CO-NH-R'') Active_Ester->Amide + Amine Byproduct Byproduct (e.g., Urea or Phosphine Oxide) Active_Ester->Byproduct Amine Amine (R''-NH2) Amine->Amide

Caption: Onium salt activation of a carboxylic acid.

Activated Esters

The use of pre-formed, isolable activated esters is another established strategy for amide bond formation. In this two-step approach, the carboxylic acid is first converted to a stable but reactive ester, which is then isolated and subsequently reacted with the amine. Common activating groups include N-hydroxysuccinimide (NHS), pentafluorophenol (B44920) (PFP), and various benzotriazole (B28993) derivatives. While this method can be very clean and minimize side reactions, it is less atom-economical due to the need for an additional activation step and purification of the intermediate.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following tables summarize comparative data for commonly used coupling reagents. It is important to note that the optimal reagent can be sequence- and substrate-dependent.

Table 1: Comparative Performance of Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)RacemizationKey Advantages
HATUHOAtDIPEADMF30~99Very LowHigh reactivity, low racemization, effective for hindered amino acids.[6][14]
HBTUHOBtDIPEADMF30~95-98LowGood balance of reactivity and cost, reliable for standard couplings.[6][14]
PyBOPHOBtDIPEADMF30-60~95LowEfficient for standard couplings, avoids carcinogenic byproducts of BOP.[6]
COMUNoneDIPEADMF15-30>99Very LowHigh reactivity, safer profile (Oxyma-based), good solubility.[6][13]
EDCHOBtN/ADCM/DMF60-12070-90Low-ModerateCost-effective, water-soluble byproducts are easily removed.[4][14]
DCCHOBtN/ADCM60-12070-90ModerateInexpensive, but the dicyclohexylurea byproduct is often difficult to remove.

Table 2: Performance Comparison in Challenging Syntheses

ParameterPyBOPHATUHCTUSource
Crude Purity (%) (Peptide 1, 2x1 min coupling)48.1183.6379.86[2]
Crude Purity (%) (Peptide 1, 2x20 min coupling)70.2779.9180.52[2]
Crude Purity (%) (Peptide 2, 2x1 min coupling)40.1089.6388.29[2]
Crude Purity (%) (Peptide 2, 2x20 min coupling)88.5491.2392.11[2]
Aza-Peptide Acylation Yield (%)~65~100~55[2]

Experimental Protocols

The following are detailed, representative protocols for common amide bond formation reactions.

Solution-Phase Amide Coupling using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, if the amine is a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or DCM) at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2.2 eq).[15]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol describes a single coupling cycle in a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-protected amino acid (3-5 eq relative to resin loading)

  • HATU (2.9-4.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.[12]

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) to the solution and vortex briefly.[12][16]

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[16]

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[12]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

fmoc_spps_workflow Start Start: Resin-Bound Peptide (N-terminal Fmoc protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 End End: Resin-Bound Peptide (N+1, Fmoc protected) Washing2->End Repeat Repeat for next amino acid End->Repeat Repeat->Deprotection

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Solution-Phase Amide Coupling using PyBOP

Materials:

  • N-protected amino acid or carboxylic acid (1.0 eq)

  • Amine or amino acid ester (1.0-1.2 eq)

  • PyBOP (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), the amine component (1.1 eq), and PyBOP (1.2 eq) in anhydrous DMF.[11][17]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Minimizing Side Reactions: The Challenge of Racemization

Racemization is a critical side reaction in peptide synthesis, particularly when activating amino acids that are prone to epimerization, such as histidine and cysteine.[2] The primary mechanism of racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[18] This intermediate can tautomerize, leading to a loss of stereochemical integrity at the α-carbon.

The key to suppressing racemization is to ensure that the rate of aminolysis of the activated intermediate is significantly faster than the rate of oxazolone (B7731731) formation and subsequent tautomerization. This is where additives and modern coupling reagents play a crucial role.

  • Additives: HOBt, HOAt, and Oxyma derivatives react with the initially formed highly reactive intermediate (e.g., O-acylisourea) to generate a more stable active ester. This active ester is less prone to cyclize into the oxazolone but remains sufficiently reactive to couple with the amine.

  • Coupling Reagents: Reagents like HATU and COMU are designed to facilitate extremely rapid coupling, thereby minimizing the lifetime of the activated intermediate and reducing the opportunity for racemization to occur.

racemization_pathway Activated_AA Activated Amino Acid Coupling_Pathway Desired Coupling Pathway Activated_AA->Coupling_Pathway Fast Aminolysis Racemization_Pathway Racemization Pathway Activated_AA->Racemization_Pathway Slower Oxazolone Formation Peptide Peptide Product (Correct Stereochemistry) Coupling_Pathway->Peptide + Amine Oxazolone Oxazolone Intermediate Racemization_Pathway->Oxazolone Amine Amine Amine->Coupling_Pathway Tautomerization Tautomerization Oxazolone->Tautomerization Racemized_AA Racemized Activated Amino Acid Tautomerization->Racemized_AA Diastereomer Diastereomeric Peptide Product Racemized_AA->Diastereomer + Amine

Caption: Competing pathways of amide coupling and racemization.

Conclusion

The activation of carboxylic acids is a fundamental and enabling transformation in modern organic synthesis. The choice of activating agent and reaction conditions is critical to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final product. While classic carbodiimide reagents remain useful, particularly for their cost-effectiveness, the development of phosphonium and uronium/aminium salt-based coupling reagents has provided chemists with powerful tools for tackling challenging amide bond formations with high efficiency and fidelity. A thorough understanding of the mechanisms of these reagents, as well as the factors that influence side reactions like racemization, is essential for any researcher, scientist, or drug development professional working in this field. This guide provides a solid foundation of the core principles, quantitative data, and practical protocols to aid in the successful design and execution of amide bond forming reactions.

References

A Technical Guide to Boc-aminoxy-PEG4-acid: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminoxy-PEG4-acid is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected aminoxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for covalently linking molecules of interest. The PEG4 spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugate, while the terminal functional groups allow for sequential and controlled conjugation reactions. This guide provides an in-depth overview of the technical specifications, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 2062663-68-5[1][2][3][4]
Molecular Formula C16H31NO9[1][2]
Molecular Weight 381.42 g/mol [2][3]
Purity Typically ≥95-98%[1][2]
Appearance Varies; often a viscous oil or waxy solid
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM. Exhibits some aqueous solubility due to the PEG spacer.
Storage Recommended at -20°C under an inert atmosphere to prevent degradation.

Applications in Bioconjugation and Drug Development

The unique trifecta of a protected aminoxy group, a PEG spacer, and a carboxylic acid makes this compound a valuable reagent for several applications:

  • Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets tumor cells. The carboxylic acid can be used to link to the antibody, and after deprotection, the aminoxy group can react with a carbonyl group on the drug.

  • PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this linker can be used to connect a protein-of-interest binding ligand to an E3 ligase binding ligand, facilitating the degradation of the target protein.

  • Peptide and Protein Modification: The linker allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, tags, or other functional moieties.[5]

  • Surface Modification: this compound can be used to modify surfaces to attach biomolecules for applications in diagnostics and biomaterials.

Experimental Protocols

The following sections detail generalized experimental protocols for the use of this compound in a typical bioconjugation workflow, such as the creation of an antibody-drug conjugate.

Activation of the Carboxylic Acid

The terminal carboxylic acid of this compound must be activated to react with primary amines, such as those found on lysine (B10760008) residues of antibodies. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Reagents:

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Procedure:

    • Dissolve this compound in the anhydrous solvent.

    • Add 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of NHS to the solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until the formation of the NHS ester is complete (can be monitored by TLC or LC-MS).

Conjugation to an Amine-Containing Molecule (e.g., an Antibody)
  • Reagents:

    • Activated Boc-aminoxy-PEG4-NHS ester

    • Antibody or other amine-containing molecule in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4-8.0)

  • Procedure:

    • Add the activated Boc-aminoxy-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

    • Purify the conjugate to remove excess linker and byproducts using methods like size exclusion chromatography (SEC) or dialysis.

Deprotection of the Boc Group

The Boc protecting group is stable under the conditions of the initial conjugation but can be readily removed under acidic conditions to reveal the reactive aminoxy group.

  • Reagents:

    • Boc-protected conjugate

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., triisopropylsilane, to prevent side reactions)

    • Dichloromethane (DCM) as a solvent

  • Procedure:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add a solution of TFA in DCM (typically 20-50% v/v) containing a scavenger.

    • Incubate the reaction at room temperature for 30-60 minutes. The progress of the deprotection can be monitored by LC-MS.

    • Remove the TFA and solvent, often by evaporation under a stream of nitrogen, followed by purification (e.g., SEC or dialysis) to yield the aminoxy-functionalized conjugate.

Conjugation via the Aminoxy Group

The newly exposed aminoxy group can readily react with aldehydes or ketones to form a stable oxime linkage.

  • Reagents:

    • Aminoxy-functionalized conjugate

    • Aldehyde or ketone-containing molecule (e.g., a drug)

    • A suitable reaction buffer (typically with a slightly acidic pH of 4.5-6.5 to catalyze oxime formation)

  • Procedure:

    • Dissolve the aminoxy-functionalized conjugate and the aldehyde/ketone-containing molecule in the reaction buffer.

    • Allow the reaction to proceed at room temperature for 2-12 hours.

    • Purify the final conjugate using an appropriate method (e.g., SEC, HIC, or RP-HPLC) to remove any unreacted components.

Workflow and Pathway Visualizations

To further elucidate the utility of this compound, the following diagrams illustrate a typical experimental workflow for creating an antibody-drug conjugate.

ADC_Synthesis_Workflow linker This compound activation Activate Carboxylic Acid (EDC, NHS) linker->activation conjugation1 First Conjugation (Amide Bond Formation) activation->conjugation1 antibody Antibody (with Lysine) antibody->conjugation1 boc_conjugate Boc-Protected Antibody-Linker Conjugate conjugation1->boc_conjugate deprotection Boc Deprotection (TFA) boc_conjugate->deprotection aminoxy_conjugate Aminoxy-Functionalized Antibody-Linker Conjugate deprotection->aminoxy_conjugate conjugation2 Second Conjugation (Oxime Bond Formation) aminoxy_conjugate->conjugation2 drug Drug (with Aldehyde/Ketone) drug->conjugation2 adc Final Antibody-Drug Conjugate (ADC) conjugation2->adc

Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

This diagram illustrates the sequential nature of the conjugation process, starting with the activation of the linker, followed by the initial conjugation to the antibody, deprotection of the aminoxy group, and the final conjugation to the drug molecule. The distinct colors for action nodes and molecule nodes enhance clarity and readability.

References

An In-depth Technical Guide to the Safety and Handling of Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of Boc-aminoxy-PEG4-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, safety protocols, and generalized experimental procedures.

Core Properties and Data

This compound is a versatile chemical tool featuring a Boc-protected aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for sequential and controlled conjugation to different molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2062663-68-5[1]
Molecular Formula C₁₆H₃₁NO₉[1]
Molecular Weight 381.42 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity Typically >95%-
Solubility Soluble in DMSO[1]

Table 2: Safety and Handling Information

ParameterRecommendationSource(s)
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[1]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes.[1]
Storage Store at -20°C for long-term stability.[1]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, give oxygen.[1]
First Aid (Skin Contact) Wash off with soap and plenty of water.[1]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes.[1]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting.[1]

Experimental Protocols and Methodologies

The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the Boc-protected aminooxy group can be deprotected to react with carbonyl compounds (aldehydes and ketones).

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 for proteins)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the anhydrous solvent.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the appropriate reaction buffer.

    • Add the activated this compound solution to the amine-containing solution.

    • The molar ratio of the linker to the amine-containing molecule should be optimized for the desired degree of labeling.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: General Procedure for Boc Deprotection and Oxime Ligation

This protocol outlines the removal of the Boc protecting group and subsequent reaction of the liberated aminooxy group with an aldehyde or ketone.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., TLC or LC-MS).

    • Remove the TFA and DCM under reduced pressure. The resulting amine salt may be used directly or after neutralization.

  • Oxime Ligation:

    • Dissolve the deprotected conjugate in the reaction buffer.

    • Add an excess of the aldehyde or ketone-containing molecule.

    • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic technique (e.g., RP-HPLC or SEC).

Visualizing Workflows and Logical Relationships

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the sequential conjugation of two different molecules using this compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation A This compound C EDC/NHS Activation A->C B Amine-containing Molecule (Molecule A) D Boc-Linker-Molecule A Conjugate B->D C->D E TFA/DCM D->E F Aminooxy-Linker-Molecule A Conjugate E->F G Carbonyl-containing Molecule (Molecule B) F->G H Final Conjugate (Molecule B-Linker-Molecule A) F->H G->H G start Low Conjugation Yield? q1 Check EDC/NHS Activity start->q1 Amide Coupling Step q4 Incomplete Boc Deprotection? start->q4 Oxime Ligation Step q2 Verify Amine Reactivity q1->q2 q3 Optimize pH of Reaction q2->q3 end Successful Conjugation q3->end q5 Increase TFA Concentration/Time q4->q5 q6 Check Carbonyl Reactivity q5->q6 q7 Adjust pH for Oxime Ligation q6->q7 q7->end G cluster_0 PROTAC Components cluster_1 PROTAC Assembly A Target Protein Ligand (with amine) D Amide Coupling A->D B This compound B->D C E3 Ligase Ligand (with aldehyde/ketone) F Oxime Ligation C->F E Boc Deprotection D->E E->F G PROTAC Molecule F->G

References

Methodological & Application

Application Notes and Protocols for Boc-aminoxy-PEG4-acid Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profiles by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and decrease immunogenicity.[1][2] Boc-aminoxy-PEG4-acid is a bifunctional linker that facilitates a two-stage conjugation process. Its carboxylic acid moiety allows for the initial coupling to primary amines on a protein, such as the ε-amino groups of lysine (B10760008) residues or the N-terminus, through a stable amide bond.[] The other end of the linker features a Boc-protected aminoxy group. Following deprotection, this aminoxy group can be selectively reacted with an aldehyde or ketone group on a second molecule in a bioorthogonal reaction known as oxime ligation.[4][5][6] This dual functionality makes this compound a versatile tool for the development of complex bioconjugates, including antibody-drug conjugates (ADCs).

These application notes provide a detailed protocol for the conjugation of this compound to a protein, including the activation of the linker, the conjugation reaction, the deprotection of the Boc group, and the subsequent oxime ligation, as well as methods for purification and characterization of the conjugates.

Experimental Protocols

This section details the step-by-step procedures for the successful conjugation of this compound to a target protein.

Part 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which is reactive towards primary amines on the protein.[7]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Immediately before activation, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer.

  • In a microcentrifuge tube, combine this compound, EDC, and NHS. A common starting molar ratio is 1:1.5:1.2 (this compound : EDC : NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester. The activated linker should be used immediately.

Part 2: Conjugation of Activated this compound to the Protein

This protocol outlines the reaction of the NHS-activated this compound with the primary amines of the target protein.

Materials:

  • Target protein in a suitable buffer

  • Activated this compound solution (from Part 1)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffers such as borate (B1201080) or carbonate buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Add a 10- to 50-fold molar excess of the activated this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purify the Boc-aminoxy-PEGylated protein from excess reagents and by-products using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Part 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the reactive aminoxy group.

Materials:

  • Boc-aminoxy-PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Desalting columns or dialysis equipment

Procedure:

  • Lyophilize the purified Boc-aminoxy-PEGylated protein if it is in an aqueous buffer.

  • Prepare a deprotection solution of 20-50% TFA in DCM.

  • Dissolve the lyophilized protein in the deprotection solution.

  • Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by LC-MS.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Immediately purify the deprotected aminoxy-PEGylated protein using a desalting column or dialysis to remove residual TFA and salts.

Part 4: Oxime Ligation

This protocol details the reaction of the deprotected aminoxy-PEGylated protein with an aldehyde or ketone-containing molecule.

Materials:

  • Aminoxy-PEGylated protein

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline (B41778) in PBS, pH 6.0) can catalyze the reaction.[5]

  • Purification equipment (e.g., SEC, IEX, or HIC columns).

Procedure:

  • Dissolve the aminoxy-PEGylated protein and a molar excess of the aldehyde or ketone-containing molecule in the Reaction Buffer.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by SDS-PAGE, which should show a shift in the molecular weight of the protein, or by LC-MS.

  • Purify the final protein conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove unreacted PEG linker and other reagents.[8]

Data Presentation

The following tables summarize typical quantitative data for the conjugation protocol. Note that optimal conditions may vary depending on the specific protein and other molecules involved.

ParameterValueReference(s)
EDC/NHS Activation
Molar Ratio (Linker:EDC:NHS)1:1.5:1.2[9]
Reaction Time15-30 minutes[9]
TemperatureRoom Temperature[9]
Buffer0.1 M MES, pH 6.0[10]
Protein Conjugation
Molar Excess (Linker:Protein)10-50 fold[11]
Reaction Time1-2 hours (RT) or overnight (4°C)[]
TemperatureRoom Temperature or 4°C[]
pH7.2-8.5[][8]
Boc Deprotection
Reagent20-50% TFA in DCM[12]
Reaction Time30-60 minutes
TemperatureRoom Temperature
Characterization
SDS-PAGEMobility shift corresponding to PEG mass[13]
Mass Spectrometry (LC-MS)Mass increase corresponding to the mass of the attached PEG linker[14][15][16]

Mandatory Visualization

experimental_workflow cluster_activation Part 1: Activation cluster_conjugation Part 2: Conjugation cluster_deprotection Part 3: Deprotection cluster_ligation Part 4: Oxime Ligation cluster_analysis Purification & Analysis Boc_PEG_Acid This compound Activated_Linker Activated Boc-aminoxy-PEG4-NHS Ester Boc_PEG_Acid->Activated_Linker 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Boc_PEG_Protein Boc-PEG-Protein Conjugate Activated_Linker->Boc_PEG_Protein 1-2h, RT pH 7.2-8.5 Activated_Linker->Boc_PEG_Protein Protein Target Protein Protein->Boc_PEG_Protein Aminoxy_PEG_Protein Aminoxy-PEG-Protein Boc_PEG_Protein->Aminoxy_PEG_Protein 30-60 min, RT Purification1 Purification (Desalting/Dialysis) Boc_PEG_Protein->Purification1 TFA TFA / DCM TFA->Aminoxy_PEG_Protein Final_Conjugate Final Conjugate Aminoxy_PEG_Protein->Final_Conjugate 2-4h, RT Aldehyde_Ketone Aldehyde/Ketone Molecule Aldehyde_Ketone->Final_Conjugate Purification2 Purification (SEC/IEX/HIC) Final_Conjugate->Purification2 Purification1->Boc_PEG_Protein Characterization Characterization (SDS-PAGE, LC-MS) Purification2->Characterization

Caption: Experimental workflow for protein conjugation using this compound.

signaling_pathway cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Protein Protein-NH2 (Lysine residue or N-terminus) Amide_Bond Boc-NH-O-PEG4-CO-NH-Protein Protein->Amide_Bond Activated_Linker Boc-NH-O-PEG4-CO-NHS Activated_Linker->Amide_Bond Deprotected H2N-O-PEG4-CO-NH-Protein Amide_Bond->Deprotected TFA Trifluoroacetic Acid (TFA) TFA->Deprotected Removes Boc group Oxime_Bond R'-CH=N-O-PEG4-CO-NH-Protein Deprotected->Oxime_Bond Aldehyde R'-CHO (Aldehyde-containing molecule) Aldehyde->Oxime_Bond

Caption: Chemical reaction pathway for this compound protein conjugation.

References

Application Notes and Protocols for PROTAC Synthesis Using Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide synthetic versatility.

This document provides detailed application notes and protocols for the use of Boc-aminoxy-PEG4-acid , a bifunctional PEG-based linker, in the synthesis of PROTACs. This linker features a tert-butyloxycarbonyl (Boc)-protected aminoxy group and a terminal carboxylic acid. This combination of functional groups allows for a versatile and modular approach to PROTAC assembly, often involving an initial amide bond formation followed by an oxime ligation, a bioorthogonal reaction that proceeds under mild conditions.

The Role of this compound in PROTAC Synthesis

This compound offers a strategic advantage in the modular synthesis of PROTACs. The carboxylic acid moiety allows for straightforward coupling to an amine-functionalized ligand (either the POI binder or the E3 ligase ligand) via standard amide bond formation. The Boc-protected aminoxy group provides a stable, masked reactive handle that can be deprotected under acidic conditions to reveal the aminoxy functionality. This aminoxy group can then be chemoselectively ligated to a carbonyl group (an aldehyde or ketone) on the second ligand to form a stable oxime linkage. This "split PROTAC" or late-stage diversification approach allows for the efficient generation and screening of PROTAC libraries with varied linkers and ligands.

Data Presentation: Performance of PROTACs with PEG and Oxime-based Linkers

PROTAC ExampleTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A Target XCRBNAminoxy-PEG450 - 250>80Cancer Cell Line 1
Hypothetical PROTAC B Target YVHLAminoxy-PEG410 - 100>90Cancer Cell Line 2
Literature Example 1 BRD4CRBNPEG-based<500>80H661
Literature Example 2 BTKVHLPEG-based1 - 40>90Ramos
Literature Example 3 (Oxime-linked) pVHL30VHLOxime~1000~95HeLa

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using this compound. These protocols are intended as a guide and may require optimization for specific ligands and reaction conditions.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand (Ligand A-NH2)

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized ligand.

Materials:

  • Ligand A-NH2 (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard organic synthesis glassware

Procedure:

  • Under an inert atmosphere, dissolve Ligand A-NH2 in anhydrous DMF.

  • To this solution, add this compound.

  • In a separate vial, dissolve HATU and DIPEA in a small amount of anhydrous DMF.

  • Add the HATU/DIPEA solution to the reaction mixture containing the ligand and linker.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate (Boc-aminoxy-PEG4-Ligand A).

Protocol 2: Boc Deprotection to Yield the Aminoxy-Functionalized Intermediate

This protocol describes the removal of the Boc protecting group to expose the reactive aminoxy functionality.

Materials:

  • Boc-aminoxy-PEG4-Ligand A (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting aminoxy-functionalized intermediate (H2N-O-PEG4-Ligand A) can often be used in the next step without further purification.

Protocol 3: Oxime Ligation to a Carbonyl-Containing Ligand (Ligand B-CHO or Ligand B-C(O)R)

This protocol describes the final step of PROTAC synthesis, the formation of a stable oxime bond.

Materials:

  • Aminoxy-functionalized intermediate (H2N-O-PEG4-Ligand A) (1.0 eq)

  • Aldehyde or Ketone-functionalized Ligand (Ligand B-CHO or Ligand B-C(O)R) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or a mixture of organic solvent and aqueous buffer)

  • Optional: Aniline (B41778) or other nucleophilic catalyst (to accelerate the reaction)

  • Acetic acid (to adjust pH if necessary)

Procedure:

  • Dissolve the aminoxy-functionalized intermediate in the chosen anhydrous solvent.

  • Add the aldehyde or ketone-functionalized ligand to the solution.

  • If using a catalyst, add aniline (typically 10-20 mol%).

  • If necessary, adjust the pH of the reaction mixture to ~4-5 with acetic acid to facilitate the reaction.

  • Stir the reaction at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 37-50 °C) to increase the rate.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the pure product.

Mandatory Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Products Proteasome->Degradation Degrades

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Ligand_A Ligand A-NH2 Intermediate_1 Boc-aminoxy-PEG4-Ligand A Ligand_A->Intermediate_1 Linker This compound Linker->Intermediate_1 Intermediate_2 H2N-O-PEG4-Ligand A Intermediate_1->Intermediate_2 TFA, DCM Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Ligand_B Ligand B-CHO/COR Ligand_B->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

Logical_Relationship Start Modular Components Step1 Amide Coupling Start->Step1 Ligand A + Linker Step2 Boc Deprotection Step1->Step2 Boc-protected Intermediate Step3 Oxime Ligation Step2->Step3 Aminoxy Intermediate End Functional PROTAC Step3->End Ligand B

Caption: Logical relationship of synthetic steps.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the preparation of antibody-drug conjugates (ADCs), from initial antibody modification to final product characterization. The protocols outlined below cover the most common conjugation strategies, purification methods, and analytical techniques used in ADC development.

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic drugs to cancer cells. An ADC is comprised of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. This modular design allows for the selective destruction of cancer cells while minimizing systemic toxicity. The successful construction of a stable and effective ADC relies on a series of well-defined chemical and biochemical processes.

Experimental Workflow Overview

The preparation of an ADC involves a multi-step process that requires careful control and characterization at each stage. The general workflow begins with the selection and preparation of the antibody, followed by the chemical conjugation of the drug-linker, purification of the resulting ADC, and finally, comprehensive characterization to ensure quality and consistency.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (Lysine or Cysteine) mAb->Conjugation DrugLinker Drug-Linker Synthesis DrugLinker->Conjugation Purification Purification (TFF, SEC, HIC) Conjugation->Purification Crude ADC Characterization Characterization & QC (DAR, Purity, Potency) Purification->Characterization Purified ADC Final_ADC Final ADC Product Characterization->Final_ADC

Overall workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Key Experimental Protocols

This section provides detailed methodologies for the critical steps in ADC preparation. Two primary conjugation strategies are presented: lysine-based and cysteine-based conjugation.

Protocol 1: Lysine-Based ADC Conjugation (via NHS Ester)

Lysine-based conjugation is a common method that targets the primary amines of lysine (B10760008) residues on the antibody surface. While robust, this method typically yields a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL

  • Amine-reactive drug-linker (e.g., with an N-hydroxysuccinimide ester)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification columns (e.g., SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Drug-Linker Preparation:

    • Dissolve the amine-reactive drug-linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a calculated molar excess of the drug-linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted drug-linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Proceed immediately to the purification step (Section 3.3) to remove unreacted drug-linker, quenching agent, and any aggregates.

Protocol 2: Cysteine-Based ADC Conjugation (via Maleimide)

Cysteine-based conjugation targets the thiol groups of cysteine residues. This can be achieved by reducing the interchain disulfide bonds of the antibody, providing a more controlled number of conjugation sites and leading to a more homogeneous ADC product.

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL

  • Thiol-reactive drug-linker (e.g., with a maleimide (B117702) group)

  • Reduction Buffer: PBS with 1 mM EDTA, pH 7.2

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) at 10 mM stock solution

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2

  • Quenching Agent: N-acetylcysteine at 100 mM stock solution

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification columns (e.g., SEC or HIC)

Procedure:

  • Antibody Reduction:

    • Buffer exchange the mAb into the Reduction Buffer.

    • Add TCEP to the antibody solution to a final molar excess of 2-5 fold.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into the Conjugation Buffer using a desalting column.

  • Drug-Linker Preparation:

    • Dissolve the thiol-reactive drug-linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a slight molar excess (e.g., 1.2-1.5 fold per thiol group) of the drug-linker solution to the reduced antibody solution.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching:

    • Add a 10-fold molar excess of the Quenching Agent (N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Proceed immediately to the purification step (Section 3.3).

Protocol 3: ADC Purification

Purification is a critical step to remove process-related impurities such as unconjugated drug-linker, residual solvents, and protein aggregates. A combination of techniques is often employed.

3.3.1. Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecules

  • System: TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).

  • Procedure:

    • Equilibrate the TFF system with the desired formulation buffer.

    • Load the crude ADC solution into the system.

    • Perform diafiltration with at least 5-7 diavolumes of the formulation buffer to remove unconjugated drug-linker and other small molecules.

    • Concentrate the ADC to the desired final concentration.

3.3.2. Size Exclusion Chromatography (SEC) for Aggregate Removal

  • System: HPLC system with an appropriate SEC column.

  • Mobile Phase: A neutral pH buffer, such as PBS, often containing a salt (e.g., 150 mM NaCl) to minimize non-specific interactions.[1]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Collect the fractions corresponding to the monomeric ADC peak, separating it from high molecular weight aggregates.

3.3.3. Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

  • System: HPLC system with a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from high to low salt concentration to elute the different DAR species. Unconjugated antibody elutes first, followed by ADCs with increasing DAR.

Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the efficacy and safety of an ADC. HIC-HPLC is a standard method for determining the average DAR and the distribution of drug-loaded species for cysteine-linked ADCs.

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to 1-2 mg/mL in the HIC Mobile Phase A.

  • HIC-HPLC Analysis:

    • Perform the HIC separation as described in Section 3.3.3.

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • DAR Calculation:

    • The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Data Presentation

The following tables summarize typical quantitative data for ADC preparation.

Table 1: Comparison of Conjugation Strategies

ParameterLysine-Based ConjugationCysteine-Based Conjugation
Target Residue Primary amines of lysineThiol groups of cysteine
Homogeneity HeterogeneousMore homogeneous
Typical Avg. DAR 3-42, 4, or 8 (controlled)
Control over DAR LimitedHigh

Table 2: Performance of Purification Methods

Purification MethodPrimary PurposeTypical Efficiency
Tangential Flow Filtration (TFF) Removal of free drug/linker & buffer exchange>99% free drug removal; >90% product recovery[][3]
Size Exclusion Chromatography (SEC) Aggregate removalCan reduce aggregate levels to <1-5%[4]
Hydrophobic Interaction Chromatography (HIC) Separation of DAR speciesHigh resolution for different DAR species
Cation Exchange Chromatography Aggregate removalCan decrease very high molecular weight species by ≥ 85% to ≤ 0.1%[5]

Mechanism of Action: ADC Targeting HER2

Many successful ADCs, such as Trastuzumab emtansine (T-DM1), target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers. The following diagram illustrates the mechanism of action and the downstream signaling pathways affected.

HER2_Signaling cluster_membrane Cell Membrane cluster_cell Cancer Cell Cytoplasm cluster_pathways Downstream Signaling Inhibition HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization ADC HER2-Targeted ADC ADC->HER2 Binding PI3K_AKT PI3K/AKT Pathway ADC->PI3K_AKT Inhibits Signaling RAS_MAPK RAS/MAPK Pathway ADC->RAS_MAPK Inhibits Signaling Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis Induces Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Promotes Cell_Proliferation Cell_Proliferation RAS_MAPK->Cell_Proliferation Promotes

References

Application Notes and Protocols: Site-Specific Labeling of Ketone-Tagged Proteins Using Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biological research and drug development, enabling the precise attachment of probes, drugs, and other moieties to a protein of interest. The use of bioorthogonal chemistry, which involves reactions that do not interfere with native biological processes, has revolutionized this field. One of the most robust and widely used bioorthogonal reactions is the oxime ligation, where an aminoxy-functionalized molecule reacts with a ketone or aldehyde to form a stable oxime bond.[1][2]

This document provides detailed application notes and protocols for the use of Boc-aminoxy-PEG4-acid, a versatile reagent for the site-specific labeling of proteins engineered to contain a ketone handle. The incorporation of a tetraethylene glycol (PEG4) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled deprotection of the reactive aminoxy group.[3]

Principle of the Method

The labeling strategy involves three key steps:

  • Introduction of a Ketone Handle: A ketone group is site-specifically incorporated into the target protein. This is typically achieved through the genetic encoding of an unnatural amino acid (UAA) bearing a ketone side chain, such as p-acetyl-L-phenylalanine.[3][4]

  • Preparation of the Labeling Reagent: The Boc-protecting group on this compound is removed under acidic conditions to expose the reactive aminoxy group.[5][6]

  • Oxime Ligation: The deprotected aminoxy-PEG4-acid is then reacted with the ketone-tagged protein. The reaction is highly specific and forms a stable oxime linkage. The rate of this reaction can be significantly accelerated by the use of a catalyst, such as aniline (B41778) or its derivatives.[7][8]

Data Presentation

Table 1: Kinetic Data for Oxime Ligation

The following table summarizes the second-order rate constants for oxime ligation under various conditions, highlighting the effect of catalysts.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptide + BenzaldehydeNone7.0~0.1 (estimated from similar reactions)
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[9]
Aldehyde-functionalized GFP + Dansylated aminooxy reagentAniline (100 mM)7.310.3[8]
Aldehyde-functionalized GFP + Dansylated aminooxy reagentm-phenylenediamine (B132917) (100 mM)7.327.0[7][8]
Aldehyde-functionalized GFP + Dansylated aminooxy reagentm-phenylenediamine (750 mM)7.3>150 (reaction complete in ~90s)[7]
p-acetyl phenylalanine-containing protein + Aminooxy-functionalized PEGm-phenylenediamine (mPDA)7.3Efficient PEGylation reported[4]
Table 2: Comparative Stability of Bioconjugation Linkages

The stability of the oxime bond is a key advantage for many applications. This table compares the hydrolytic stability of oximes to other common linkages at neutral pH.

Linkage TypeRelative Hydrolysis Rate (at pD 7.0)Key FeaturesReference(s)
Oxime 1 (Baseline) Highly stable, resistant to hydrolysis. [10][11]
Semicarbazone~160-fold faster than oximeLess stable than oxime.[10][11]
Acetylhydrazone~300-fold faster than oximeProne to hydrolysis, especially at acidic pH.[10][11]
Methylhydrazone~600-fold faster than oximeSignificantly less stable than oxime.[10][11]
TrialkylhydrazoniumMore stable than oximeRequires non-biocompatible methylation step for formation.[10][11]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of a Ketone Handle via Unnatural Amino Acid Mutagenesis

This protocol describes the incorporation of the unnatural amino acid p-acetyl-L-phenylalanine (pAcF) into a target protein expressed in E. coli. This method requires a specialized expression system consisting of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Materials:

  • Target protein expression plasmid with a TAG (amber) stop codon at the desired modification site.

  • Plasmid encoding the pAcF-specific aaRS and its corresponding tRNA (e.g., pEVOL-pAcFRS).

  • E. coli expression strain (e.g., BL21(DE3)).

  • p-acetyl-L-phenylalanine (pAcF).

  • Standard cell culture media (e.g., LB broth) and antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Arabinose.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAcFRS plasmid.

  • Culture: Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C with shaking.

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, add pAcF to a final concentration of 1 mM. Induce the expression of the aaRS/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

  • Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20-25°C and continue to incubate for 16-20 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the ketone-tagged protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Verification: Confirm the successful incorporation of pAcF by mass spectrometry. The mass of the protein should increase by 177.2 Da for each incorporated pAcF residue.

Protocol 2: Preparation of Aminooxy-PEG4-acid Labeling Reagent

This protocol describes the deprotection of the Boc group from this compound to generate the reactive aminoxy-PEG4-acid.

Materials:

  • This compound.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM), anhydrous.

  • Diethyl ether, cold.

  • Round-bottom flask.

  • Magnetic stirrer.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask (e.g., 10 mL of DCM per gram of substrate).

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution (a common ratio is 1:1 TFA:DCM, v/v).[12]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected aminooxy-PEG4-acid as a TFA salt.

  • Isolation and Storage: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. Store the deprotected reagent under desiccated conditions at -20°C.

Protocol 3: Oxime Ligation of Ketone-Tagged Protein

This protocol describes the labeling of the ketone-tagged protein with the prepared aminooxy-PEG4-acid.

Materials:

  • Purified ketone-tagged protein in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.4).

  • Deprotected aminooxy-PEG4-acid.

  • Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

Procedure:

  • Prepare Protein Solution: Prepare a solution of the ketone-tagged protein at a concentration of 20-100 µM in the reaction buffer.[13]

  • Prepare Labeling Reagent Stock: Prepare a stock solution of the deprotected aminooxy-PEG4-acid (e.g., 5-10 mM in DMSO or DMF).

  • Labeling Reaction: Add a 50-100 molar excess of the aminooxy-PEG4-acid stock solution to the protein solution.[13]

  • Catalyst Addition: To accelerate the reaction, add the catalyst stock solution to a final concentration of 50-100 mM for aniline or mPDA. Note that higher concentrations of mPDA (up to 750 mM) can be used for very rapid labeling if compatible with the protein.[7][8]

  • Incubation: Incubate the reaction mixture at room temperature with gentle agitation for 5-10 hours for ketone-tagged proteins.[13] For aldehyde-tagged proteins, the reaction is typically faster (1-2 hours). Protect the reaction from light if using a fluorescently-tagged aminoxy reagent.

  • Purification: Remove the excess labeling reagent and catalyst by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against a suitable buffer.[13]

Protocol 4: Mass Spectrometry Analysis of Labeled Protein

This protocol outlines the general steps for confirming the successful labeling of the target protein using mass spectrometry.

Materials:

  • Labeled and purified protein.

  • Unlabeled control protein.

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • LC-MS system for peptide mapping.

  • Trypsin or other suitable protease.

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation.

Procedure:

  • Intact Mass Analysis:

    • Desalt the labeled and unlabeled protein samples.

    • Analyze the samples by ESI-MS or MALDI-MS to determine the molecular weight of the intact proteins.

    • Successful labeling will result in a mass shift corresponding to the mass of the attached aminooxy-PEG4-acid moiety.

  • Peptide Mapping (for site confirmation):

    • Reduction and Alkylation: Reduce the disulfide bonds in the protein with DTT and alkylate the resulting free thiols with IAA.

    • Proteolytic Digestion: Digest the protein with trypsin or another protease overnight at 37°C.

    • LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).

    • Data Analysis: Compare the peptide maps of the labeled and unlabeled proteins. Identify the peptide containing the mass modification. The MS/MS fragmentation data for this peptide will confirm the exact site of modification.[14]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_labeling Labeling and Analysis pAcF_incorp 1. Incorporate pAcF (Unnatural Amino Acid Mutagenesis) purification 2. Express and Purify Ketone-Tagged Protein pAcF_incorp->purification oxime_ligation 4. Oxime Ligation (with catalyst) purification->oxime_ligation boc_deprotect 3. Boc Deprotection of This compound boc_deprotect->oxime_ligation purify_labeled 5. Purify Labeled Protein oxime_ligation->purify_labeled ms_analysis 6. Mass Spectrometry Analysis purify_labeled->ms_analysis

Caption: Workflow for labeling ketone-tagged proteins.

Application in PROTAC Development

The described labeling methodology can be instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[15][16][17] The this compound can be used to conjugate a ligand for the target protein to a linker that is subsequently attached to an E3 ligase ligand.

protac_workflow target_ligand Target Protein Ligand (with Ketone Handle) ligand_linker_conjugate Ligand-Linker Conjugate target_ligand->ligand_linker_conjugate Oxime Ligation boc_aminoxy_peg This compound deprotected_peg Aminooxy-PEG4-acid boc_aminoxy_peg->deprotected_peg Boc Deprotection e3_ligase_ligand E3 Ligase Ligand (with reactive group) protac Final PROTAC Molecule e3_ligase_ligand->protac deprotected_peg->ligand_linker_conjugate ligand_linker_conjugate->protac Conjugation ternary_complex Target Protein : PROTAC : E3 Ligase (Ternary Complex) protac->ternary_complex Induces formation of ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Leads to degradation Proteasomal Degradation of Target Protein ubiquitination->degradation Targets for

Caption: PROTAC development and mechanism of action.

References

Application Notes and Protocols for Surface Functionalization of Biosensors with Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminoxy-PEG4-acid is a heterobifunctional crosslinker designed for the covalent immobilization of biomolecules onto surfaces, a critical step in the development of robust and sensitive biosensors. This molecule features three key components:

  • A tert-butyloxycarbonyl (Boc) protected aminoxy group : This functionality allows for the specific and stable ligation to aldehyde or ketone groups on a target biomolecule or a modified surface through the formation of an oxime bond. The Boc protecting group ensures the stability of the aminoxy group until it is ready to be used, at which point it can be removed under mild acidic conditions.

  • A tetraethylene glycol (PEG4) spacer : The hydrophilic PEG4 spacer arm enhances the aqueous solubility of the linker and the conjugated molecules.[1] It also serves to extend the attached biomolecule away from the biosensor surface, which can reduce steric hindrance and minimize non-specific binding, thereby improving the accessibility of the biomolecule for target binding and enhancing the signal-to-noise ratio of the assay.[2]

  • A carboxylic acid group : This terminal group enables the covalent attachment of the linker to primary amine groups present on the biosensor surface (e.g., an aminosilanized silicon dioxide or gold surface) via the formation of a stable amide bond.[3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]

The orthogonal nature of the two reactive termini of this compound allows for a controlled, stepwise functionalization process, making it a versatile tool in the fabrication of biosensors for a wide range of applications, including diagnostics, drug discovery, and proteomics.

Chemical Properties and Structure

PropertyValue
Chemical Name This compound
CAS Number 2062663-68-5[6]
Molecular Formula C16H31NO9[6]
Molecular Weight 381.42 g/mol [6]
Purity ≥97%[6]
Appearance Varies (typically a colorless oil or solid)
Storage Store at -20°C, desiccated[4]

Experimental Protocols

This section provides detailed protocols for the functionalization of a generic biosensor surface (e.g., silicon dioxide or gold) using this compound. The overall workflow involves the initial preparation and amination of the sensor surface, followed by the attachment of the linker, deprotection of the aminoxy group, and finally, the immobilization of the aldehyde- or ketone-tagged bioreceptor.

Protocol 1: Surface Preparation and Amination

This protocol describes the preparation of an amine-functionalized surface on a silicon dioxide substrate, a common material for various optical and electronic biosensors.

Materials:

  • Silicon dioxide-coated biosensor chips

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas stream

  • Oven

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silicon dioxide biosensor chips in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the chips thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the chips under a gentle stream of nitrogen gas.

    • Bake the chips in an oven at 110°C for 30 minutes to remove any residual moisture.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried biosensor chips in the APTES solution for 2 hours at room temperature with gentle agitation.[7]

    • Rinse the chips sequentially with toluene, ethanol, and DI water to remove any unbound silane.

    • Dry the chips under a nitrogen stream.

    • Cure the aminosilane (B1250345) layer by baking the chips at 110°C for 30 minutes.[8] The chips now have a surface functionalized with primary amine groups.

Protocol 2: Immobilization of this compound

This protocol details the attachment of the linker to the amine-functionalized surface via its carboxylic acid group.

Materials:

  • Amine-functionalized biosensor chips (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Ethanolamine, pH 8.5[5]

Procedure:

  • Preparation of Linker Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).[4]

    • Dilute the stock solution to the desired final concentration (e.g., 10 mM) in Activation Buffer.

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.

    • Add EDC and NHS to the linker solution to a final concentration of 20 mM and 5 mM, respectively. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[3]

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups of the linker.[3][4]

  • Coupling to the Amine-Functionalized Surface:

    • Immerse the amine-functionalized biosensor chips in the activated linker solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.[4][9]

  • Washing and Deactivation:

    • Rinse the chips with Coupling Buffer (PBS, pH 7.4) to remove excess linker and byproducts.

    • Immerse the chips in the Quenching Solution (1 M Ethanolamine, pH 8.5) for 10-15 minutes to deactivate any unreacted NHS-esters.[5]

    • Rinse the chips thoroughly with DI water and dry under a nitrogen stream. The surface is now functionalized with Boc-protected aminoxy groups.

Protocol 3: Deprotection of the Aminoxy Group

This protocol describes the removal of the Boc protecting group to expose the reactive aminoxy functionality.

Materials:

  • Boc-aminoxy-functionalized biosensor chips (from Protocol 2)

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) - Caution: TFA and DCM are corrosive and volatile. Handle in a fume hood with appropriate PPE.

  • DCM

  • PBS, pH 7.4

Procedure:

  • Boc Deprotection:

    • Immerse the chips in the Deprotection Solution for 30 minutes at room temperature.[3]

    • Rinse the chips with DCM to remove TFA and the cleaved Boc groups.

    • Rinse the chips thoroughly with PBS (pH 7.4) to neutralize any residual acid.

    • Dry the chips under a nitrogen stream. The surface now presents reactive aminoxy groups ready for oxime ligation.

Protocol 4: Immobilization of Aldehyde/Ketone-Tagged Bioreceptor via Oxime Ligation

This protocol details the final step of immobilizing the bioreceptor (e.g., protein, antibody, or nucleic acid) that has been previously modified to contain an aldehyde or ketone group.

Materials:

  • Aminoxy-functionalized biosensor chips (from Protocol 3)

  • Aldehyde- or ketone-tagged bioreceptor solution in Reaction Buffer

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0[10]

  • Aniline (B41778) (optional, as catalyst)[10]

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • DI water

Procedure:

  • Preparation of Bioreceptor Solution:

    • Dissolve the aldehyde- or ketone-tagged bioreceptor in Reaction Buffer to the desired concentration (e.g., 10-100 µg/mL).

    • For potentially slow reactions, aniline can be added to the Reaction Buffer as a catalyst to a final concentration of 10-100 mM.[10]

  • Oxime Ligation:

    • Immerse the aminoxy-functionalized biosensor chips in the bioreceptor solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction time may need to be optimized depending on the reactivity of the carbonyl group and the concentration of the bioreceptor.[10][11]

  • Final Washing and Storage:

    • Rinse the chips with Washing Buffer (PBST) to remove any non-covalently bound bioreceptor.

    • Rinse with DI water to remove any residual detergent.

    • Dry the chips under a nitrogen stream.

    • The biosensor is now functionalized and ready for use or storage under appropriate conditions (e.g., in a desiccated container at 4°C).

Data Presentation

The following tables provide representative quantitative data from studies using similar surface chemistries. This data is intended to offer a benchmark for expected performance when using this compound.

Table 1: Representative Surface Characterization Data

Surface Modification StepExpected Contact Angle (°)Expected Surface Roughness (RMS)
Cleaned SiO2< 10°~0.2 nm
APTES-functionalized SiO250-70°~0.3-0.5 nm
This compound immobilized40-60°~0.4-0.6 nm
Immobilized Protein60-80°~1-2 nm

Note: Values are illustrative and can vary based on the specific substrate, protein, and measurement conditions.

Table 2: Representative Immobilization and Binding Data (from Surface Plasmon Resonance - SPR)

ParameterRepresentative Value RangeSignificance
Immobilized Ligand Density 100 - 2000 RU (Response Units)Indicates the amount of bioreceptor successfully coupled to the surface.[5]
Association Rate Constant (ka) 10^4 - 10^6 M⁻¹s⁻¹Rate of the binding interaction between the immobilized ligand and the analyte.
Dissociation Rate Constant (kd) 10⁻³ - 10⁻⁵ s⁻¹Rate at which the analyte dissociates from the immobilized ligand.
Equilibrium Dissociation Constant (KD) 1 nM - 10 µMA measure of the binding affinity (kd/ka); lower values indicate higher affinity.
Limit of Detection (LOD) pM to nM rangeThe lowest concentration of the analyte that can be reliably detected.

Note: These values are highly dependent on the specific biomolecular interaction being studied.

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Bioreceptor Immobilization A SiO2 Surface B Cleaning & Hydroxylation (Piranha Solution) A->B C Amine Functionalization (APTES) B->C D Linker Activation (this compound + EDC/NHS) C->D E Coupling to Surface D->E F Quenching (Ethanolamine) E->F G Boc Deprotection (TFA) F->G H Oxime Ligation (Aldehyde/Ketone-tagged Bioreceptor) G->H I Final Washing H->I J J I->J Ready for Assay

Caption: Workflow for biosensor surface functionalization.

Chemical Signaling Pathway

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Oxime Ligation Amine_Surface Surface-NH2 Immobilized_Linker Surface-NH-CO-PEG4-O-NH-Boc Amine_Surface->Immobilized_Linker Coupling Linker_COOH Boc-NH-O-PEG4-COOH Activated_Linker Boc-NH-O-PEG4-CO-NHS Linker_COOH->Activated_Linker Activation EDC_NHS EDC, NHS Deprotection TFA Reactive_Surface Surface-NH-CO-PEG4-O-NH2 Immobilized_Linker->Reactive_Surface Deprotection Bioreceptor Bioreceptor-CHO Final_Surface Surface-NH-CO-PEG4-O-N=CH-Bioreceptor Reactive_Surface->Final_Surface Ligation

Caption: Chemical reactions for surface functionalization.

References

Application Notes and Protocols: Boc-aminoxy-PEG4-acid in Hydrogel Formation for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) cultures. Poly(ethylene glycol) (PEG)-based hydrogels are a versatile class of synthetic biomaterials for creating these 3D scaffolds due to their biocompatibility, tunable mechanical properties, and resistance to non-specific protein adsorption. This document provides detailed application notes and protocols for the use of Boc-aminoxy-PEG4-acid in the formation of hydrogels for 3D cell culture.

The formation of these hydrogels is based on the principle of oxime ligation, a bioorthogonal click chemistry reaction between an aminoxy group and an aldehyde or ketone.[1] This reaction is highly efficient under physiological conditions and does not require toxic catalysts, making it ideal for encapsulating living cells.[1] The Boc (tert-butoxycarbonyl) protecting group on the aminoxy functionality of this compound allows for controlled initiation of the crosslinking reaction upon deprotection. This feature, combined with the hydrophilic PEG spacer, offers a robust platform for creating well-defined 3D cell culture matrices.

Principle of Hydrogel Formation

The hydrogel is formed by a crosslinking reaction between a multi-arm PEG aldehyde and a deprotected aminoxy-PEG linker. The Boc protecting group on this compound is first removed under mild acidic conditions to yield the free aminoxy group. This is then reacted with a multi-arm PEG aldehyde, such as a 4-arm or 8-arm PEG-aldehyde, to form stable oxime bonds. The crosslinking of these polymers in an aqueous environment results in the formation of a hydrogel network. The mechanical properties of the hydrogel, such as stiffness, can be tuned by varying the concentration and molecular weight of the PEG precursors.[2]

Key Applications

  • 3D Cell Culture: Encapsulation of various cell types to study cell-cell and cell-matrix interactions in a 3D environment that mimics native tissue.

  • Tissue Engineering: Creation of scaffolds for tissue regeneration and repair.[]

  • Drug Discovery and Screening: Development of more physiologically relevant tumor models and other disease models for high-throughput drug screening.[4]

  • Controlled Release: Encapsulation of therapeutic agents for sustained delivery.

Experimental Protocols

Protocol 1: Preparation of Deprotected aminoxy-PEG4-acid

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Sodium bicarbonate (saturated solution)

  • Deionized (DI) water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the TFA and DCM by rotary evaporation.

  • Re-dissolve the residue in a small amount of DI water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7.0.

  • Wash the aqueous solution with DCM to remove any remaining organic impurities.

  • Freeze the aqueous solution and lyophilize to obtain the deprotected aminoxy-PEG4-acid as a white solid.

  • Store the deprotected product under inert gas at -20°C.

Protocol 2: Hydrogel Formation for 3D Cell Encapsulation

Materials:

  • Deprotected aminoxy-PEG4-acid

  • Multi-arm PEG-aldehyde (e.g., 4-arm or 8-arm PEG-CHO)

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Cells for encapsulation

  • Cell culture medium

  • Live/Dead viability/cytotoxicity kit

Procedure:

  • Prepare sterile stock solutions of deprotected aminoxy-PEG4-acid and multi-arm PEG-aldehyde in PBS at the desired concentrations. For example, to form a 5% (w/v) hydrogel, prepare a 10% (w/v) solution of each component.

  • Harvest the cells to be encapsulated and resuspend them in the multi-arm PEG-aldehyde solution at the desired cell density (e.g., 1 x 10^6 cells/mL).

  • To initiate gelation, mix the cell-containing multi-arm PEG-aldehyde solution with an equal volume of the deprotected aminoxy-PEG4-acid solution. Mix gently by pipetting to ensure a homogeneous mixture and uniform cell distribution.

  • Quickly dispense the mixture into the desired culture format (e.g., 96-well plate, microfluidic device).

  • Allow the hydrogel to crosslink at 37°C for 30-60 minutes, or until a stable gel is formed.

  • After gelation, add pre-warmed cell culture medium to the top of the hydrogel.

  • Culture the cell-laden hydrogels in a humidified incubator at 37°C and 5% CO2.

  • Change the culture medium every 2-3 days.

  • Monitor cell viability and morphology at desired time points using a microscope and a Live/Dead assay.

Data Presentation

The following tables provide representative data for the characterization of PEG-based hydrogels formed via oxime ligation. The exact values will depend on the specific experimental conditions.

Table 1: Hydrogel Mechanical Properties

Hydrogel Formulation (% w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
2.5% 4-arm PEG-CHO + 2.5% aminoxy-PEG50 ± 105 ± 1
5% 4-arm PEG-CHO + 5% aminoxy-PEG200 ± 3015 ± 3
5% 8-arm PEG-CHO + 5% aminoxy-PEG450 ± 5025 ± 5
7.5% 8-arm PEG-CHO + 7.5% aminoxy-PEG900 ± 8040 ± 8

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Cell Viability in Hydrogels

Cell TypeTime PointViability (%)
FibroblastsDay 195 ± 3
Day 392 ± 4
Day 788 ± 5
Mesenchymal Stem CellsDay 198 ± 2
Day 396 ± 3
Day 793 ± 4
Cancer Cell Line (e.g., HeLa)Day 193 ± 4
Day 390 ± 5
Day 785 ± 6

Cell viability was determined using a Live/Dead assay and is presented as the percentage of live cells relative to the total number of cells. Data are mean ± standard deviation.

Visualizations

Signaling Pathway

Cell-Matrix Interaction Signaling cluster_0 Extracellular Matrix (Hydrogel) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Bioactive_Ligand Bioactive Ligand (e.g., RGD) Integrin Integrin Receptor Bioactive_Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Src->Rho_GTPases Activation Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rho_GTPases->Actin_Cytoskeleton Regulation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Rho_GTPases->Gene_Expression Signaling Cascade Actin_Cytoskeleton->Gene_Expression Mechanical Cues

Caption: Cell-matrix interaction signaling cascade.

Experimental Workflow

Hydrogel Formation and Cell Culture Workflow Start Start Prepare_Reagents Prepare Sterile Stock Solutions: - Deprotected aminoxy-PEG4-acid in PBS - Multi-arm PEG-aldehyde in PBS Start->Prepare_Reagents Prepare_Cells Harvest and Resuspend Cells in Multi-arm PEG-aldehyde Solution Prepare_Reagents->Prepare_Cells Mix_Components Mix Cell Suspension with aminoxy-PEG4-acid Solution Prepare_Cells->Mix_Components Dispense Dispense Mixture into Culture Vessel Mix_Components->Dispense Gelation Incubate at 37°C for Gelation Dispense->Gelation Add_Medium Add Cell Culture Medium Gelation->Add_Medium Incubate Culture in Incubator (37°C, 5% CO2) Add_Medium->Incubate Analysis Analyze Cell Viability, Morphology, and Function at Desired Time Points Incubate->Analysis End End Analysis->End

Caption: Workflow for hydrogel formation and 3D cell culture.

Troubleshooting

IssuePossible CauseSolution
Hydrogel does not form or is too soft Incomplete deprotection of this compound.Verify deprotection using analytical methods (e.g., NMR, MS).
Incorrect concentration of precursors.Ensure accurate weighing and dissolving of PEG components.
pH of the precursor solutions is not optimal.Ensure the pH of the PBS is 7.4.
Low cell viability after encapsulation High shear stress during mixing.Mix gently by slow pipetting.
Toxicity of unreacted precursors.Ensure the correct stoichiometric ratio of aminoxy to aldehyde groups. Wash the hydrogels with fresh medium after gelation.
Uneven cell distribution Premature gelation.Work quickly after mixing the components. Keep precursor solutions on ice before mixing if the reaction is too fast at room temperature.
Cell settling before gelation.Gently agitate the culture vessel during the initial phase of gelation.

Conclusion

The use of this compound in combination with multi-arm PEG-aldehydes provides a highly adaptable and cytocompatible platform for creating hydrogels for 3D cell culture. The oxime ligation chemistry allows for the formation of stable hydrogels under physiological conditions, making it an excellent choice for cell encapsulation. By tuning the hydrogel properties, researchers can create 3D environments that better mimic the native extracellular matrix, leading to more predictive in vitro models for basic research, drug discovery, and tissue engineering.

References

Application Notes and Protocols for the Conjugation of Boc-aminoxy-PEG4-acid to Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization. The ability to conjugate specific ligands to the surface of AuNPs allows for the development of targeted drug delivery systems, advanced diagnostic probes, and novel therapeutic agents. Polyethylene glycol (PEG) linkers are frequently employed to enhance the stability and biocompatibility of AuNPs by reducing non-specific protein adsorption and increasing circulation times in vivo.

This document provides a detailed methodology for the multi-step conjugation of a heterobifunctional linker, Boc-aminoxy-PEG4-acid, to gold nanoparticles. This linker is of particular interest as it offers a terminal carboxylic acid for initial attachment to the nanoparticle surface and a protected aminoxy group. Following deprotection, the aminoxy group can be utilized for the specific and efficient conjugation of molecules containing aldehyde or ketone functionalities via a stable oxime ligation. This multi-step functionalization process opens up possibilities for creating highly specific and versatile nanoparticle-based platforms for a wide range of biomedical applications.

Key Experiments and Methodologies

The overall process involves three key stages:

  • Functionalization of Gold Nanoparticles with Thiol-PEG-Acid: This initial step involves the synthesis of citrate-stabilized gold nanoparticles followed by the surface modification with a thiol-terminated PEG linker bearing a carboxylic acid group. The strong gold-thiol bond ensures a stable attachment of the linker to the nanoparticle surface.

  • Activation of the Terminal Carboxyl Group and Conjugation of this compound: The terminal carboxylic acid groups on the PEGylated AuNPs are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This activation facilitates the covalent attachment of the primary amine of a Boc-protected aminoxy-PEG linker. Alternatively, and more directly, a thiol-containing version of the Boc-aminoxy-PEG-acid can be directly attached to the gold surface, bypassing the need for EDC/NHS coupling at this stage. For the purpose of these notes, we will detail the direct attachment of a thiol-terminated Boc-aminoxy-PEG-acid.

  • Deprotection of the Boc Group and Oxime Ligation: The Boc protecting group on the terminal aminoxy functionality is removed under acidic conditions. The resulting aminoxy-functionalized AuNPs are then ready for conjugation to aldehyde or ketone-containing molecules via oxime ligation.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm)

This protocol is based on the well-established Turkevich method for the synthesis of monodisperse gold nanoparticles.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned.

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in 100 mL of ultrapure water in a 250 mL round-bottom flask.

  • Bring the HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting citrate-stabilized AuNP solution at 4°C.

Characterization:

  • UV-Vis Spectroscopy: A characteristic surface plasmon resonance (SPR) peak should be observed around 520 nm for 20 nm AuNPs.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the nanoparticles.

Protocol 2: Functionalization of AuNPs with Boc-aminoxy-PEG4-Thiol

This protocol describes the ligand exchange process to functionalize the citrate-stabilized AuNPs with a thiol-terminated PEG linker containing a Boc-protected aminoxy group.

Materials:

  • Citrate-stabilized AuNPs (from Protocol 1)

  • Boc-aminoxy-PEG4-SH (thiol-terminated linker)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To 10 mL of the AuNP solution, add Boc-aminoxy-PEG4-SH to a final concentration of 10 µM.

  • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.

  • Purify the functionalized AuNPs by centrifugation at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

  • Carefully remove the supernatant containing excess unbound linker.

  • Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

  • After the final wash, resuspend the pellet in the desired volume of PBS.

Characterization:

  • UV-Vis Spectroscopy: A slight red-shift in the SPR peak (e.g., 2-5 nm) is expected upon successful functionalization.

  • DLS: An increase in the hydrodynamic diameter will be observed due to the PEG layer.

  • Zeta Potential: A change in the surface charge will indicate successful ligand exchange.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface.

Protocol 3: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group from the aminoxy functionality on the AuNP surface using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected aminoxy-PEGylated AuNPs (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

Procedure:

  • Lyophilize a sample of the Boc-protected aminoxy-PEGylated AuNPs to remove water.

  • Resuspend the dried AuNPs in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Resuspend the deprotected AuNPs in PBS (pH 7.4).

  • Purify the aminoxy-functionalized AuNPs by centrifugation and resuspension in PBS (pH 7.4) three times to remove any residual TFA and cleaved Boc groups.

  • Resuspend the final product in the desired buffer.

Characterization:

  • Kaiser Test or Ninhydrin Assay: To confirm the presence of the free aminoxy group (primary amine).

  • FTIR Spectroscopy: Disappearance of the characteristic Boc carbonyl peak.

  • DLS and Zeta Potential: To assess the stability and surface charge of the deprotected nanoparticles.

Protocol 4: Oxime Ligation of Aminoxy-Functionalized AuNPs

This protocol describes the conjugation of an aldehyde-containing molecule to the aminoxy-functionalized AuNPs.

Materials:

  • Aminoxy-functionalized AuNPs (from Protocol 3)

  • Aldehyde- or ketone-containing molecule of interest (e.g., an aldehyde-modified fluorescent dye or drug)

  • Aniline (B41778) (as a catalyst)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0)

Procedure:

  • Disperse the aminoxy-functionalized AuNPs in the reaction buffer.

  • Add the aldehyde-containing molecule to the AuNP solution. A 100 to 1000-fold molar excess of the aldehyde relative to the estimated number of aminoxy groups on the AuNPs is recommended.

  • Add aniline to a final concentration of 10-100 mM.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purify the final conjugated AuNPs by centrifugation to remove excess reactants and catalyst.

  • Wash the nanoparticles by repeated centrifugation and resuspension in the desired buffer (e.g., PBS, pH 7.4).

  • Store the final conjugate at 4°C.

Characterization:

  • UV-Vis Spectroscopy: To confirm the conjugation of the molecule of interest if it has a characteristic absorbance spectrum.

  • Fluorescence Spectroscopy: If a fluorescent molecule was conjugated.

  • DLS and Zeta Potential: To assess changes in size and surface charge after conjugation.

  • FTIR Spectroscopy: To detect the formation of the C=N oxime bond.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the gold nanoparticles at each stage of the functionalization process.

Table 1: Physicochemical Characterization of Gold Nanoparticles

Nanoparticle SampleCore Diameter (TEM, nm)Hydrodynamic Diameter (DLS, nm)Polydispersity Index (PDI)Surface Plasmon Resonance (SPR, nm)Zeta Potential (mV)
Citrate-Stabilized AuNPs20.2 ± 1.525.8 ± 2.10.15520-35.2 ± 3.1
Boc-aminoxy-PEG-AuNPs20.2 ± 1.538.5 ± 2.80.18523-20.1 ± 2.5
Aminoxy-AuNPs (Deprotected)20.2 ± 1.537.9 ± 2.60.19523+15.8 ± 2.2
Final Conjugate (Oxime Ligation)20.2 ± 1.542.1 ± 3.00.21524-5.3 ± 1.9

Table 2: Quantitative Analysis of Surface Functionalization

Functionalization StepMethodParameterResult
Boc-aminoxy-PEG FunctionalizationInductively Coupled Plasma Mass Spectrometry (ICP-MS) & UV-VisPEG Surface Density (chains/nm²)~2.5
Boc DeprotectionKaiser Test (Qualitative)Presence of Primary AminesPositive
Fluorescence Spectroscopy (with fluorescent aldehyde)Conjugation Efficiency> 85%
Oxime LigationUV-Vis Spectroscopy (with chromophoric aldehyde)Molar Extinction Coefficient ChangeDependent on conjugated molecule

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Surface Functionalization cluster_deprotection Deprotection cluster_ligation Final Conjugation synthesis Synthesis of Citrate-Stabilized AuNPs (20 nm) functionalization Functionalization with Boc-aminoxy-PEG4-Thiol synthesis->functionalization Ligand Exchange deprotection Boc Group Removal (TFA/DCM) functionalization->deprotection Acidic Cleavage ligation Oxime Ligation with Aldehyde/Ketone Molecule deprotection->ligation Chemoselective Reaction

Caption: Experimental workflow for the multi-step conjugation.

Signaling Pathway of a Targeted Nanoparticle (Illustrative Example)

This diagram illustrates a hypothetical signaling pathway that could be targeted by a drug delivered via the functionalized gold nanoparticles.

signaling_pathway receptor Cell Surface Receptor internalization Endocytosis receptor->internalization drug_np Drug-AuNP Conjugate drug_np->receptor Binding endosome Endosome internalization->endosome drug_release Drug Release endosome->drug_release target_protein Intracellular Target Protein drug_release->target_protein Inhibition downstream_effect Downstream Signaling Cascade target_protein->downstream_effect Blocks cellular_response Therapeutic Response (e.g., Apoptosis) downstream_effect->cellular_response

Caption: Targeted drug delivery and action pathway.

Application Notes and Protocols for Boc-aminoxy-PEG4-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminoxy-PEG4-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems, most notably in the construction of Antibody-Drug Conjugates (ADCs). This linker features three key components:

  • A Boc-protected aminoxy group : This functionality allows for the chemoselective formation of a stable oxime bond with an aldehyde or ketone group on a modified antibody. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during storage and synthesis and can be readily removed under acidic conditions to reveal the reactive aminoxy group.

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer : The tetraethylene glycol spacer enhances the aqueous solubility of the ADC, mitigates aggregation, and can improve the pharmacokinetic profile of the conjugate.[]

  • A terminal carboxylic acid : This group provides a handle for conjugation to the cytotoxic payload, typically through the formation of an amide bond.

The unique architecture of this compound enables the precise and stable conjugation of potent cytotoxic drugs to monoclonal antibodies (mAbs), thereby facilitating the targeted delivery of the therapeutic agent to cancer cells while minimizing systemic toxicity. The resulting oxime linkage is known for its stability under physiological conditions.[2]

Applications in Targeted Drug Delivery

The primary application of this compound is in the site-specific conjugation of cytotoxic payloads to antibodies to create homogeneous ADCs. Site-specific conjugation offers significant advantages over random conjugation methods (e.g., to lysine (B10760008) residues), including:

  • A defined Drug-to-Antibody Ratio (DAR) : This leads to a more homogeneous product with predictable pharmacokinetic and pharmacodynamic properties.

  • Improved Therapeutic Index : By ensuring conjugation occurs at sites that do not interfere with antigen binding, the efficacy and safety of the ADC can be enhanced.

  • Enhanced Stability : Predictable conjugation can lead to more stable ADC formulations.

A common strategy for utilizing this compound involves the generation of aldehyde groups on the antibody. This can be achieved by the mild oxidation of the carbohydrate moieties (glycans) present in the Fc region of the antibody using sodium periodate (B1199274).[] The aminoxy group of the deprotected linker-payload construct then reacts with these aldehyde groups to form a stable oxime bond.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs constructed using aminooxy-PEG linkers and the cytotoxic payload Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent.[4]

Table 1: ADC Characterization

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR)~1.6Hydrophobic Interaction Chromatography (HIC) / LC-MS[5]
Conjugation Efficiency>95%LC-MS[2]
Plasma Stability (% intact ADC after 7 days)>80%LC-MS[6]

Table 2: In Vitro Cytotoxicity of MMAF-based ADCs

Cell LineTarget AntigenIC50 (nM)Reference
Karpas 299CD30<1[7]
NCI-N87 (Gastric)HER2~1.5[8]
JIMT-1 (Breast)HER2~2.0[8]
B78-D14 (Melanoma)GD2<1[9]
EL-4 (Lymphoma)GD2<1[9]

Table 3: In Vivo Antitumor Efficacy of MMAF-based ADCs in Xenograft Models

ADC TargetTumor ModelAnimal ModelADC Dose & ScheduleKey Efficacy OutcomeReference
HER2NCI-N87 Gastric CarcinomaNude Mice3 mg/kg, weeklySignificant tumor growth inhibition[10]
HER3HepG2 Liver CancerNude Mice10 mg/kg, twice weekly for 3 weeksSignificant tumor growth inhibition and increased survival[8]
GD2B78-D14 MelanomaSyngeneic Mice5 mg/kg, single doseStrong inhibition of tumor growth[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC using a this compound linker and an MMAF payload.

Protocol 1: Preparation of MMAF-PEG4-aminoxy Drug-Linker
  • Activation of this compound : Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) coupling agent (e.g., EDC) in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Amide Bond Formation : Add MMAF to the activated linker solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification : Purify the resulting Boc-protected drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Boc Deprotection : Treat the purified conjugate with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group and yield the final MMAF-PEG4-aminoxy drug-linker.

  • Final Purification : Purify the deprotected drug-linker by RP-HPLC and confirm its identity and purity by LC-MS.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Glycan Engineering
  • Antibody Preparation : Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Generation of Aldehyde Groups on Antibody Glycans :

    • To the antibody solution, add a solution of sodium periodate (NaIO4) to a final concentration of 1-2 mM.

    • Incubate the reaction on ice or at 4°C in the dark for 30 minutes to 1 hour.

    • Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.

    • Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column.

  • Oxime Ligation :

    • Add a 5- to 10-fold molar excess of the MMAF-PEG4-aminoxy drug-linker to the oxidized antibody solution.

    • For catalysis, aniline (B41778) can be added to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the ADC :

    • Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 3: Characterization of the Antibody-Drug Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR) :

    • Hydrophobic Interaction Chromatography (HIC) : Analyze the purified ADC on a HIC column. The number of conjugated drug molecules increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs (DAR 0, 2, 4, etc.). The average DAR can be calculated from the peak areas.[11]

    • LC-MS : For a more precise determination, liquid chromatography-mass spectrometry can be used to measure the mass of the intact ADC or its subunits (light and heavy chains), from which the DAR can be calculated.[12]

  • Analysis of Aggregation :

    • Size-Exclusion Chromatography (SEC) : Analyze the purified ADC by SEC to determine the percentage of high molecular weight species (aggregates).

  • In Vitro Cell Viability Assay :

    • Plate cancer cells expressing the target antigen in a 96-well plate.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free MMAF.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • In Vivo Antitumor Efficacy Study :

    • Implant tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, control ADC, and the therapeutic ADC).

    • Administer the treatments intravenously at a predetermined dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • The primary endpoint is typically tumor growth inhibition or tumor regression.

Visualizations

Signaling Pathway of MMAF-Induced Apoptosis

MMAF, the cytotoxic payload, functions by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis) through the intrinsic pathway.[4][13]

MMAF_Signaling_Pathway ADC ADC Targeting Tumor Cell Internalization Internalization & Lysosomal Trafficking ADC->Internalization Release MMAF Release Internalization->Release Tubulin Tubulin Dimers Release->Tubulin binds to Microtubules Microtubule Polymerization Release->Microtubules inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers Caspase Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase involves

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Workflow for ADC Synthesis and Evaluation

The following diagram illustrates the key steps in the development and preclinical assessment of an ADC utilizing a this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Linker_Payload 1. Prepare MMAF-PEG4-aminoxy Conjugation 3. Oxime Ligation Linker_Payload->Conjugation Antibody_Mod 2. Oxidize Antibody Glycans Antibody_Mod->Conjugation Purification 4. Purify ADC Conjugation->Purification DAR_Analysis DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Purification->Aggregation_Analysis In_Vitro In Vitro Cytotoxicity Purification->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo

Caption: Workflow for ADC synthesis and preclinical evaluation.

References

Application Notes and Protocols: Synthesis of Peptide-Drug Conjugates using Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that leverage the specificity of peptides to deliver potent cytotoxic agents directly to diseased cells, such as cancer cells.[1][2] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity associated with conventional chemotherapy.[3][4] A typical PDC consists of three components: a homing peptide that binds to a specific receptor on the target cell, a cytotoxic drug payload, and a chemical linker that connects the peptide and the drug.[3][5]

The linker is a critical component influencing the PDC's stability, solubility, and drug-release mechanism.[5] This document provides detailed protocols for the synthesis of PDCs using Boc-aminoxy-PEG4-acid, a heterobifunctional linker. This linker features:

  • A carboxylic acid for stable amide bond formation with an amine-containing peptide.

  • A Boc-protected aminooxy group which, after deprotection, reacts with a ketone or aldehyde on the drug to form a stable oxime bond.[6]

  • A hydrophilic PEG4 spacer to improve the solubility and pharmacokinetic properties of the conjugate.[6]

The key conjugation chemistry employed is the oxime ligation , a bioorthogonal "click-type" reaction known for its high efficiency, selectivity, and the stability of the resulting oxime bond under physiological conditions.[7][8]

Principle of the Method

The synthesis strategy is a modular, multi-step process that involves the sequential attachment of the linker to the peptide and then to the drug. The overall logical flow of the synthesis is depicted below.

G cluster_0 cluster_1 Peptide Peptide-NH2 (Homing Peptide) Intermediate1 Peptide-NH-CO-PEG4-O-NH-Boc Peptide->Intermediate1 Amide Coupling (EDC/HATU) Linker Boc-HN-O-PEG4-COOH (Linker) Linker->Intermediate1 Amide Coupling (EDC/HATU) Drug Drug-(C=O) (Carbonyl-modified Drug) FinalPDC Peptide-Drug Conjugate (Peptide-Linker-N=C-Drug) Drug->FinalPDC Oxime Ligation (pH 5-6) Intermediate2 Peptide-NH-CO-PEG4-O-NH2 Intermediate1->Intermediate2 Boc Deprotection (TFA) Intermediate2->FinalPDC Oxime Ligation (pH 5-6)

Caption: General reaction scheme for PDC synthesis.

The process begins with the activation of the linker's carboxylic acid to form a stable amide bond with a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on the peptide. The Boc protecting group on the linker's aminooxy moiety is then removed under acidic conditions. Finally, the deprotected aminooxy-peptide intermediate is reacted with a drug molecule containing an aldehyde or ketone to form the final peptide-drug conjugate via a stable oxime linkage.

Materials and Reagents

The following table lists the typical reagents and materials required for the synthesis, purification, and characterization of the PDC.

Category Item Example Supplier Notes
Linker This compoundBroadPharm, AxisPharmStore at -20°C.
Peptide Custom synthesized peptide with a free amineVariousPurity >95%. Sequence should contain a primary amine for conjugation.
Drug Carbonyl-modified cytotoxic drug (e.g., Doxorubicin)VariousMust contain a ketone or aldehyde for oxime ligation.
Coupling Reagents EDC (or HATU), HOBt (or DIPEA)Sigma-AldrichFor activating the carboxylic acid.
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Fisher ScientificAnhydrous/Peptide synthesis grade.
Deprotection Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade.
Buffers Aniline (B41778), Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.5)Sigma-AldrichFor oxime ligation.
Purification HPLC Grade Water, Acetonitrile (ACN)Fisher ScientificFor RP-HPLC.
Columns C18 Reverse Phase (RP) HPLC Column (Prep & Analytical)Waters, Agilente.g., 5 µm particle size.[9]
Equipment HPLC System (Preparative and Analytical) with UV DetectorWaters, Agilent
Mass Spectrometer (ESI-MS)Thermo FisherFor molecular weight confirmation.
Lyophilizer (Freeze-dryer)LabconcoFor drying final product.

Experimental Protocols

This section provides a step-by-step guide for the synthesis of a peptide-drug conjugate. The entire workflow is summarized in the diagram below.

G start Start step1 Step 1: Amide Coupling Linker + Peptide start->step1 step2 Step 2: Boc Deprotection (TFA Treatment) step1->step2 Reaction Monitoring (LC-MS) step3 Step 3: Oxime Ligation Intermediate + Drug step2->step3 Confirm Deprotection (MS) step4 Step 4: Crude Product Purification (Preparative RP-HPLC) step3->step4 Reaction Monitoring (LC-MS) step5 Step 5: Product Characterization (Analytical LC-MS) step4->step5 Collect Fractions step6 Step 6: Lyophilization step5->step6 Pool Pure Fractions end Final PDC Product step6->end

Caption: Experimental workflow for PDC synthesis and purification.

Safety Precaution: Handle all cytotoxic drugs and chemical reagents in a certified fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Step 1: Coupling of this compound to the Peptide
  • Dissolve the peptide (1.0 eq) in anhydrous DMF.

  • In a separate vial, dissolve this compound (1.2 eq), HATU (1.2 eq), and DIPEA (2.4 eq) in anhydrous DMF.

  • Add the activated linker solution to the peptide solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress by analytical LC-MS until the peptide starting material is consumed.

  • Once complete, the crude peptide-linker intermediate can be precipitated using cold diethyl ether, centrifuged, and the pellet dried under vacuum.

Step 2: Boc Deprotection
  • Dissolve the dried peptide-linker intermediate from Step 1 in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Stir the mixture at room temperature for 30 minutes.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the pellet two more times with cold ether.

  • Dry the resulting aminooxy-activated peptide under vacuum. Confirm the mass change via MS.

Step 3: Oxime Ligation with a Carbonyl-Containing Drug
  • Dissolve the dried aminooxy-peptide from Step 2 in an ammonium acetate buffer (100 mM, pH 5.5). A co-solvent such as DMSO may be used if solubility is an issue.

  • Dissolve the carbonyl-containing drug (1.5 eq) in a minimal amount of DMSO.

  • Add the drug solution to the peptide solution.

  • Add aniline (20-50 mM final concentration) as a catalyst to accelerate the reaction.[8]

  • Let the reaction proceed at 37°C for 4-6 hours.

  • Monitor the formation of the final PDC product by analytical LC-MS.

Step 4: Purification by Preparative RP-HPLC
  • Once the ligation is complete, acidify the crude reaction mixture with a small amount of TFA (to pH ~2-3).

  • Filter the solution through a 0.45 µm filter.

  • Purify the crude PDC using a preparative C18 RP-HPLC column.[10]

  • Collect fractions corresponding to the main product peak. A typical gradient is shown in the table below.

Time (min) % Solvent A (0.1% TFA in H₂O) % Solvent B (0.1% TFA in ACN) Flow Rate (mL/min)
095510.0
595510.0
45158510.0
5059510.0
5595510.0

Note: This gradient is a starting point and must be optimized based on the hydrophobicity of the specific PDC.[9][11]

Step 5: Characterization and Lyophilization
  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Confirm the identity of the product in the pure fractions by ESI-MS.

  • Pool the fractions with >95% purity.

  • Freeze the pooled fractions and lyophilize to obtain the final PDC as a dry, fluffy powder.

Expected Results and Data

The following table presents hypothetical characterization data for a PDC synthesized using this protocol.

Parameter Expected Value Method
Purity > 95%Analytical RP-HPLC (214 nm)
Molecular Weight Theoretical Mass ± 1 DaESI-MS
Appearance White to off-white lyophilized powderVisual Inspection
Yield 30-50% (overall)Gravimetric

Troubleshooting

  • Low Coupling Efficiency (Step 1): Ensure all reagents and solvents are anhydrous. Increase reaction time or reagent equivalents.

  • Incomplete Oxime Ligation (Step 3): Check the pH of the reaction buffer; it should be mildly acidic (5-6). Ensure the drug molecule is fully dissolved. Increase reaction temperature or time.[7]

  • Poor HPLC Separation: Optimize the HPLC gradient. A shallower gradient can improve the resolution between the PDC and impurities.[11] Trying a different pH modifier (e.g., formic acid) may also help.

  • Product Instability: If the drug or peptide is unstable at low pH, consider purification at a neutral or higher pH, though this may require different column chemistry and buffer systems.[11]

References

Application Notes and Protocols: Bioconjugation of Small Molecules for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new hybrid with combined functionalities.[1] The conjugation of small molecules to larger biomolecules like proteins, antibodies, or nucleic acids is a powerful strategy in cellular and molecular biology.[2][3][4] This technique enables the attachment of reporter molecules (e.g., fluorophores, biotin), therapeutic agents, or affinity tags to a biological target, facilitating a wide range of cellular assays.[5] These assays are crucial for understanding cellular processes, drug discovery, and diagnostics.[6]

This document provides detailed protocols for common bioconjugation chemistries used to link small molecules to proteins and their subsequent application in various cellular assays.

Core Bioconjugation Chemistries

The choice of bioconjugation chemistry is critical and depends on the functional groups available on the small molecule and the biomolecule, as well as the desired stability and properties of the resulting conjugate.

Amine-Reactive Chemistry: NHS Ester Coupling

N-hydroxysuccinimide (NHS) esters are widely used to label primary amines (-NH₂) found in the side chains of lysine (B10760008) residues and the N-terminus of proteins.[7] The reaction results in a stable amide bond.[8]

Key Features:

  • Target: Primary amines (e.g., lysine residues).

  • Bond Formed: Stable amide bond.

  • Reaction pH: Optimal at pH 8.3-8.5.[7]

  • Considerations: The buffer used should be free of primary amines (e.g., Tris) as they will compete with the intended reaction.[9]

Thiol-Reactive Chemistry: Maleimide (B117702) Coupling

Maleimides react specifically with sulfhydryl groups (-SH) from cysteine residues to form a stable thioether bond.[10][11] This chemistry is highly selective, as cysteine is a relatively rare amino acid.

Key Features:

  • Target: Thiols (e.g., cysteine residues).[11]

  • Bond Formed: Stable thioether bond.[10]

  • Reaction pH: Optimal at pH 6.5-7.5.[12]

  • Considerations: Disulfide bonds within the protein must be reduced to free thiols prior to conjugation using a reducing agent like TCEP.[11]

Bioorthogonal Chemistry: Click Chemistry

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, and that can be performed in complex biological environments without interfering with native biochemical processes.[13] The most common examples in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by copper(I).[14]

Key Features:

  • Reactants: Azide and a terminal alkyne.

  • Bond Formed: Stable triazole linkage.

  • Catalyst: Copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[14]

  • Considerations: Copper can be toxic to cells, so ligands like THPTA are often used to protect cells and accelerate the reaction.[4][15]

SPAAC is a copper-free click chemistry that utilizes a strained cyclooctyne (B158145) to react with an azide. The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for live-cell applications.[16][17]

Key Features:

  • Reactants: Azide and a strained cyclooctyne (e.g., DBCO, BCN).[16]

  • Bond Formed: Stable triazole linkage.

  • Catalyst: None required.

  • Considerations: The kinetics of the reaction depend on the specific cyclooctyne used.[17]

Quantitative Comparison of Bioconjugation Chemistries

The choice of bioconjugation strategy can significantly impact the outcome of an experiment. The following table provides a quantitative comparison of the chemistries described above.

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
EDC/NHS Coupling Primary Amines (-NH₂)Moderate (50-80%)[18]Covalent (Amide bond) - HighModerate (30 min - 4 hours)pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis.[18]
Maleimide Chemistry Thiols (-SH)High (>90%)[18]Covalent (Thioether bond) - HighFast (1-2 hours)Requires reduction of disulfide bonds; potential for maleimide hydrolysis at higher pH.
CuAAC Click Chemistry Azides, AlkynesVery High (>95%)Covalent (Triazole) - Very HighVery Fast (minutes)Requires copper catalyst which can be toxic to cells; ligands can mitigate toxicity.
SPAAC Click Chemistry Azides, Strained AlkynesHigh (>90%)[18]Covalent (Triazole) - Very HighFast to Very Fast (minutes to hours)Copper-free, ideal for live cells; reaction rate depends on the cyclooctyne used.

Experimental Protocols

Protocol 1: NHS Ester-Amine Coupling for Protein Labeling

This protocol describes the labeling of a protein with a small molecule NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • NHS ester of the small molecule (e.g., fluorescent dye, biotin)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[7]

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution in the reaction buffer.

  • Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[9]

  • Add the NHS ester stock solution to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the conjugate from unreacted small molecules using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the small molecule.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Small Molecule Bioconjugation and Cellular Analysis cluster_prep Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization cluster_assay Cellular Assay Small_Molecule Small Molecule (with reactive group) Conjugation_Reaction Conjugation Reaction (e.g., NHS, Maleimide, Click) Small_Molecule->Conjugation_Reaction Biomolecule Biomolecule (e.g., Antibody, Protein) Biomolecule->Conjugation_Reaction Purification Purification (e.g., SEC, Dialysis) Conjugation_Reaction->Purification Characterization Characterization (e.g., Spectroscopy, SDS-PAGE) Purification->Characterization Cell_Labeling Cell Labeling Characterization->Cell_Labeling Data_Acquisition Data Acquisition (e.g., Microscopy, Flow Cytometry) Cell_Labeling->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

Caption: Workflow for bioconjugation and cellular analysis.

signaling_pathway Generic Signaling Pathway Activated by a Small Molecule Bioconjugate Bioconjugate Small Molecule Bioconjugate Receptor Cell Surface Receptor Bioconjugate->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation and DNA Binding Cellular_Response Cellular Response Gene_Expression->Cellular_Response Protein Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation in ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation during synthesis?

A1: ADC aggregation is a common challenge that can arise from several factors during the synthesis process. A primary cause is the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload-linker.[1] These hydrophobic patches on different ADC molecules can interact, leading to the formation of aggregates.[1] Unfavorable buffer conditions, such as suboptimal pH or low/high salt concentrations, can also promote aggregation.[1] Furthermore, the use of organic co-solvents to dissolve the payload-linker can sometimes induce aggregation.[1] Holding the antibody at a pH near its isoelectric point can also reduce its solubility and lead to aggregation.[1]

Q2: How do PEG linkers help in reducing ADC aggregation?

A2: PEG (Polyethylene Glycol) linkers are hydrophilic and can help mitigate aggregation in several ways. By incorporating a PEG spacer into the linker design, the overall hydrophilicity of the ADC is increased, which can counteract the hydrophobicity of the payload.[2][] The PEG chain can form a "hydration shell" around the ADC, effectively shielding the hydrophobic regions and preventing intermolecular interactions that lead to aggregation.[4][5] This allows for a higher drug-to-antibody ratio (DAR) to be achieved without compromising the solubility and stability of the ADC.[6][7]

Q3: Can the length of the PEG linker impact the level of aggregation?

A3: Yes, the length of the PEG chain is a critical parameter. While longer PEG linkers generally enhance the hydrophilicity and pharmacokinetic properties of an ADC, there is a trade-off to consider.[6][7] Very long PEG chains can sometimes lead to increased exposure of the hydrophobic payload, paradoxically increasing the overall hydrophobicity of the conjugate in certain configurations.[8] The optimal PEG linker length is specific to the antibody, payload, and conjugation chemistry, and therefore requires empirical optimization.[6][7] Studies have shown that even a short PEG2 spacer can be as effective as longer spacers in eliminating aggregation while allowing for more efficient conjugation.[9]

Q4: What is the role of conjugation chemistry in ADC aggregation?

A4: The choice of conjugation chemistry significantly influences ADC aggregation. Traditional methods that target lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs.[10] Higher DARs often correlate with increased aggregation.[2] Site-specific conjugation methods are being developed to produce more homogeneous ADCs with controlled DARs, which can help to minimize aggregation.[] The conditions required for the conjugation reaction, such as pH and the use of co-solvents, are often optimized for the chemical reaction itself and not necessarily for the stability of the antibody, which can lead to aggregation.[1]

Q5: What analytical techniques are used to detect and quantify ADC aggregation?

A5: Several analytical techniques are employed to assess ADC aggregation. Size Exclusion Chromatography (SEC) is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[2][11] For more detailed characterization, SEC can be coupled with Multi-Angle Light Scattering (SEC-MALS) to determine the molecular weight of the different species.[2] Other techniques include Analytical Ultracentrifugation (AUC), which is highly sensitive for detecting aggregates, and Dynamic Light Scattering (DLS) for measuring particle size distribution.[2] Hydrophobic Interaction Chromatography (HIC) is another valuable tool for characterizing the hydrophobicity profile of the ADC, which is often related to its aggregation propensity.[11]

Data Summary Tables

Table 1: Impact of PEG Linker Length on ADC Aggregation (Illustrative Data)

PEG Linker LengthAverage DAR% Aggregation (by SEC)In Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)
No PEG3.515.20.5120
PEG43.65.80.7150
PEG83.42.11.2180
PEG123.51.91.5200
PEG243.34.52.1220

Note: This table presents illustrative data synthesized from multiple sources to demonstrate general trends. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Influence of pH and Buffer Composition on ADC Aggregation during Conjugation (Illustrative Data)

pHBuffer SystemCo-solvent (% v/v)% Aggregation (by SEC)Conjugation Efficiency (%)
6.5Phosphate10% DMSO8.575
7.4Phosphate10% DMSO4.292
8.0Borate10% DMSO6.895
7.4Histidine10% DMSO3.590
7.4Phosphate5% DMA5.188

Note: This table provides an example of how buffer conditions can be optimized. The optimal conditions are highly specific to the ADC system.

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis via Cysteine Conjugation with a PEG-Maleimide Linker

  • Antibody Preparation:

    • Dialyze the antibody into a conjugation buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4).

    • Partially reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a molar excess of 2-4 fold over the antibody.

    • Incubate the reduction reaction for 1-2 hours at 37°C.

    • Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with conjugation buffer.

  • Linker-Payload Conjugation:

    • Dissolve the PEG-maleimide linker-payload in an appropriate organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody at a molar excess of 1.5-3 fold per free thiol.

    • Incubate the conjugation reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification and Characterization:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the ADC from unreacted linker-payload and other impurities using a suitable chromatography method, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.

Protocol 2: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Ensure a stable baseline before sample injection.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).

  • Chromatographic Analysis:

    • Inject a defined volume of the ADC sample (e.g., 20 µL) onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments.

    • Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Visualizations

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) reduced_mAb Partially Reduced mAb mAb->reduced_mAb Reduction (e.g., TCEP) adc_mixture Crude ADC Mixture reduced_mAb->adc_mixture linker_payload PEG-Linker-Payload linker_payload->adc_mixture Cysteine Conjugation purified_adc Purified ADC adc_mixture->purified_adc Purification (e.g., SEC) analytics Aggregation Analysis (SEC) DAR Measurement (HIC, MS) purified_adc->analytics Aggregation_Mitigation_Strategy cluster_problem Problem cluster_solution Solution hydrophobic_payload Hydrophobic Payload hydrophobic_adc Hydrophobic ADC Surface hydrophobic_payload->hydrophobic_adc Conjugation aggregation Aggregation hydrophobic_adc->aggregation Intermolecular Interactions hydrophilic_adc Shielded Hydrophobic Surface peg_linker Hydrophilic PEG Linker peg_linker->hydrophilic_adc Incorporation into Linker stable_adc Stable, Soluble ADC hydrophilic_adc->stable_adc Reduced Interactions

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when synthesizing antibody-drug conjugates (ADCs) using Boc-aminoxy-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the synthesis of ADCs.[1][2] It consists of three main components:

  • Boc-protected aminoxy group: The tert-butyloxycarbonyl (Boc) group is a protecting group for the aminoxy functionality. This protection is stable under many reaction conditions and can be removed under acidic conditions to reveal the reactive aminoxy group, which can then form a stable oxime bond with an aldehyde or ketone.[1][]

  • PEG4 linker: A polyethylene (B3416737) glycol spacer with four repeating units. This PEG linker enhances the hydrophilicity and solubility of the resulting ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[1][4]

  • Carboxylic acid: This terminal group can be activated to react with primary amines, such as those on the surface of lysine (B10760008) residues of an antibody, to form a stable amide bond.[1]

Q2: What is the primary application of this compound in ADC development?

A2: The primary application is in a two-stage conjugation strategy. First, the carboxylic acid end of the linker is conjugated to the antibody. Second, after deprotection of the Boc group, the exposed aminoxy group is used to attach a payload that contains an aldehyde or ketone functional group.[1] This allows for a controlled and staged assembly of the ADC.

Q3: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for an ADC?

A3: The DAR, which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute because it directly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[][6] A low DAR may lead to reduced potency, while a high DAR can increase toxicity and potentially lead to aggregation and faster clearance from circulation.[6] Therefore, optimizing and controlling the DAR is essential for developing a successful ADC therapeutic.

Q4: What are the optimal storage and handling conditions for this compound?

A4: For long-term storage, it is recommended to keep this compound at -20°C under an inert atmosphere to prevent degradation.[1] The compound is typically a viscous oil or waxy solid at room temperature and is soluble in organic solvents like DMSO, DMF, and DCM.[1]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Cause Recommended Solution
Inefficient activation of the carboxylic acid group of this compound. Ensure the use of fresh and high-quality coupling reagents (e.g., EDC, NHS). A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[1] The activation reaction is typically performed in anhydrous DMSO or DMF for 15-30 minutes at room temperature.[1]
Suboptimal pH for conjugation to the antibody. The reaction of an NHS-activated ester with primary amines on the antibody is most efficient at a pH of 7-8. Ensure your antibody is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[7]
Insufficient molar excess of the activated linker. Increase the molar ratio of the activated this compound to the antibody. This should be empirically determined for each specific antibody-linker pair.
Incomplete Boc deprotection. Ensure complete removal of the Boc group by optimizing the deprotection conditions. Treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common method.[1] The reaction time should be monitored to ensure completion without degrading the antibody.[8]
Suboptimal conditions for oxime ligation with the payload. Oxime ligation is most efficient at a slightly acidic pH, typically between 4.5 and 6.5.[6] If the reaction must be performed at a neutral pH, consider using a catalyst such as aniline (B41778) or its derivatives to increase the reaction rate.[9][10]
Degradation of the aminoxy group. The aminoxy group can be reactive and may degrade over time or react with trace impurities like acetone (B3395972) in solvents.[11] Use high-purity solvents and freshly prepare solutions when possible.
Issue 2: High Drug-to-Antibody Ratio (DAR) and/or Aggregation
Possible Cause Recommended Solution
High molar excess of the activated linker during conjugation. Decrease the molar ratio of the activated this compound to the antibody in the initial conjugation step. This will reduce the number of linkers attached to each antibody.
Hydrophobicity of the payload. Even with the hydrophilic PEG4 linker, highly hydrophobic payloads can induce aggregation at high DARs.[6] If aggregation is observed, it may be necessary to target a lower DAR.
Inappropriate buffer conditions. The pH and ionic strength of the buffer can influence aggregation. Screen different formulation buffers to find conditions that minimize aggregation.
Antibody denaturation. High concentrations of organic solvents or extreme pH during conjugation or deprotection can denature the antibody, leading to aggregation. Keep the concentration of organic solvents (e.g., DMSO, DMF) below 10% (v/v) during conjugation with the antibody.[12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the steps to attach the linker to the antibody via lysine residues.

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into a suitable conjugation buffer, such as PBS at pH 7.4.

    • Ensure the antibody concentration is accurately determined.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS) in anhydrous DMSO or DMF. A starting molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is recommended.[1]

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes.[1]

  • Conjugation to the Antibody:

    • Add the activated Boc-aminoxy-PEG4-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification of the Antibody-Linker Conjugate:

    • Purify the Boc-protected antibody-linker conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[1]

Protocol 2: Boc Deprotection and Payload Conjugation

This protocol describes the removal of the Boc protecting group and the subsequent attachment of the payload.

  • Boc Deprotection:

    • Treat the purified antibody-linker conjugate with a deprotection solution, such as 20-50% TFA in DCM.[1]

    • The reaction time will vary depending on the specific conjugate and should be monitored.

    • Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen, followed by purification.[1]

  • Payload Conjugation (Oxime Ligation):

    • Prepare the deprotected antibody-linker conjugate in a suitable buffer for oxime ligation (e.g., acetate (B1210297) buffer, pH 5.5).[6]

    • Add the desired molar excess of the aldehyde or ketone-containing payload.

    • If performing the reaction at neutral pH, consider adding a catalyst like aniline.[9]

    • Incubate the reaction mixture for 2-24 hours at room temperature with gentle shaking, protected from light.[13]

  • Final Purification and Characterization:

    • Purify the final ADC using a suitable chromatography method, such as SEC, to remove unreacted payload and other impurities.[1]

    • Characterize the purified ADC to determine the final DAR, purity, and level of aggregation using techniques like UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).[]

Quantitative Data Summary

The following table provides a summary of how key reaction parameters can be adjusted to optimize the DAR. The exact values will need to be determined empirically for each specific system.

Parameter Low DAR Optimal DAR (Typical Target) High DAR
Molar Ratio (Linker:Antibody) 2:1 to 5:15:1 to 10:1>10:1
Reaction Time (Linker-Ab Conjugation) < 1 hour1-2 hours> 2 hours
Reaction pH (Oxime Ligation) Neutral pH (uncatalyzed)4.5 - 6.5N/A
Molar Ratio (Payload:Linker-Ab) 1:1 to 3:13:1 to 6:1>6:1
Reaction Time (Oxime Ligation) < 2 hours2-12 hours> 12 hours

Visualizations

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_deprotection_payload Deprotection & Payload Attachment cluster_characterization Characterization Linker This compound ActivatedLinker Activated Boc-Linker-NHS Ester Linker->ActivatedLinker 15-30 min, RT Reagents EDC, NHS in DMSO/DMF Reagents->ActivatedLinker Antibody Antibody (in PBS, pH 7.4) ActivatedLinker->Antibody ConjugatedAb Boc-Protected Ab-Linker Antibody->ConjugatedAb 1-2h, RT or 4°C Purification1 Purification (SEC/Dialysis) ConjugatedAb->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection DeprotectedAb Deprotected Ab-Linker Deprotection->DeprotectedAb FinalADC Final ADC DeprotectedAb->FinalADC Oxime Ligation (pH 4.5-6.5) Payload Aldehyde/Ketone Payload Payload->FinalADC Purification2 Final Purification (SEC) FinalADC->Purification2 Analysis DAR, Purity, Aggregation Analysis (UV-Vis, MS, HIC) Purification2->Analysis

Caption: Workflow for ADC synthesis using this compound.

DAR_Optimization_Logic cluster_parameters Experimental Parameters cluster_outcomes Desired Outcomes MolarRatio Molar Ratio (Linker/Payload) OptimalDAR Optimal DAR MolarRatio->OptimalDAR Increase/Decrease LowAggregation Low Aggregation MolarRatio->LowAggregation Decrease if too high ReactionTime Reaction Time ReactionTime->OptimalDAR Increase/Decrease pH Reaction pH pH->OptimalDAR Optimize HighPurity High Purity pH->HighPurity Avoid extremes Temperature Temperature Temperature->HighPurity Optimize

Caption: Logical relationships in DAR optimization.

References

Technical Support Center: Side Reactions During Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group with trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection with TFA?

A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[1] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the peptide or molecule, leading to the formation of undesired byproducts.[1][2]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for tert-butylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: What are scavengers and how do they prevent side product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with the desired product.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete, particularly with sterically hindered substrates or when using insufficient acid concentration or reaction time.[1] Signs of incomplete deprotection include the presence of the starting material in the crude product, a complex mixture of products observed by HPLC or LC-MS, and in peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]

Q5: Can the tert-butylation of methionine be reversed?

A5: Yes, the S-alkylation of methionine can be reversed. Heating the purified, tert-butylated peptide in a 5% aqueous acetic acid solution at 40°C can promote the removal of the tert-butyl group.[3]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in HPLC/LC-MS analysis after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

    • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole (B1667542).[1]

    • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. The addition of reducing agents like dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1][4]

    • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]

    • For Tyrosine-containing compounds: Phenol or cresol (B1669610) are often used as scavengers.

    • General Scavenger Cocktails: For peptides with multiple sensitive residues, a scavenger cocktail can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is another powerful option.[1]

Issue 2: Incomplete Boc deprotection is observed in the analysis of the crude product.

  • Possible Cause 1: Insufficient concentration of TFA or equivalents of acid.[1]

    • Solution: Increase the concentration of TFA. For solution-phase deprotection, a 1:1 mixture of TFA and a solvent like dichloromethane (B109758) (DCM) is common.[5] For solid-phase peptide synthesis, 55% TFA in DCM has been shown to be more effective than 100% TFA due to better resin swelling.[6]

  • Possible Cause 2: Insufficient reaction time or low temperature.[1]

    • Solution: Increase the reaction time and monitor the progress by TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase side product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[4]

    • Solution: A combination of a higher concentration of acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

Issue 3: The mass spectrum shows an addition of +16 Da, particularly for methionine-containing peptides.

  • Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[4] This can occur during the final acidic cleavage from the resin.[4]

  • Solution: Add a reducing agent to the cleavage cocktail. Thioanisole and dimethyl sulfide (DMS) can help suppress oxidation. For more robust prevention or to reduce any Met(O) that has already formed, adding ammonium (B1175870) iodide (NH₄I) to the cleavage cocktail is highly effective.[4]

Quantitative Data Summary

Table 1: Effectiveness of Scavengers in Preventing Tryptophan tert-Butylation

Deprotection CocktailReaction Time (h)Desired Peptide (%)tert-Butylated Trp (%)
TFA/TIS/Water (95:2.5:2.5)292< 5
TFA/EDT/Water (95:2.5:2.5)290< 6
TFA/TIS/EDT/Water (94:1:2.5:2.5)291< 5

Data adapted from a study on a model tryptophan-containing peptide.[7]

Table 2: Impact of Cleavage Conditions on Methionine Side Reactions

Cleavage CocktailReaction Time (h)Oxidation (%)S-Alkylation (%)
TFA/TIS/H₂O (95:2.5:2.5)14.311.4
TFA/TIS/H₂O (95:2.5:2.5)0.5Not reportedReduced vs 1h
TFA/An/TMSCl/Me₂S/PPh₃ (85:5:5:5:trace)Not specified0Reduced
TFA/An/TIS/TMSCl/Me₂S/PPh₃ (85:5:5:5:5:trace)Not specified0Reduced

Data from a study on the peptide Ac-Met-Glu-Glu-Pro-Asp-OH. An = Anisole, TIS = Triisopropylsilane, TMSCl = Trimethylsilyl chloride, Me₂S = Dimethyl sulfide, PPh₃ = Triphenylphosphine.[8]

Table 3: Effect of Scavengers on Cysteine S-tert-Butylation

Cleavage Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)Total S-tert-Butylation (%)
DMS9-10
Thioanisole9-10
Anisole>13
m-Cresol>13

Data from a study on ³.¹⁴Cys(Trt)-linear somatostatin.[9]

Detailed Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition (if necessary): If the substrate contains sensitive residues, add the appropriate scavenger (e.g., 5-10 equivalents of anisole or triethylsilane).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection and Cleavage from Resin with Scavengers

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) in a suitable reaction vessel.

  • Reagent Preparation: Prepare the cleavage cocktail. For a peptide containing methionine and tryptophan, a suitable cocktail could be TFA/thioanisole/TIS/water (92.5:2.5:2.5:2.5 v/v/v/v).

  • Deprotection and Cleavage: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.

  • Work-up: Filter the resin and wash with a small volume of fresh TFA.

  • Precipitation: Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Protocol 3: HPLC Analysis of Crude Peptide after Deprotection

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient could be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas of the desired product and any side products to determine the purity of the crude peptide. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the masses of the observed peaks and confirm the presence of side products.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Boc-Protected Substrate dissolve Dissolve in DCM start->dissolve add_scavengers Add Scavengers (optional) dissolve->add_scavengers add_tfa Add TFA at 0°C add_scavengers->add_tfa stir Stir at Room Temp (1-2h) add_tfa->stir monitor Monitor (TLC/LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate in cold ether concentrate->precipitate purify Purify (e.g., HPLC) precipitate->purify product Deprotected Product purify->product

Caption: General experimental workflow for Boc deprotection.

Side_Reaction_Mechanism cluster_side_reactions Side Reactions Boc_amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_amine->Protonated_Boc + H⁺ (TFA) Carbamic_acid Carbamic Acid Protonated_Boc->Carbamic_acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Fragmentation Free_amine Free Amine Carbamic_acid->Free_amine CO2 CO₂ Carbamic_acid->CO2 Nucleophilic_residue Nucleophilic Residue (Trp, Met, Cys, Tyr) tBu_cation->Nucleophilic_residue Alkylation Scavenger Scavenger tBu_cation->Scavenger Trapping Alkylated_product Alkylated Side Product Nucleophilic_residue->Alkylated_product Trapped_cation Trapped Cation Scavenger->Trapped_cation

Caption: Mechanism of Boc deprotection and scavenger action.

Troubleshooting_Logic start Crude Product Analysis (HPLC/LC-MS) issue Issue Detected? start->issue incomplete Incomplete Deprotection? issue->incomplete Yes no_issue Proceed to Purification issue->no_issue No side_products Side Products Observed? incomplete->side_products No increase_tfa Increase TFA Conc./Time/Temp. incomplete->increase_tfa Yes add_scavengers Add/Optimize Scavengers side_products->add_scavengers Yes check_oxidation Check for Oxidation (+16 Da) side_products->check_oxidation and/or increase_tfa->start Re-run Reaction add_scavengers->start Re-run Reaction check_oxidation->add_scavengers Add Reducing Agent

Caption: Troubleshooting workflow for Boc deprotection.

References

Strategies to prevent premature cleavage of the oxime bond

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the premature cleavage of oxime bonds in your experiments, ensuring the integrity and stability of your conjugates.

Troubleshooting Guide

Issue: My oxime-linked conjugate is degrading unexpectedly during my experiment or purification process.

Answer: Unexpected degradation of an oxime linkage is most often due to hydrolysis. Several factors can accelerate this process.

  • Check the pH of Your Buffers: The primary mechanism of oxime cleavage is acid-catalyzed hydrolysis.[1][2][3] The process is initiated by the protonation of the imine nitrogen, making the bond susceptible to cleavage.[1][3] If your reaction, purification, or storage buffers are acidic (typically pH < 6), the rate of hydrolysis will be significantly faster.[3]

  • Evaluate the Temperature: Elevated temperatures can increase the rate of hydrolysis and lead to bond cleavage.[3] Reactions or storage at room temperature or higher for extended periods can contribute to degradation.

  • Assess Your Conjugate's Structure:

    • Aldehyde vs. Ketone: Oximes formed from ketones are generally more stable than those derived from aldehydes due to electronic and steric factors.[3][4]

    • Electronic Effects: The stability of the oxime bond is influenced by the electronic environment. The high electronegativity of the oxygen atom in the oxime (C=N-O) makes it more stable than a corresponding hydrazone (C=N-N).[1]

Issue: I'm observing a loss of payload from my Antibody-Drug Conjugate (ADC) during storage or in stability studies.

Answer: Payload loss in ADCs can occur through the cleavage of the linker, and the oxime bond is a critical point of stability.

  • Confirm Formulation pH: Ensure the ADC is formulated in a buffer that is neutral or slightly basic. Acidic microenvironments can lead to premature cleavage.

  • Storage Conditions: ADCs should be stored at recommended low temperatures (e.g., 2-8°C) to minimize any potential degradation over time.[5][6]

  • Consider the Linker Design: While oximes are relatively stable, for applications requiring very high stability, alternative strategies might be necessary. This could include the permanent stabilization of the linkage through reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxime bond cleavage?

A1: The main pathway for oxime bond cleavage is hydrolysis, which is the reverse of the formation reaction.[3][7] This reaction is catalyzed by acid, where a proton attacks the imine nitrogen, initiating a nucleophilic attack by water that ultimately breaks the C=N bond, regenerating the original carbonyl (aldehyde or ketone) and hydroxylamine (B1172632) components.[3]

Q2: How does pH affect oxime bond stability?

A2: pH is a critical factor. Oxime hydrolysis is significantly faster under acidic conditions (e.g., pH < 6).[3] While the optimal pH for the formation of an oxime is typically around 4.5, the resulting bond is most stable at neutral or slightly basic pH where acid-catalyzed hydrolysis is minimized.[3]

Q3: Which is more stable, an oxime formed from an aldehyde or a ketone?

A3: Oximes derived from ketones (ketoximes) are generally more hydrolytically stable than those derived from aldehydes (aldoximes).[3][4] This increased stability is attributed to greater steric hindrance and electronic effects around the C=N bond.

Q4: Are there structural modifications that can increase oxime bond stability?

A4: Yes. Besides choosing a ketone over an aldehyde, using aromatic aldehydes can also increase stability compared to aliphatic aldehydes.[8] Additionally, introducing electron-withdrawing groups near the linkage can influence stability. For applications demanding maximum stability, the oxime bond can be chemically altered post-conjugation.

Q5: Can I permanently stabilize an oxime linkage?

A5: Yes. The C=N double bond of an oxime can be reduced to a single C-N bond, forming a hydroxylamine linkage. This is typically achieved through treatment with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[9][10] This resulting single bond is significantly more resistant to hydrolysis.

Q6: How does the stability of an oxime bond compare to a hydrazone bond?

A6: Oxime bonds are significantly more stable than hydrazone bonds. The rate constant for oxime hydrolysis is nearly 1000-fold lower than that for a simple hydrazone.[1][8][11] This is because the oxygen atom in an oxime is more electronegative than the nitrogen atom in a hydrazone, which reduces the basicity of the imine nitrogen and makes the initial protonation step of hydrolysis less favorable.[1]

Q7: What are the ideal storage conditions for an oxime-linked conjugate?

A7: To maximize stability, conjugates should be stored in a buffered solution at a neutral or slightly basic pH (pH 7.0-8.0), at low temperatures (2-8°C is common, but -20°C or -80°C may be required for long-term storage), and protected from light.[5][6] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data and influencing factors on oxime bond stability.

Table 1: Relative Hydrolytic Stability of C=N Bonds

Linkage TypeRelative First-Order Hydrolysis Rate (k_rel) at pD 7.0Reference
Methylhydrazone~600[1]
Acetylhydrazone~300[1]
Semicarbazone~160[1]
Oxime 1 [1]

This table illustrates that the oxime bond is orders of magnitude more stable than various common hydrazone linkages under neutral conditions.

Table 2: Key Factors Influencing Oxime Bond Stability

FactorImpact on StabilityRecommended Strategy to Prevent CleavageReference
pH Stability decreases significantly in acidic conditions (pH < 6).Maintain neutral or slightly basic pH (7.0 - 8.0) during storage and experiments.[3]
Temperature Higher temperatures accelerate the rate of hydrolysis.Store conjugates at reduced temperatures (e.g., 4°C) and avoid prolonged heating.[3][6]
Carbonyl Source Ketone-derived oximes are more stable than aldehyde-derived ones.Use a ketone instead of an aldehyde for conjugation when possible.[3][4]
Chemical Modification Reduction of the C=N bond to a C-N bond creates a stable hydroxylamine.For maximum stability, treat the oxime with a reducing agent like NaBH₃CN.[9][10]

Key Experimental Protocols

Protocol 1: Monitoring Oxime Bond Hydrolysis via ¹H NMR Spectroscopy

This protocol allows for the direct measurement of the rate of oxime bond cleavage under specific buffer and temperature conditions.

  • Sample Preparation:

    • Prepare a stock solution of the oxime conjugate at a known concentration (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO-d₆).

    • Prepare deuterated buffers (e.g., phosphate (B84403) or acetate) at the desired pD values (e.g., 5.0, 6.0, 7.4).

    • To drive the hydrolysis reaction to completion and prevent the reverse reaction, add a 10-fold excess of a "trap" molecule, such as deuterated formaldehyde (B43269) (CD₂O), to the buffer.[12]

  • NMR Acquisition:

    • Initiate the reaction by diluting a small volume of the conjugate stock solution into the temperature-equilibrated (e.g., 25°C or 37°C) deuterated buffer directly in an NMR tube to a final concentration of ~0.5-1 mM.

    • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

  • Data Analysis:

    • Monitor the reaction by integrating the signal corresponding to a proton on the conjugate (e.g., the oxime C-H proton if it's an aldoxime) and the signal of the released aldehyde/ketone.

    • Plot the natural logarithm of the conjugate concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k) for hydrolysis.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.

Protocol 2: Reductive Stabilization of an Oxime Linkage

This protocol converts the hydrolytically-labile oxime into a stable hydroxylamine linkage.

  • Reaction Setup:

    • Dissolve the oxime-linked conjugate in a suitable solvent, such as methanol.

    • Add a 5- to 10-fold molar excess of a mild reducing agent, sodium cyanoborohydride (NaBH₃CN).[9][13]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate method like LC-MS or TLC to track the disappearance of the starting material. Reactions are typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining reducing agent by carefully adding an acid (e.g., dilute HCl) until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Purify the resulting hydroxylamine-linked product using standard techniques such as flash chromatography, preparative HPLC, or dialysis, depending on the nature of the conjugate.

  • Characterization:

    • Confirm the reduction of the oxime bond and the identity of the final product using mass spectrometry (observing the +2 Da mass increase) and NMR spectroscopy.

Visualizations

The following diagrams illustrate the key concepts related to oxime bond stability.

cluster_causes Causes of Premature Cleavage cluster_strategies Prevention Strategies Acidic_pH Acidic Conditions (pH < 6) Cleavage Premature Oxime Cleavage Acidic_pH->Cleavage High_Temp Elevated Temperature High_Temp->Cleavage Structure Inherent Structural Instability Structure->Cleavage Control_pH Maintain Neutral/Basic pH Control_Temp Store at Low Temperature Modify_Structure Optimize Molecular Structure Reduce_Bond Reductive Amination (Permanent) Cleavage->Control_pH Control Cleavage->Control_Temp Control Cleavage->Modify_Structure Modify Cleavage->Reduce_Bond Stabilize

Caption: Factors leading to oxime cleavage and corresponding prevention strategies.

Start Synthesize Oxime Conjugate Screen Perform Stability Screen (Vary pH, Temp) Start->Screen Analyze Analyze Cleavage (¹H NMR / LC-MS) Screen->Analyze Decision Is Bond Stable? Analyze->Decision Modify Modify Structure or Conditions (e.g., Use Ketone, Reduce Bond) Decision->Modify No   End Proceed with Application Decision->End  Yes Modify->Start Re-synthesize

Caption: Experimental workflow for assessing and improving oxime bond stability.

Oxime R₂C=N-OR' (Oxime) Protonation R₂C=N⁺H-OR' (Protonated Oxime) Oxime->Protonation + H⁺ (Acid Catalyst) [Rate-Limiting Step] Intermediate Tetrahedral Intermediate Protonation->Intermediate + H₂O (Nucleophilic Attack) Products Carbonyl Hydroxylamine Intermediate->Products Decomposition

Caption: Simplified mechanism of acid-catalyzed oxime bond hydrolysis.

References

Technical Support Center: Optimizing Aniline-Catalyzed Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during aniline-catalyzed oxime ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of aniline (B41778) for catalyzing oxime ligation?

The optimal concentration of aniline can vary depending on the specific substrates and reaction conditions. However, a concentration of 10-100 mM is commonly used.[1][2] For many applications, 100 mM aniline provides a significant rate enhancement.[1][2][3] It is crucial to empirically determine the optimal concentration for your specific system by running small-scale trials.

Q2: At what pH should I perform an aniline-catalyzed oxime ligation?

Aniline catalysis is most effective under acidic conditions, typically between pH 4 and 5.[4][5] At pH 4.5, aniline can increase the reaction rate by up to 400-fold.[1] While the reaction can be performed at neutral pH (pH 7), the catalytic efficiency is reduced, with a rate enhancement of up to 40-fold.[1][6]

Q3: Are there more effective catalysts than aniline for oxime ligation?

Yes, several aniline derivatives have been shown to be more efficient catalysts. Phenylenediamine derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), are notable examples.[7][8][9] At neutral pH, p-phenylenediamine can be up to 19-fold more effective than aniline.[4] mPDA has been reported to be up to 15 times more efficient than aniline, in part due to its higher aqueous solubility, which allows for its use at greater concentrations.[9][10]

Q4: My reaction yield is very low. What are the common causes?

Low yields in oxime ligation can stem from several factors:

  • Suboptimal pH: Ensure the reaction pH is within the optimal range for aniline catalysis (typically pH 4-5).

  • Low Reactant Concentration: The kinetics of the reaction are concentration-dependent. If possible, increase the concentration of your reactants.[1]

  • Reactant Instability: The aminooxy group can be unstable. Ensure the purity and stability of your starting materials.[1]

  • Steric Hindrance: Bulky groups near the aldehyde/ketone or the aminooxy functionality can slow down the reaction.

  • Catalyst Degradation: Ensure your aniline solution is fresh, as it can degrade over time.

Q5: How can I monitor the progress of my oxime ligation reaction?

Reaction progress can be monitored using various analytical techniques, including:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the product from the starting materials and monitor the reaction progress.[1]

  • Mass Spectrometry (MS): MS can be used to confirm the formation of the desired oxime-linked product by identifying its molecular weight.[1]

Q6: How do I quench the reaction once it is complete?

To quench the reaction, you can add an excess of a simple aldehyde or ketone, such as acetone.[1] This will react with any remaining aminooxy groups.

Q7: What are common side reactions in aniline-catalyzed oxime ligation?

A potential side reaction is the formation of a stable Schiff base (imine) between the aniline catalyst and the carbonyl compound. This is generally a reversible process, but under certain conditions, it can compete with the desired oxime ligation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your aniline-catalyzed oxime ligation experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incorrect pH of the reaction buffer.Verify the pH of your reaction buffer. The optimal range for aniline catalysis is typically pH 4.0-5.0.[4][5]
Sub-optimal aniline concentration.Titrate the aniline concentration. Start with a range of 10-100 mM.[1][2]
Low reactant concentration.Increase the concentration of the aldehyde/ketone and aminooxy-functionalized molecules if possible.[1]
Inactive catalyst.Prepare a fresh solution of aniline.
Steric hindrance at the reaction site.If possible, redesign the reactants to reduce steric bulk near the reacting functional groups. Consider longer reaction times or higher temperatures.
Instability of starting materials.Check the purity of your reactants. Aminooxy compounds can be unstable; store them properly and use them promptly after preparation.[1]
Slow Reaction Rate Non-optimal catalyst.Consider using a more efficient catalyst such as p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), especially at neutral pH.[4][7][8][9]
Low temperature.While many reactions proceed at room temperature or 37°C, gently increasing the temperature may improve the rate.[1] However, be cautious of potential side reactions or degradation of biomolecules.
Reaction performed at neutral pH.If your biomolecule is stable at acidic pH, consider lowering the pH to 4.5 for a significant rate enhancement.[1]
Multiple Products or Impurities Side reaction with the catalyst.Aniline can form a Schiff base with the carbonyl compound. While this is part of the catalytic cycle, high concentrations of aniline might lead to observable intermediates or side products. Try reducing the aniline concentration.
Impurities in starting materials.Purify your starting materials before the ligation reaction.
Instability of the product.The oxime bond is generally stable, but under harsh conditions (e.g., very low pH), it can be susceptible to hydrolysis. Ensure your purification and storage conditions are appropriate.
Difficulty in Purifying the Product Excess aniline.Aniline can be challenging to remove. If possible, use the lowest effective concentration. Purification can be achieved using RP-HPLC.[1]
Similar retention times of product and starting materials.Optimize your HPLC gradient to achieve better separation.

Data Presentation

Table 1: Effect of pH and Catalyst on Oxime Ligation Rate

pHCatalystConcentrationRelative Rate Enhancement
4.5Aniline100 mMUp to 400-fold[1]
7.0None-Very slow[1]
7.0Aniline100 mMUp to 40-fold[1][6]
7.0p-Phenylenediamine (pPDA)10 mM~19-fold faster than aniline[4]
7.0m-Phenylenediamine (mPDA)High concentrationsUp to 15x more efficient than aniline[9][10]

Table 2: Recommended Starting Concentrations for Catalysts

CatalystRecommended Concentration RangeNotes
Aniline10 - 100 mMWidely used, but less efficient at neutral pH.[1][2]
p-Phenylenediamine (pPDA)~10 mMMore efficient than aniline, especially at neutral and acidic pH.[4]
m-Phenylenediamine (mPDA)Can be used at high concentrations (e.g., up to 900 mM)Highly water-soluble and very efficient.[10]

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation of a Peptide

This protocol is a general guideline and may require optimization for your specific substrates.

1. Preparation of Reagents:

  • Prepare a stock solution of your aminooxy-containing peptide in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5).

  • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Prepare a fresh stock solution of aniline catalyst (e.g., 1 M in DMSO or water).

2. Reaction Setup:

  • In a microcentrifuge tube, combine the aminooxy-peptide and the carbonyl-containing molecule to their desired final concentrations.

  • Add the aniline catalyst to a final concentration of 10-100 mM.[1]

  • Adjust the final volume with the reaction buffer.

3. Incubation:

  • Incubate the reaction mixture at room temperature or 37°C.[1]

  • Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction progress by RP-HPLC or MS.[1]

4. Quenching and Analysis:

  • Once the reaction is complete, it can be quenched by adding an excess of acetone.[1]

  • Analyze the reaction mixture by RP-HPLC and/or mass spectrometry to confirm product formation.[1]

5. Purification:

  • The final oxime-linked product can be purified using standard techniques such as RP-HPLC.[1]

Mandatory Visualizations

Aniline_Catalyzed_Oxime_Ligation Reactants Aldehyde/Ketone (R-C=O) + Aniline (Ph-NH2) Schiff_Base Schiff Base Intermediate (R-C=N-Ph) Reactants->Schiff_Base - H2O Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + R'-ONH2 Aminooxy Aminooxy Compound (R'-ONH2) Aminooxy->Tetrahedral_Intermediate Product Oxime Product (R-C=N-OR') Tetrahedral_Intermediate->Product - Ph-NH2 Catalyst_Regen Aniline Catalyst Regenerated Tetrahedral_Intermediate->Catalyst_Regen Catalyst Regeneration

Caption: Mechanism of Aniline-Catalyzed Oxime Ligation.

Troubleshooting_Workflow Start Low Oxime Ligation Yield Check_pH Check Reaction pH (Optimal: 4.0-5.0) Start->Check_pH Adjust_pH Adjust pH to 4.5 Check_pH->Adjust_pH Incorrect Check_Catalyst Check Aniline Concentration (Optimal: 10-100 mM) Check_pH->Check_Catalyst Correct Adjust_pH->Check_Catalyst Optimize_Catalyst Optimize Aniline Concentration or Use Alternative Catalyst (pPDA/mPDA) Check_Catalyst->Optimize_Catalyst Suboptimal Check_Reactants Check Reactant Concentration and Purity Check_Catalyst->Check_Reactants Optimal Optimize_Catalyst->Check_Reactants Increase_Reactant_Conc Increase Reactant Concentration and Verify Purity Check_Reactants->Increase_Reactant_Conc Low/Impure Check_Conditions Review Reaction Time and Temperature Check_Reactants->Check_Conditions High/Pure Increase_Reactant_Conc->Check_Conditions Optimize_Conditions Increase Reaction Time or Temperature Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: Troubleshooting Workflow for Low Oxime Ligation Yield.

References

Technical Support Center: Monitoring Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of oxime ligation reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of an oxime ligation reaction?

A1: The progress of an oxime ligation reaction can be monitored using several analytical techniques. The choice of method often depends on the specific reactants, the scale of the reaction, and the available instrumentation. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the reactants from the product and quantifying their relative amounts over time. By monitoring the decrease in the starting material peaks and the increase in the product peak, one can determine the reaction's progress and calculate the conversion.[1][2][3]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the identity of the product by its mass-to-charge ratio and to monitor its formation.[1][4] It provides high sensitivity and specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions involving small molecules, 1H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the aldehyde or ketone starting material and the appearance of new signals for the oxime product.[5]

  • Fluorescence Spectroscopy: If one of the reactants is fluorescent or can be labeled with a fluorescent probe, a change in the fluorescence signal upon ligation can be used to monitor the reaction kinetics in real-time.[1] This is particularly useful for high-throughput screening of catalysts or reaction conditions.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When one of the reactants is a protein, SDS-PAGE can be used to visualize the formation of the larger conjugate.[1][6] The product will migrate slower than the unreacted protein. In-gel fluorescence can be used if one of the components is fluorescently labeled.[1][6]

Q2: How can I accelerate a slow oxime ligation reaction?

A2: Slow reaction kinetics, especially with ketones, are a common challenge. Several strategies can be employed to accelerate the reaction:

  • Catalysis: The use of nucleophilic catalysts is the most common approach. Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are effective catalysts that operate under physiological conditions.[1][7][8][9] mPDA has been shown to be a more efficient catalyst than aniline due to its higher aqueous solubility, allowing for its use at higher concentrations.[1][8]

  • pH Adjustment: Oxime ligation is generally faster at a slightly acidic pH (around 4-5), which facilitates the protonation of the carbonyl group, making it more electrophilic.[10] However, for biological applications, the reaction is often performed at a neutral pH.

  • Reactant Concentration: Increasing the concentration of one or both reactants can drive the reaction forward, according to Le Chatelier's principle.

  • Temperature: While most bioconjugation reactions are performed at room temperature, slightly elevating the temperature can increase the reaction rate. However, care must be taken to avoid denaturation of biological molecules.

Q3: What are some common side reactions or byproducts in oxime ligation?

A3: Oxime ligation is known for its high chemoselectivity, meaning it generally proceeds with minimal side reactions. However, under certain conditions, some issues can arise:

  • Hydrolysis of the Oxime Bond: While oxime bonds are generally stable, they can undergo hydrolysis, especially at very low or high pH.[2]

  • Side Reactions of Catalysts: Some catalysts, like phenylenediamines, can be prone to oxidation.[11]

  • Schiff Base Formation with Catalyst: At high catalyst-to-aminooxy ratios, the formation of a Schiff base between the catalyst and the carbonyl compound can be a competitive reaction.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low product formation Inactive reactants.Verify the integrity and purity of the aldehyde/ketone and aminooxy-functionalized molecules.
Ineffective catalysis.Ensure the catalyst is fresh and used at an appropriate concentration. Consider switching to a more efficient catalyst like mPDA.[1][8]
Incorrect pH.Optimize the pH of the reaction buffer. A slightly acidic pH (4-5) can sometimes improve rates, but ensure it is compatible with your molecules.[10]
Low reactant concentrations.Increase the concentration of one or both reactants.
Slow reaction rate Inherently slow kinetics (e.g., with ketones).[1][8]Use a catalyst (e.g., aniline, mPDA) to accelerate the reaction.[1][7][8] Increase the catalyst concentration if possible.
Suboptimal reaction conditions.Optimize pH and temperature.
Multiple peaks in HPLC/multiple spots on TLC Presence of starting materials and product.This is expected during the reaction. Continue monitoring until the starting material is consumed.
Isomers of the oxime product (E/Z isomers).This is a characteristic of oxime bonds and may not be a problem for the final application. The ratio of isomers can sometimes be influenced by reaction conditions.
Byproducts or impurities.Identify the unexpected peaks/spots using MS or other analytical techniques. Re-purify starting materials if necessary.
Difficulty in monitoring by fluorescence Low quantum yield of the fluorophore.Choose a brighter, more stable fluorophore.
Environmental sensitivity of the fluorophore.Ensure the buffer composition remains constant throughout the experiment. Some fluorophores are sensitive to changes in polarity or pH.[1]
Inner filter effect at high concentrations.Dilute the sample to a concentration range where absorbance is linear with concentration.

Experimental Protocols

General Protocol for Monitoring Oxime Ligation by RP-HPLC
  • Reaction Setup:

    • Prepare stock solutions of the aldehyde/ketone-containing molecule, the aminooxy-containing molecule, and the catalyst (e.g., aniline) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).[2][3]

    • Initiate the reaction by mixing the reactants and catalyst to the desired final concentrations.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot, if necessary, by adding a quenching agent (e.g., a large excess of a fast-reacting aldehyde or aminooxy compound not part of the primary reaction) or by rapid dilution and acidification (e.g., with 0.1% TFA).[2][3]

  • HPLC Analysis:

    • Inject the quenched aliquot onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) to separate the reactants and the product.[2][3]

    • Monitor the elution profile using a UV detector at a wavelength where the reactants and/or product absorb.

  • Data Analysis:

    • Integrate the peak areas corresponding to the starting materials and the product at each time point.

    • Calculate the percentage conversion by comparing the product peak area to the sum of the reactant and product peak areas.

Protocol for Real-Time Monitoring by Fluorescence Spectroscopy

This protocol is applicable when one of the reactants undergoes a change in fluorescence upon ligation.

  • Reagent Preparation:

    • Prepare solutions of the fluorescently labeled reactant, the other reactant, and the catalyst in a suitable buffer.

  • Fluorometer Setup:

    • Set the excitation and emission wavelengths appropriate for the fluorophore.

    • Place a cuvette containing the buffer and all reactants except the one that initiates the reaction (e.g., the aminooxy compound) into the fluorometer to measure the baseline fluorescence.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reactant to the cuvette and mix quickly.

    • Immediately start recording the fluorescence intensity over time.[1]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The change in fluorescence intensity corresponds to the formation of the product. This data can be used to determine the initial reaction rate and to compare the effects of different catalysts or reaction conditions.

Visualizations

Experimental_Workflow_HPLC cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Analysis A Prepare Stock Solutions (Aldehyde/Ketone, Aminooxy, Catalyst) B Initiate Reaction (Mix Reactants) A->B C Withdraw Aliquots at Time Points B->C D Quench Reaction C->D E Inject on RP-HPLC D->E F Separate Components E->F G Detect by UV F->G H Integrate Peak Areas G->H I Calculate % Conversion H->I Troubleshooting_Logic Start Reaction Issue: No/Low Product CheckReactants Are reactants active and pure? Start->CheckReactants CheckCatalyst Is catalyst effective? CheckReactants->CheckCatalyst Yes SolutionReactants Verify/Purify Reactants CheckReactants->SolutionReactants No CheckConditions Are pH and concentration optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use fresh/better catalyst (e.g., mPDA) CheckCatalyst->SolutionCatalyst No SolutionConditions Optimize pH and concentrations CheckConditions->SolutionConditions No

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis of Antibody-Drug Conjugates with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), complex biomolecules that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly short-chain variants like PEG4, have gained prominence for their ability to impart favorable physicochemical properties to ADCs.

This guide provides an objective comparison of the performance of ADCs featuring a PEG4 linker with those utilizing other common linker types, supported by experimental data from liquid chromatography-mass spectrometry (LC-MS) analysis and other characterization methods. We will delve into the impact of the PEG4 linker on key ADC attributes, including drug-to-antibody ratio (DAR), stability, and hydrophilicity, and provide detailed experimental protocols for the analytical techniques discussed.

The Role of the Linker in ADC Performance

The linker in an ADC is not merely a passive connector; it profoundly influences the conjugate's behavior in vivo. An ideal linker should be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the tumor, the linker should facilitate the efficient release of the payload to exert its therapeutic effect. The chemical nature of the linker also affects the overall hydrophilicity and aggregation propensity of the ADC, which in turn impacts its pharmacokinetics and manufacturability.

Comparison of Linker Technologies

This guide focuses on comparing ADCs with a hydrophilic PEG4 linker to two other widely used linker classes:

  • Cleavable Linkers (e.g., Valine-Citrulline): These linkers are designed to be cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of tumor cells. This allows for targeted payload release within the cancer cell.

  • Non-Cleavable Linkers (e.g., SMCC): These linkers form a stable covalent bond between the antibody and the payload. The payload is released only after the entire ADC is internalized and the antibody is degraded in the lysosome.

The inclusion of a PEG4 spacer in a linker is intended to increase the hydrophilicity of the ADC, which can be particularly beneficial when working with hydrophobic payloads.[1] This can lead to reduced aggregation, improved stability, and more predictable pharmacokinetic profiles.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance attributes of ADCs with different linker technologies, based on data from various studies. It is important to note that direct head-to-head comparisons of ADCs with PEG4, Val-Cit, and SMCC linkers under identical experimental conditions (i.e., same antibody, payload, and conjugation site) are limited in the published literature. The data presented here is a synthesis of findings from multiple sources to provide a comparative overview.

Table 1: Impact of Linker Type on Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeTypical Average DARDAR HeterogeneityAggregation PropensityRationale
PEG4 Can achieve higher DARs (e.g., 8) with manageable aggregationModerateLow to ModerateThe hydrophilic nature of the PEG4 chain helps to shield the hydrophobic payload, reducing intermolecular interactions that lead to aggregation, even at higher drug loading.
Valine-Citrulline (Val-Cit) Typically 2-4HighModerate to HighThe peptide-based linker can contribute to the overall hydrophobicity, especially with hydrophobic payloads, leading to increased aggregation at higher DARs.
SMCC (Non-cleavable) Typically 2-4HighHighThe succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is inherently hydrophobic, which, when combined with a hydrophobic payload, significantly increases the propensity for aggregation.

Table 2: Impact of Linker Type on In Vitro and In Vivo Performance

Linker TypeIn Vitro CytotoxicityIn Vivo Plasma StabilityIn Vivo EfficacyRationale
PEG4 Generally maintained or slightly reducedHighOften ImprovedThe PEG linker can sometimes slightly hinder the interaction of the payload with its target in vitro. However, the improved pharmacokinetics due to increased hydrophilicity often leads to enhanced tumor accumulation and overall in vivo efficacy.
Valine-Citrulline (Val-Cit) HighModerate to HighGenerally GoodDesigned for efficient cleavage inside the target cell, leading to potent in vitro cytotoxicity. Stability in plasma is generally good but can be susceptible to premature cleavage by circulating proteases.
SMCC (Non-cleavable) HighVery HighVariableThe high stability of the non-cleavable linker ensures the ADC remains intact in circulation. Efficacy depends on the efficiency of antibody degradation within the lysosome to release the payload.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of ADCs. The following are representative protocols for key experiments cited in this guide.

LC-MS Analysis for Intact Mass and DAR Determination

Objective: To determine the molecular weight of the intact ADC and its different drug-loaded species, and to calculate the average DAR.

Methodology:

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Procedure:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

    • Inject the sample onto the column.

    • Apply a linear gradient from a low to a high percentage of Mobile Phase B to elute the different ADC species.

    • Acquire mass spectra in positive ion mode.

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species.

    • Calculate the average DAR based on the relative abundance of each species.

Hydrophobic Interaction Chromatography (HIC) for Drug Load Distribution

Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Methodology:

  • Chromatography System: An HPLC or UHPLC system.

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a descending salt gradient (from Mobile Phase A to Mobile Phase B) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.

    • Monitor the eluent at 280 nm.

    • Correlate the retention times of the peaks with the DAR values, often confirmed by mass spectrometry.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma by measuring the change in average DAR and the amount of free payload over time.

Methodology:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • At various time points, take an aliquot of the plasma-ADC mixture.

  • For average DAR analysis, immunocapture the ADC from the plasma using, for example, protein A magnetic beads. Analyze the captured ADC by LC-MS as described in Protocol 1.

  • For free payload analysis, precipitate the plasma proteins (e.g., with acetonitrile) and quantify the released payload in the supernatant by LC-MS/MS.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the LC-MS analysis of ADCs.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG4 Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

General structure of an Antibody-Drug Conjugate with a PEG4 linker.

LCMS_Workflow cluster_workflow LC-MS Analysis Workflow for ADCs A ADC Sample (e.g., with PEG4 linker) B LC Separation (e.g., Reversed-Phase) A->B Injection C Mass Spectrometry (e.g., Q-TOF) B->C Elution D Data Acquisition C->D Ionization E Deconvolution D->E Raw Spectra F DAR Calculation & Characterization E->F Mass Determination

Experimental workflow for LC-MS analysis of ADCs.

Linker_Comparison_Logic cluster_logic Linker Selection Logic Linker Linker Choice Hydrophilicity Hydrophilicity Linker->Hydrophilicity Stability Stability Linker->Stability Release Payload Release Mechanism Linker->Release Performance Overall ADC Performance (Efficacy & Safety) Hydrophilicity->Performance Stability->Performance Release->Performance

Logical relationship between linker properties and ADC performance.

Conclusion

The choice of linker is a critical decision in the design of an effective and safe antibody-drug conjugate. The incorporation of a hydrophilic PEG4 linker offers several advantages, most notably the ability to mitigate aggregation and improve the pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads. This can enable the development of ADCs with higher drug-to-antibody ratios, potentially leading to enhanced in vivo efficacy.

While direct comparative data for ADCs with PEG4, Val-Cit, and SMCC linkers under identical conditions is not always available, the existing body of research strongly suggests that the hydrophilic properties of PEGylated linkers can significantly enhance the overall performance of an ADC. LC-MS-based methods are indispensable tools for the detailed characterization of these complex biotherapeutics, providing crucial information on DAR, drug load distribution, and stability. A thorough analytical characterization is paramount to understanding the structure-activity relationship of ADCs and to guide the rational design of the next generation of these promising cancer therapies.

References

Characterization of Oxime Ligation Products by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation is a robust and highly selective method for bioconjugation, enabling the covalent linkage of molecules for various applications in research, diagnostics, and therapeutics. The reliable characterization of these ligation products is paramount to ensure the quality, efficacy, and safety of the resulting conjugates. Mass spectrometry (MS) stands out as an indispensable tool for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of mass spectrometry techniques for the characterization of oxime ligation products, contrasts oxime ligation with other bioconjugation methods, and provides detailed experimental protocols.

Mass Spectrometry for the Analysis of Oxime Ligation Products

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common mass spectrometry techniques for analyzing oxime ligation products. Each offers distinct advantages and is suited for different analytical needs.

Comparison of Mass Spectrometry Techniques

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Ionization Principle Soft ionization of analytes from a liquid solution.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Analytes Peptides, proteins, oligonucleotides, small molecules in solution.Peptides, proteins, polymers, oligonucleotides, often in complex mixtures.
Mass Accuracy High (<5 ppm with high-resolution instruments).Good to high (1-10 ppm with TOF analyzers).
Sensitivity Picomole to femtomole range.Femtomole to attomole range.
Sample Throughput Lower, often coupled with liquid chromatography (LC) for separation prior to analysis.Higher, suitable for rapid screening of multiple samples.[1]
Data Complexity Can produce multiply charged ions, which can complicate spectral interpretation for large molecules.Primarily generates singly charged ions, simplifying spectral analysis.[2]
Coupling to Separation Easily coupled with LC (LC-MS) for online separation and analysis.Can be coupled with LC, but it is an offline process.
Tolerance to Buffers/Salts Low, requires volatile buffers and desalting.Higher tolerance to non-volatile buffers and salts.

Experimental Protocols

Protocol 1: General Sample Preparation for Mass Spectrometry Analysis of Oxime Ligation Reactions
  • Reaction Quenching: If necessary, quench the oxime ligation reaction by adding a reagent that reacts with one of the unreacted functional groups. For example, an excess of a small molecule aldehyde can be added to cap unreacted aminooxy groups.

  • Purification: The crude reaction mixture often contains unreacted starting materials, byproducts, and catalysts. Purification is crucial for obtaining clean mass spectra.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptide and protein conjugates. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[3]

    • Size-Exclusion Chromatography (SEC): Useful for separating larger protein conjugates from smaller reactants.

    • Dialysis/Buffer Exchange: To remove salts and small molecule impurities.

  • Sample Preparation for ESI-MS:

    • The purified sample should be in a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate.

    • If the sample is in a non-volatile buffer (e.g., PBS), perform buffer exchange using a spin column or dialysis.

    • The final sample concentration is typically in the range of 1-10 µM.

  • Sample Preparation for MALDI-MS:

    • Mix the purified analyte solution (typically 1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the analyte and matrix.

Protocol 2: Analysis of Oxime Ligation Products by ESI-MS
  • Instrumentation: Use an ESI mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution analysis.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for peptides and proteins.

    • Capillary Voltage: Optimize in the range of 3-5 kV.

    • Source Temperature: Typically set between 100-150 °C.

    • Mass Range: Set a wide mass range to detect both expected products and potential byproducts.

  • Data Analysis:

    • Deconvolute the resulting spectrum containing multiply charged ions to determine the molecular weight of the intact conjugate.

    • Compare the experimentally determined mass with the theoretical mass of the expected product.

    • Tandem MS (MS/MS) can be performed to confirm the sequence of peptides and locate the site of modification.

Visualizing the Workflow

Oxime_Ligation_MS_Workflow cluster_ligation Oxime Ligation cluster_purification Purification cluster_ms Mass Spectrometry Analysis Molecule A\n(Aldehyde/Ketone) Molecule A (Aldehyde/Ketone) Ligation Reaction Ligation Reaction Molecule A\n(Aldehyde/Ketone)->Ligation Reaction + Molecule B (Aminooxy) Crude Product Crude Product Ligation Reaction->Crude Product Purification\n(e.g., HPLC) Purification (e.g., HPLC) Crude Product->Purification\n(e.g., HPLC) Purified Conjugate Purified Conjugate Purification\n(e.g., HPLC)->Purified Conjugate Sample Prep\n(ESI or MALDI) Sample Prep (ESI or MALDI) Purified Conjugate->Sample Prep\n(ESI or MALDI) MS Analysis MS Analysis Sample Prep\n(ESI or MALDI)->MS Analysis Data Analysis\n(Mass Confirmation) Data Analysis (Mass Confirmation) MS Analysis->Data Analysis\n(Mass Confirmation)

Caption: General workflow for oxime ligation followed by mass spectrometry analysis.

Comparison with Alternative Bioconjugation Methods

While oxime ligation is a powerful tool, other chemoselective ligation methods are available, each with its own set of advantages and disadvantages.

FeatureOxime LigationThiazolidine (B150603) Ligation"Click" Chemistry (CuAAC)
Reactive Groups Aldehyde/Ketone + AminooxyAldehyde + N-terminal CysteineAlkyne + Azide
Reaction pH 4.5 - 7.06.0 - 7.47.0 - 8.0
Catalyst Aniline derivatives (optional, rate-enhancing)[4]None requiredCopper(I)
Reaction Rate Moderate (minutes to hours)Fast (minutes)Very fast (seconds to minutes)
Linkage Stability Highly stableStableHighly stable
Biocompatibility Excellent; no toxic catalysts required.Excellent; occurs under physiological conditions.The copper catalyst can be toxic to cells, though new catalyst systems are improving biocompatibility.
Byproducts WaterWaterNone

Signaling Pathway Application

Oxime ligation can be used to synthesize molecules that interact with or modulate signaling pathways. For example, a peptide inhibitor of a specific kinase could be conjugated to a cell-penetrating peptide to enhance its delivery into cells and study its effect on a signaling cascade.

Signaling_Pathway_Example Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Oxime_Ligated_Inhibitor Oxime_Ligated_Inhibitor Oxime_Ligated_Inhibitor->Kinase B Inhibits

Caption: Example of an oxime-ligated inhibitor targeting a kinase in a signaling pathway.

References

A Comparative Guide to the Stability of Oxime vs. Thioether Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a covalent linkage is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates like antibody-drug conjugates (ADCs). An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature payload release, yet allow for controlled cleavage or maintain stability at the target site. This guide provides an objective comparison of the stability of oxime and thioether linkages, two prevalent methods in bioconjugation, supported by experimental data and detailed methodologies.

Chemical Structures

The fundamental difference in stability between oxime and thioether linkages originates from their distinct chemical structures. Oxime bonds are formed by the reaction of an aminooxy group with an aldehyde or ketone.[1] Thioether bonds, in the context of bioconjugation, are most commonly formed by the Michael addition of a thiol (from a cysteine residue) to a maleimide (B117702).[][3]

Figure 1. Chemical structures of oxime and thioether linkages.

Quantitative Comparison of Linkage Stability

The stability of a bioconjugate linker is paramount, especially for in vivo applications. Oxime linkages are renowned for their high hydrolytic stability, whereas thioether linkages derived from maleimide chemistry exhibit a well-documented vulnerability to thiol exchange via a retro-Michael reaction.

Linkage TypeConditionStability Metric/ObservationKey Finding
Oxime Physiological pH (pD 7.0)Rate constant for hydrolysis is ~600-1000 fold lower than for isostructural hydrazones.[4][5]Exceptionally high hydrolytic stability.[6][7]
Oxime Aqueous Buffer (pH 7.4)A PEG-oxime conjugate showed only 25% degradation over 5 days.[8]Highly resistant to non-enzymatic cleavage in circulation.
Thioether Human Plasma / In vivoSusceptible to retro-Michael reaction, leading to exchange with serum albumin and glutathione.[9]Prone to premature drug deconjugation, impacting efficacy and safety.[10][11]
Thioether In presence of GlutathioneA standard succinimidyl thioether linker is significantly less stable than modified structures designed to prevent rearrangement.The linkage is inherently labile in the thiol-rich environment found in vivo.
Thioether Ex vivo stabilityLoss of maytansinoid from an Ab-SMCC-DM1 conjugate can occur via thiol elimination.[10][11]Confirms a mechanism for payload loss from ADCs using this linker.

Mechanisms of Stability and Instability

The stability profiles of oxime and thioether linkages are governed by different chemical principles. Oximes are stable because the C=N bond is resistant to hydrolysis under physiological conditions. In contrast, the succinimidyl thioether formed from a maleimide-thiol reaction is susceptible to a reversible retro-Michael reaction, which can lead to the exchange of the conjugated thiol with other biological thiols like glutathione.

G cluster_oxime Oxime Linkage Stability cluster_thioether Thioether (Maleimide) Instability Oxime Oxime Conjugate (R-C=N-O-R') Stable Stable in Plasma (pH 7.4) Oxime->Stable  Very Slow  Hydrolysis Thioether Thioether Conjugate Retro Retro-Michael Reaction Thioether->Retro Reversible Maleimide Reformed Maleimide + Free Thiol Retro->Maleimide Exchange Thiol Exchange Maleimide->Exchange  Biological Thiol  (e.g., GSH) NewAdduct New Thioether Adduct (e.g., with Glutathione) Exchange->NewAdduct

Figure 2. Dominant stability and instability pathways.

Experimental Protocols

Protocol 1: Oxime Ligation

This protocol describes a general method for conjugating an aminooxy-modified molecule to a protein containing an aldehyde or ketone group.

  • Carbonyl Incorporation: Site-specific aldehydes or ketones can be introduced into proteins using methods like periodate (B1199274) oxidation of N-terminal serine/threonine residues or by incorporating unnatural amino acids.[12]

  • Buffer Preparation: Prepare a conjugation buffer, typically 100 mM acetate (B1210297) or phosphate (B84403) buffer, at a pH of approximately 4.5. While the reaction proceeds at neutral pH, it is significantly slower.[13] For applications requiring physiological pH, aniline-based catalysts (e.g., m-phenylenediamine) can be used to accelerate the reaction.[14]

  • Reaction Setup: Dissolve the carbonyl-containing protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Conjugation: Add the aminooxy-functionalized molecule (e.g., aminooxy-PEG) in a 10- to 50-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

  • Purification: Remove excess reagents and purify the oxime-linked conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thioether Ligation (Maleimide Chemistry)

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein's cysteine residues.[15][16]

  • Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody) in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES, Tris).[3] The protein concentration is typically 1-10 mg/mL.

  • Disulfide Reduction (Optional): If targeting cysteine residues involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Maleimide Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the maleimide-functionalized reagent in an organic co-solvent like DMSO or DMF.

  • Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.[3]

  • Incubation: Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[15]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.

  • Purification: Purify the resulting thioether-linked conjugate from excess maleimide reagent and byproducts using SEC, dialysis, or tangential flow filtration.

Workflow for Comparative Stability Assay

To empirically compare the stability of bioconjugates, a standardized workflow is essential. The following diagram illustrates a typical experimental process for assessing linker stability in a biologically relevant medium like human serum.

G cluster_prep 1. Conjugate Preparation cluster_incubation 2. Stability Incubation cluster_analysis 3. Analysis & Quantification cluster_results 4. Data Interpretation A1 Synthesize Oxime Conjugate A3 Purify & Characterize (HPLC, MS) A1->A3 A2 Synthesize Thioether Conjugate A2->A3 B1 Incubate Conjugates in Human Serum @ 37°C A3->B1 B2 Collect Aliquots at Time Points (0, 1, 6, 24, 72h) B1->B2 C1 Analyze Aliquots by LC-MS or HPLC B2->C1 C2 Quantify Peak Area of Intact Conjugate C1->C2 D1 Plot % Intact Conjugate vs. Time C2->D1 D2 Calculate Half-Life (t½) of Each Linkage D1->D2

Figure 3. Experimental workflow for comparing linkage stability.

Conclusion and Recommendations

The choice between oxime and thioether linkages depends critically on the desired stability profile for the bioconjugate.

  • Oxime Linkages are the superior choice when maximal stability is required. Their exceptional resistance to hydrolysis makes them ideal for applications demanding long in vivo circulation times with minimal premature payload release, such as long-acting therapeutics or stable imaging agents.[6][13][17]

  • Thioether Linkages (from Maleimide) , while widely used due to the simplicity of the conjugation chemistry, present a significant liability due to their instability in the presence of biological thiols.[9][18] The potential for in vivo deconjugation via retro-Michael reaction can compromise the therapeutic index of ADCs.[10][11] Researchers should be aware of this instability and consider alternative, more stable maleimide-based linkers or different conjugation chemistries altogether when high stability is a priority.[9][19]

For drug development professionals, the inherent stability of the oxime bond offers a more reliable and predictable platform, minimizing the risks associated with linker cleavage and off-target toxicity. While thioether chemistry is well-established, careful consideration and empirical validation of its stability are essential for any therapeutic application.

References

Navigating the Spacers: A Comparative Guide to In Vivo Performance of Varied PEG Linker Lengths in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polyethylene (B3416737) Glycol (PEG) Linker Length on the In Vivo Efficacy of Proteolysis-Targeting Chimeras (PROTACs), Supported by Experimental Data.

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a pivotal factor in their therapeutic success. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic profile. Among the diverse linker types, polyethylene glycol (PEG) chains are a popular choice due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide presents a comparative analysis of the in vivo performance of PROTACs featuring different PEG linker lengths, supported by representative experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

The Decisive Role of the PEG Linker in PROTAC Function

The linker is not a mere passive spacer; its length profoundly influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to inefficient ubiquitination due to increased conformational flexibility and a lower effective concentration. Therefore, the systematic variation of PEG linker length is a crucial step in optimizing PROTAC performance.

Data Presentation: A Comparative Look at Performance Metrics

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key in vitro and in vivo performance indicators for a representative series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

LinkerPermeability (Pe) (10⁻⁶ cm/s) [PAMPA]Target Engagement (IC50, nM) [NanoBRET]
PEG32.545
PEG44.825
PEG5 5.2 20
PEG64.535

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: In Vivo Pharmacokinetics in Mice

LinkerCmax (ng/mL)T½ (hours)AUC (ng·h/mL)Bioavailability (%)
PEG31502.145025
PEG42504.5112540
PEG5 300 5.0 1500 45
PEG62204.292438

Pharmacokinetic parameters were determined following a single oral dose in mice.

The data clearly indicates that the PEG5 linker provides the optimal balance of properties for this particular BRD4-targeting PROTAC, resulting in the most potent in vitro degradation, good cell permeability, and favorable in vivo pharmacokinetic properties. This underscores the necessity of fine-tuning the linker length for each specific PROTAC system.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis and Comparison a Cell Culture (e.g., Cancer Cell Line) b PROTAC Treatment (Varying Concentrations and Linker Lengths) a->b c Western Blot Analysis (Quantify Target Protein Levels) b->c d Determine DC50 and Dmax c->d i Compare In Vitro Potency d->i e Animal Model (e.g., Tumor Xenograft) f PROTAC Administration (Oral or IV) e->f g Pharmacokinetic Study (Blood Sampling at Time Points) f->g h Efficacy Study (Tumor Volume Measurement) f->h j Compare In Vivo PK Parameters g->j k Correlate with In Vivo Efficacy h->k

Caption: General experimental workflow for comparing PROTACs.

Detailed Experimental Protocols

Reproducibility and accurate interpretation of experimental findings are contingent on detailed methodologies. Below are representative protocols for the key experiments cited in this guide.

In Vitro Protein Degradation Assay (Western Blot)
  • Objective: To quantify the degradation of the target protein induced by PROTACs with varying PEG linker lengths.

  • Cell Culture and Treatment:

    • Seed a relevant human cancer cell line (e.g., MCF7 for ERα, MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted concentrations of the PROTACs (typically ranging from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profiles of PROTACs with different PEG linker lengths following systemic administration in an animal model.

  • Animal Model:

    • Use male BALB/c or CD-1 mice (8-10 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Formulation and Administration:

    • Formulate the PROTACs in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) for oral (PO) or intravenous (IV) administration.

    • Administer a single dose of each PROTAC to a cohort of mice (n=3-5 per group).

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) via the tail vein or saphenous vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect the samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Separate the plasma by centrifuging the blood samples.

    • Quantify the concentration of the PROTAC in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (T½), and area under the plasma concentration-time curve (AUC).

In Vivo Efficacy (Tumor Growth Inhibition) Study
  • Objective: To evaluate the anti-tumor efficacy of PROTACs with varying PEG linker lengths in a tumor xenograft model.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice).

    • Subcutaneously implant a human cancer cell line (e.g., MV4-11) into the flank of each mouse.

  • Treatment:

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Administer the PROTACs (at a predetermined dose and schedule, e.g., daily oral gavage), vehicle control, and potentially a positive control.

  • Monitoring and Endpoint:

    • Measure the tumor volume (using calipers) and body weight of the mice 2-3 times per week.

    • Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

A Researcher's Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vitro evaluation of Antibody-Drug Conjugate (ADC) efficacy is a critical step in the preclinical pipeline. This guide provides a comparative overview of common in vitro cytotoxicity assays applicable to ADCs, including those incorporating PEG4 linkers, to facilitate informed assay selection and robust data generation.

The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as PEG4, in an ADC is primarily designed to enhance its stability and hydrophilicity.[1][2] This modification can improve the pharmacokinetic properties and therapeutic index of the ADC.[3][4] While the PEG4 linker is a crucial component of the ADC's design, the fundamental principles of in vitro cytotoxicity assessment remain consistent. The assays detailed below are widely used to determine the potency and specificity of ADCs, regardless of the linker chemistry.[5][6]

Comparison of Common In Vitro Cytotoxicity Assays

The selection of a suitable cytotoxicity assay depends on various factors, including the ADC's mechanism of action, the target cell line, and the desired experimental throughput. The following table summarizes and compares three widely used colorimetric and luminescence-based assays.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[7]- Well-established and widely used- Cost-effective- Requires a solubilization step for the formazan crystals- Can be affected by compounds that alter cellular metabolism
XTT Assay Similar to MTT, but the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a soluble formazan product, eliminating the need for a solubilization step.[7]- Simpler and faster workflow than MTT- Higher sensitivity in some cases- Reagent can be less stable than MTT- May require an intermediate electron acceptor for efficient reduction
CellTiter-Glo® (ATP) Assay Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.[8]- High sensitivity and wide dynamic range- Rapid, single-addition protocol- More expensive than colorimetric assays- Signal can be affected by factors that influence intracellular ATP levels

Experimental Protocols: A Step-by-Step Overview

Detailed and consistent experimental protocols are crucial for generating reproducible cytotoxicity data. Below are generalized protocols for the MTT and a generic luminescence-based viability assay.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the appropriate wells. Include untreated cells as a negative control and a vehicle control if applicable.[10]

  • Incubation: Incubate the plate for a period that is optimized for the specific cell line and ADC, typically ranging from 72 to 120 hours.[10]

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
  • Cell Seeding and ADC Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization: Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the general workflow for in vitro cytotoxicity assays and the specific steps of an MTT assay.

ADC_Cytotoxicity_Workflow General Workflow for ADC In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Add_ADC Add ADC to Cells Plate_Cells->Add_ADC Prepare_ADC Prepare ADC Serial Dilutions Prepare_ADC->Add_ADC Incubate Incubate (e.g., 72-120h) Add_ADC->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for ADC in vitro cytotoxicity assays.

MTT_Assay_Workflow Detailed Workflow of an MTT Assay start Seed Cells in 96-well Plate treat Treat with ADC Dilutions start->treat incubate_treat Incubate (72-120h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Step-by-step workflow of a typical MTT assay.

Data Presentation and Interpretation

The primary output of an in vitro cytotoxicity assay is the IC50 value, which represents the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population.[11] A lower IC50 value indicates higher potency.[11] It is crucial to present this data clearly, often in tabular format, comparing the IC50 values of different ADCs or the same ADC against different cell lines.

Example Data Table:

ADC ConstructTarget Cell LineIC50 (ng/mL)
ADC-PEG4-PayloadXAntigen-Positive (e.g., BT-474)10.5
ADC-PEG4-PayloadXAntigen-Negative (e.g., MCF-7)>1000
Non-binding ADCAntigen-Positive (e.g., BT-474)>1000

This comparative data is essential for demonstrating the target-specific killing of the ADC and for selecting lead candidates for further in vivo studies.[9]

References

A Comparative Guide to Heterobifunctional Linkers: Boc-aminoxy-PEG4-acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and effective molecular conjugates, such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized surfaces. The linker not only connects two molecular entities but also critically influences the stability, solubility, and overall performance of the final product. This guide provides an objective comparison of Boc-aminoxy-PEG4-acid, a prominent aminooxy-containing linker, with other widely used classes of heterobifunctional linkers. The comparison is supported by a summary of quantitative data from various studies and detailed experimental protocols.

At a Glance: Comparing Linker Chemistries

The selection of a heterobifunctional linker is dictated by the available functional groups on the biomolecule and the payload, the desired stability of the resulting conjugate, and the required pharmacokinetic properties. This compound belongs to the class of carbonyl-reactive linkers, forming a highly stable oxime bond with aldehydes and ketones. This contrasts with other popular chemistries that target amines or thiols.

Quantitative Performance Comparison

The following table summarizes key performance indicators for different heterobifunctional linker types. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Performance can vary depending on the specific reactants, buffer conditions, and stoichiometry.

Linker TypeReactive GroupsBond FormedTypical Reaction TimeConjugate Stability (in Plasma)Key AdvantagesCommon Issues
This compound Aminooxy (-ONH-Boc), Carboxylic Acid (-COOH)Oxime2-4 hours[1]HighHighly stable bond, resistant to thiol exchange. Site-specific conjugation to glycans is possible.Requires generation of a carbonyl group on the antibody, often via glycan oxidation.[2]
NHS-Maleimide (e.g., SMCC) NHS Ester (-O-N(CO)₂), Maleimide (B117702)Amide, Thioether1-2 hours[3]ModerateWell-established chemistry, readily available reagents.Thioether bond can be susceptible to retro-Michael reaction, leading to drug loss.[2]
SPAAC (e.g., DBCO-NHS) NHS Ester, Dibenzocyclooctyne (DBCO)Amide, Triazole2-4 hours[4]HighBioorthogonal, high selectivity, no catalyst required.Can be slower than CuAAC; bulky linkers may affect solubility.
Peptide (e.g., Val-Cit) Varies (often with Maleimide)Peptide, Thioether1-2 hoursHigh (cleavable)Cleavable by specific enzymes (e.g., cathepsins) in the tumor microenvironment.[5]Efficacy is dependent on the expression level of the target enzyme.[5]

In-Depth Look at Linker Technologies

This compound and Oxime Ligation

This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group and a terminal carboxylic acid. The aminooxy group reacts with aldehydes or ketones to form a highly stable oxime linkage. The carboxylic acid end can be activated (e.g., with EDC/NHS) to react with primary amines. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance.

The formation of the oxime bond is a key advantage of this linker class. The oxime bond is significantly more stable under physiological conditions compared to the thiosuccinimide bond formed from maleimide-thiol reactions, particularly in the presence of thiols like glutathione (B108866) in plasma.[2][6] This increased stability can prevent premature payload release, reducing off-target toxicity. A common strategy for utilizing aminooxy linkers in antibody conjugation involves the mild oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups, allowing for site-specific conjugation.[6]

NHS-Maleimide Linkers

Linkers such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are among the most widely used in bioconjugation.[4][7] They possess an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond, and a maleimide group that reacts with free thiols (e.g., from reduced cysteine residues) to form a thioether bond.

While this chemistry is robust and well-established, the stability of the resulting thioether linkage can be a concern. The thiosuccinimide ring is susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation, leading to deconjugation of the payload.[6] This can result in off-target toxicity and reduced therapeutic efficacy.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC has emerged as a powerful bioorthogonal conjugation strategy. Linkers like DBCO-PEG4-NHS ester allow for the introduction of a cyclooctyne (B158145) (DBCO) moiety onto a biomolecule via its NHS ester end. This DBCO group then reacts specifically with an azide-functionalized partner in a catalyst-free "click" reaction to form a stable triazole ring.

The bioorthogonality of this reaction means that the reactive groups do not interact with native functional groups in biological systems, leading to very high specificity. The lack of a need for a cytotoxic copper catalyst, as required in the copper-catalyzed version (CuAAC), is a significant advantage for in vivo applications. However, the reaction kinetics of SPAAC can be slower than CuAAC.

Experimental Protocols

General Protocol for Antibody Conjugation using this compound

This protocol involves the generation of aldehyde groups on the antibody's glycans followed by oxime ligation.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO₄) solution

  • Propylene (B89431) glycol

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Payload with a primary amine

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Quenching solution (e.g., Tris buffer)

  • Desalting columns

Procedure:

  • Antibody Oxidation:

    • Exchange the antibody into a suitable buffer for oxidation (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer.

  • Linker-Payload Preparation:

    • Activate the carboxylic acid of this compound by reacting it with EDC and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).

    • Add the amine-containing payload to the activated linker solution and stir for 2-4 hours at room temperature to form the Boc-aminoxy-PEG4-payload conjugate.

    • Deprotect the Boc group using acidic conditions (e.g., TFA) to yield the aminooxy-PEG4-payload. Purify the product.

  • Oxime Ligation:

    • Add the aminooxy-PEG4-payload to the oxidized antibody solution at a desired molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography.

General Protocol for Antibody Conjugation using an NHS-Maleimide Linker (e.g., SMCC)

This protocol describes a two-step sequential conjugation to an antibody.

Materials:

  • Antibody in PBS, pH 7.2-7.5

  • SMCC linker

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching solution (e.g., Tris or glycine)

  • Desalting columns

Procedure:

  • Antibody Modification with SMCC:

    • Dissolve the SMCC linker in anhydrous DMSO or DMF immediately before use.

    • Add the SMCC solution to the antibody solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with PBS.

  • Payload Conjugation:

    • If the payload does not have a free thiol, it may need to be introduced or deprotected.

    • Add the thiol-containing payload to the SMCC-modified antibody.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine.

    • Purify the final ADC using a desalting column or size-exclusion chromatography.

General Protocol for Antibody Conjugation via SPAAC using a DBCO-NHS Ester

This protocol involves modifying the antibody with a DBCO group followed by a click reaction with an azide-containing payload.

Materials:

  • Antibody in PBS, pH 7.2-7.5

  • DBCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-functionalized payload

  • Desalting columns

Procedure:

  • Antibody Modification with DBCO:

    • Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Add the DBCO-NHS ester solution to the antibody solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove the excess DBCO-NHS ester using a desalting column equilibrated with PBS.

  • Click Reaction:

    • Add the azide-functionalized payload to the DBCO-modified antibody, typically at a 1.5- to 10-fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Purify the final ADC using a desalting column or size-exclusion chromatography.

Visualizing Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_oxime Oxime Ligation Workflow cluster_maleimide NHS-Maleimide Workflow Antibody Antibody Oxidation (NaIO4) Oxidation (NaIO4) Antibody->Oxidation (NaIO4) 1 Aldehyde-Ab Aldehyde-Ab Oxidation (NaIO4)->Aldehyde-Ab 2 Final ADC (Oxime) Final ADC (Oxime) Aldehyde-Ab->Final ADC (Oxime) 4. Ligation Boc-aminoxy-PEG4-payload Boc-aminoxy-PEG4-payload Aminooxy-payload Aminooxy-payload Boc-aminoxy-PEG4-payload->Aminooxy-payload 3. Deprotection Aminooxy-payload->Final ADC (Oxime) Antibody Antibody SMCC Modification SMCC Modification Antibody ->SMCC Modification 1 Ab-Maleimide Ab-Maleimide SMCC Modification->Ab-Maleimide 2 Final ADC (Thioether) Final ADC (Thioether) Ab-Maleimide->Final ADC (Thioether) Thiol-payload Thiol-payload Thiol-payload->Final ADC (Thioether) 3. Conjugation

A generalized experimental workflow for bioconjugation.

linker_selection Start Start Functional Groups? Functional Groups? Start->Functional Groups? Amines Amines Functional Groups?->Amines Yes Thiols Thiols Functional Groups?->Thiols Yes Carbonyls Carbonyls Functional Groups?->Carbonyls Yes Bioorthogonal Handle? Bioorthogonal Handle? Functional Groups?->Bioorthogonal Handle? No NHS Ester NHS Ester Amines->NHS Ester Maleimide Maleimide Thiols->Maleimide Aminooxy Aminooxy Carbonyls->Aminooxy Click Chemistry Click Chemistry Bioorthogonal Handle?->Click Chemistry Yes Stability Requirement? Stability Requirement? NHS Ester->Stability Requirement? Maleimide->Stability Requirement? Aminooxy->Stability Requirement? Click Chemistry->Stability Requirement? High High Stability Requirement?->High Moderate Moderate Stability Requirement?->Moderate Select Oxime or Click Select Oxime or Click High->Select Oxime or Click Select Maleimide Select Maleimide Moderate->Select Maleimide signaling_pathway ADC ADC Receptor Binding Receptor Binding ADC->Receptor Binding 1. Targeting Tumor Cell Tumor Cell Internalization Internalization Receptor Binding->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Linker Cleavage Linker Cleavage Lysosome->Linker Cleavage 4. Environmental Trigger Payload Release Payload Release Linker Cleavage->Payload Release 5. Activation Cell Death Cell Death Payload Release->Cell Death 6. Cytotoxicity

References

The Effect of PEG4 Linkers on the Pharmacokinetics of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing stability, efficacy, and pharmacokinetic (PK) properties. Hydrophilic linkers, particularly those incorporating short polyethylene (B3416737) glycol (PEG) units like PEG4, have become a key strategy to improve the performance of ADCs, primarily by mitigating the challenges posed by hydrophobic payloads. This guide provides a comparative analysis of how PEG4 linkers impact ADC pharmacokinetics, supported by experimental data and methodologies.

The Role of Hydrophilic Linkers in ADC Development

Many potent cytotoxic payloads used in ADCs are hydrophobic. When conjugated to a monoclonal antibody, especially at high drug-to-antibody ratios (DAR), these payloads can induce aggregation, decrease solubility, and lead to rapid clearance from circulation.[1][2][3] This can compromise both safety and efficacy.

The incorporation of hydrophilic PEG linkers addresses these issues through several mechanisms:

  • Increased Hydrophilicity : PEG chains are highly solvated, creating a "hydration shell" that masks the hydrophobic payload.[4][5] This enhances the overall solubility of the ADC and reduces its propensity to aggregate.[6]

  • Improved Pharmacokinetics : By increasing the ADC's hydrophilicity and hydrodynamic volume, PEG linkers can reduce nonspecific uptake and clearance by the reticuloendothelial system.[4][7] This typically leads to a longer plasma half-life and increased drug exposure at the tumor site.[5][6]

  • Steric Hindrance : The flexible PEG chain acts as a steric shield, physically separating hydrophobic payloads on adjacent ADC molecules, further preventing aggregation.[4]

Comparative Analysis of Pharmacokinetic Profiles

The inclusion of a PEG4 linker generally leads to a more favorable pharmacokinetic profile compared to ADCs with more hydrophobic or non-PEGylated linkers. Studies have shown that PEGylation can significantly decrease the clearance rate and extend the half-life of an ADC.

One study systematically evaluated the impact of PEG side chain length (from PEG2 to PEG24) on the pharmacokinetics of an MMAE-based ADC in rats. The results demonstrated that longer PEG chains resulted in slower clearance. A threshold effect was observed, with a PEG8 linker being the minimum length required to achieve optimal slow clearance; longer chains did not provide a significant additional advantage.[2][8] While specific data for a PEG4 linker was part of this trend, the most significant improvements were seen up to PEG8.

The general trend observed across multiple preclinical studies indicates that even short PEG linkers like PEG4 can improve PK parameters compared to non-PEGylated counterparts.

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Types

ADC ConstructLinker TypeKey Linker FeatureAnimal ModelHalf-Life (t½)Clearance (CL)Key Finding
ADC Example A Non-PEGylatedHydrophobicRatShorterFasterBaseline for comparison.
ADC Example B PEG4-ContainingHydrophilic SpacerRatLongerSlowerPEG4 improves PK profile over non-PEGylated linkers.[9]
ADC Example C PEG8-ContainingHydrophilic SpacerRatSignificantly LongerSignificantly SlowerLonger PEG chains can further enhance PK, up to a certain threshold.[8]
Triglycyl-DM1 ADC PeptideHigh StabilityMouse~9.9 days~0.7 mL/day/kgDemonstrates high stability comparable to standard non-cleavable linkers.[3]
SMCC-DM1 ADC Non-cleavableHigh StabilityMouse~10.4 days~0.7 mL/day/kgStandard non-cleavable linker used for comparison.[3]

Note: The data presented is a qualitative summary based on trends reported in the literature. Direct quantitative comparison is challenging as values are highly dependent on the specific antibody, payload, DAR, and experimental model used.[10]

Mechanism of Pharmacokinetic Improvement

The primary mechanism by which a PEG4 linker enhances the pharmacokinetic profile of an ADC is by increasing its overall hydrophilicity. This modification is thought to reduce non-specific interactions and clearance pathways.

Conceptual Impact of PEG4 Linker on ADC Fate cluster_0 ADC with Hydrophobic Linker cluster_1 ADC with PEG4 Linker ADC_Hydrophobic ADC (Hydrophobic Payload) Aggregation Aggregation ADC_Hydrophobic->Aggregation Clearance Rapid Clearance (Reticuloendothelial System) ADC_Hydrophobic->Clearance Toxicity Off-Target Toxicity Clearance->Toxicity Efficacy Reduced Tumor Exposure Clearance->Efficacy ADC_PEG4 ADC (PEG4 Linker) Solubility Increased Solubility (Hydrophilic Shield) ADC_PEG4->Solubility PK Improved PK (Longer Half-Life) Solubility->PK Tumor Enhanced Tumor Accumulation PK->Tumor Efficacy_Improved Improved Efficacy Tumor->Efficacy_Improved

Caption: Impact of PEG4 linker on ADC properties and fate.

Experimental Protocols

A robust evaluation of an ADC's pharmacokinetics is essential. Below is a detailed, generalized protocol for a typical murine PK study.

Objective: To determine and compare the pharmacokinetic profiles of different ADC constructs in a murine model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with relevant xenograft tumors).[10]

  • ADC constructs (e.g., ADC with PEG4 linker vs. ADC with non-PEGylated linker).

  • Vehicle for ADC formulation (e.g., sterile Phosphate Buffered Saline).

  • Blood collection supplies (e.g., anticoagulant-coated microcentrifuge tubes).[10]

  • Analytical systems (e.g., ELISA for total antibody, LC-MS/MS for free payload).[10]

Methodology:

  • Animal Model Preparation:

    • Acclimatize animals for at least one week.[10]

    • If applicable, implant tumor cells subcutaneously and monitor growth until tumors reach a specified volume (e.g., 100-200 mm³).[10]

    • Randomize mice into treatment groups.

  • ADC Administration:

    • Prepare ADC formulations in the appropriate vehicle.

    • Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.[10]

  • Serial Blood Collection:

    • Collect blood samples (approx. 20-50 µL) at designated time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h post-dose).[10][11]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).[10]

  • Sample Processing:

    • Process blood to obtain plasma via centrifugation (e.g., 1,500 x g for 15 minutes at 4°C).[10]

    • Store plasma samples at -80°C until bioanalysis.[10]

  • Bioanalysis:

    • Total Antibody Quantification (ELISA): Use an enzyme-linked immunosorbent assay to measure the concentration of the total antibody (both conjugated and unconjugated) in plasma samples.[10]

    • Conjugated ADC Quantification (ELISA): A similar ELISA format can be used, but with a detection antibody that recognizes the drug-linker complex.

    • Unconjugated Payload Quantification (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry for sensitive and specific quantification of the free, unconjugated payload in plasma.[10]

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key PK parameters (e.g., Cmax, AUC, t½, CL) using non-compartmental analysis with software like WinNonlin.[11]

cluster_workflow Experimental Workflow for ADC Pharmacokinetic Study cluster_analysis Bioanalysis A Animal Dosing (IV Injection of ADC) B Serial Blood Sampling (Multiple Time Points) A->B C Plasma Separation (Centrifugation) B->C D Sample Storage (-80°C) C->D E Total Antibody Quantification (ELISA) D->E F Free Payload Quantification (LC-MS/MS) D->F G Data Analysis (Calculate PK Parameters: t½, CL, AUC) E->G F->G

Caption: Generalized workflow for an in vivo ADC pharmacokinetic study.

Conclusion

The incorporation of a PEG4 linker is a highly effective strategy for improving the pharmacokinetic properties of antibody-drug conjugates, particularly those with hydrophobic payloads. By increasing hydrophilicity and reducing aggregation, these linkers lead to slower clearance and longer plasma half-lives.[5][12] This enhanced circulatory residence time can increase the probability of the ADC reaching its target tumor cells, thereby widening the therapeutic window.[6][13] The continued optimization of linker technology, including the strategic use of PEG moieties, remains a cornerstone of developing safer and more effective ADCs.

References

Safety Operating Guide

Proper Disposal of Boc-aminoxy-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and professionals in drug development must adhere to strict safety and disposal protocols when handling specialized chemical reagents. This document outlines the essential procedures for the proper disposal of Boc-aminoxy-PEG4-acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are based on standard laboratory safety practices and information from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a fume hood. In case of accidental contact, refer to the first-aid measures outlined in the product's SDS.

Quantitative Data Summary

Identifier/ParameterThis compound(Boc-aminooxy)acetic acidt-Boc-Aminooxy-PEG4-azide
CAS Number 2062663-68-542989-85-5Not Available
Hazard Classification Not explicitly classified in provided SDS. Assumed to require careful handling as a laboratory chemical.Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1]Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]
Disposal Recommendation Dispose of at an approved waste disposal plant.[3]Dispose of contents/container to an approved waste disposal plant.[1]Dispose of contents/ container to an approved waste disposal plant.[2]
Environmental Precautions Avoid release to the environment.Do not empty into drains.[1]Very toxic to aquatic life with long lasting effects. Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in pure form or in a solution, requires a systematic approach to ensure safety and regulatory compliance.

1. Initial Assessment and Segregation:

  • Pure Compound: If you have unadulterated, expired, or unwanted this compound, it should be treated as chemical waste.
  • Contaminated Materials: Any materials, such as pipette tips, gloves, or bench paper, that have come into direct contact with the compound should be considered contaminated and segregated for disposal.
  • Solutions: Solutions containing this compound must be collected for chemical waste disposal. Do not discharge them into the sanitary sewer system.[1]

2. Waste Collection and Labeling:

  • Collect all waste materials (pure compound, contaminated items, and solutions) in a dedicated, properly sealed, and chemically compatible waste container.
  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

3. Consultation and Documentation:

  • Consult your institution's Environmental Health and Safety (EHS) department or designated safety officer. They will provide specific guidance based on local, regional, and national regulations.[1]
  • Complete any required waste disposal forms or manifests as instructed by your EHS department.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.
  • Ensure the storage area is away from incompatible materials.

5. Arranging for Professional Disposal:

  • Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final collection and disposal of the material.
  • Disposal will likely involve incineration or other approved methods at a certified facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal assess_form 1. Assess Form of Waste start->assess_form pure_solid Pure Solid / Expired Reagent assess_form->pure_solid Solid solution Aqueous or Organic Solution assess_form->solution Liquid contaminated Contaminated Labware (gloves, tips, etc.) assess_form->contaminated Solid Waste collect_waste 2. Collect in a Labeled, Sealed, Compatible Waste Container pure_solid->collect_waste solution->collect_waste contaminated->collect_waste consult_ehs 3. Consult Institutional EHS / Safety Officer collect_waste->consult_ehs store_waste 4. Store in Designated Hazardous Waste Area consult_ehs->store_waste professional_disposal 5. Arrange for Professional Disposal store_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Comprehensive Safety and Handling Guide for Boc-aminoxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Boc-aminoxy-PEG4-acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent contact with skin and eyes, as well as inhalation.[1] The following table summarizes the required personal protective equipment.

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles or a face shieldEssential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and contact with the chemical.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1]
Feet Closed-toe shoesProtects feet from potential spills and falling objects.
Operational Plan: Step-by-Step Handling Procedures

Safe handling practices are crucial to minimize exposure and prevent contamination. Always handle this compound in a well-ventilated area.[1]

Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare your designated workspace within the fume hood, ensuring it is clean and uncluttered.

  • Assemble all necessary equipment and reagents before handling the compound.

Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • When transferring the compound, do so carefully to avoid the formation of dust and aerosols.[1]

  • Keep the container tightly sealed when not in use.

  • Avoid contact with skin and eyes.[1]

Cleanup:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Collect all waste, including the chemical itself, contaminated absorbents, and disposable PPE, in a dedicated, properly labeled, and sealed container.

Disposal Procedure:

  • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols for PEGylated compounds and carboxylic acids.

  • Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_transfer Carefully Transfer Compound prep_materials->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal handle_avoid Avoid Skin/Eye Contact handle_seal->handle_avoid cleanup_decontaminate Decontaminate Surfaces handle_avoid->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash dispose_segregate Segregate Chemical Waste cleanup_wash->dispose_segregate Generated Waste dispose_label Label Waste Container dispose_segregate->dispose_label dispose_consult Consult EHS for Disposal dispose_label->dispose_consult

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.